3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
Description
BenchChem offers high-quality 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1-(3-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-3-2-4-8(5-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLGDIKXLLQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240833 | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256627-95-8 | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to the Synthesis of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the , a substituted N-aryl bromomaleimide. N-substituted maleimides are a pivotal class of compounds, widely utilized as versatile synthons in organic chemistry, building blocks for advanced polymers, and as powerful reagents for bioconjugation.[1] Specifically, bromomaleimides serve as key intermediates for creating more complex molecules through cross-coupling and nucleophilic substitution reactions and are employed in the selective modification of cysteine residues in proteins.[2][3] This document outlines a reliable two-stage synthetic strategy, beginning with the formation of an N-aryl maleimide intermediate, followed by a regioselective bromination. The causality behind experimental choices, detailed step-by-step protocols, and characterization data are presented to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in drug development.
Synthetic Strategy and Rationale
The is most effectively approached through a two-stage process. This strategy ensures high yields and purity by first constructing the core maleimide structure before introducing the halogen substituent.
-
Stage 1: Synthesis of N-(3-methylphenyl)-1H-pyrrole-2,5-dione. This intermediate is prepared via a classic two-step, one-pot reaction sequence. First, the nucleophilic ring-opening of maleic anhydride with 3-methylaniline (m-toluidine) affords the corresponding N-(3-methylphenyl)maleamic acid.[4][5] This intermediate is then subjected to cyclodehydration using a chemical dehydrating agent to form the stable five-membered imide ring.[6][7][8][9] This method is widely adopted due to its efficiency and use of readily available starting materials.[10]
-
Stage 2: Electrophilic Bromination. The double bond of the N-aryl maleimide ring is sufficiently electron-rich to undergo electrophilic addition or substitution. The final product is achieved through the regioselective bromination of the intermediate using an electrophilic bromine source, such as N-bromosuccinimide (NBS). This reagent is a safe and effective alternative to elemental bromine for introducing a single bromine atom onto the maleimide ring.[11][12]
The overall synthetic pathway is illustrated below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]
- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 9. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Preparation of 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed procedural methodology for the synthesis of 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione, a compound of significant interest in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the formation of the N-(m-tolyl)maleimide intermediate, followed by a regioselective bromination. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters that govern the reaction's success, including reagent selection, reaction conditions, and purification strategies. The information herein is intended to equip researchers with the necessary knowledge to confidently and efficiently replicate this synthesis in a laboratory setting.
Introduction: The Significance of 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione
Substituted maleimides are a pivotal class of heterocyclic compounds with broad applications, serving as versatile building blocks in organic synthesis.[1] Their reactivity as dienophiles in Diels-Alder reactions and as Michael acceptors makes them valuable precursors for a diverse array of complex molecules.[1] Specifically, N-arylmaleimides have demonstrated notable biological activities, including fungicidal properties.[1] The introduction of a bromine atom onto the maleimide ring, as in 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione, further enhances its synthetic utility, opening avenues for cross-coupling reactions and the introduction of additional functionalities. This makes the target molecule a key intermediate for the development of novel therapeutic agents and advanced materials.
The synthetic strategy detailed in this guide focuses on a reliable and scalable two-step approach. The initial step involves the synthesis of N-(m-tolyl)maleimide from readily available starting materials: maleic anhydride and m-toluidine. The subsequent step is the selective bromination of the maleimide ring to yield the final product.
Synthetic Strategy Overview
The preparation of 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione is efficiently achieved through a two-step synthetic sequence. The first step is the formation of the N-(m-tolyl)maleimide intermediate, which is then brominated in the second step to afford the target compound.
Caption: Overall synthetic workflow for 3-bromo-1-(m-tolyl)-1H-pyrrole-2,5-dione.
Experimental Protocols
Step 1: Synthesis of N-(m-tolyl)maleimide
This initial step involves the reaction of maleic anhydride with m-toluidine to form the corresponding N-(m-tolyl)maleamic acid, which is then cyclized to the imide. The most common and effective method for this cyclization is through dehydration using acetic anhydride and a catalyst such as sodium acetate.[1]
3.1. Formation of N-(m-tolyl)maleamic acid
The reaction between an aniline and maleic anhydride to form the maleanilic acid is typically a rapid and exothermic reaction that proceeds at room temperature.[1]
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Slowly add a solution of m-toluidine (1.0 eq.) in the same solvent to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The product, N-(m-tolyl)maleamic acid, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum. The yield is typically quantitative.
-
3.2. Cyclodehydration to N-(m-tolyl)maleimide
The cyclization of the maleamic acid to the corresponding maleimide is achieved through dehydration, commonly with acetic anhydride and sodium acetate.
-
Protocol:
-
To a flask containing the dried N-(m-tolyl)maleamic acid (1.0 eq.), add anhydrous sodium acetate (0.3 eq.) and acetic anhydride (3.0 eq.).
-
Heat the mixture with stirring to 80-100 °C for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(m-tolyl)maleimide as a crystalline solid.
-
| Parameter | Value | Rationale |
| Solvent (Amic Acid Formation) | Diethyl ether or Acetic Acid | Facilitates the reaction and precipitation of the amic acid. |
| Dehydrating Agent | Acetic Anhydride | A common and effective reagent for the cyclization of amic acids. |
| Catalyst | Sodium Acetate | Acts as a base to facilitate the cyclization reaction. |
| Reaction Temperature (Cyclization) | 80-100 °C | Provides sufficient energy for the dehydration reaction to proceed efficiently. |
| Purification Method | Recrystallization | A standard and effective method for purifying the solid product. |
Step 2: Bromination of N-(m-tolyl)maleimide
The second step involves the electrophilic bromination of the double bond in the N-(m-tolyl)maleimide ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[2] The reaction is typically carried out in a suitable solvent, and may be initiated by light or a radical initiator, though for electron-deficient alkenes, an ionic pathway can also occur.
Sources
A Technical Guide to the Spectroscopic Characterization of 3-bromo-1-(3-methylphenyl)maleimide
This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel compound 3-bromo-1-(3-methylphenyl)maleimide. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the structural elucidation of this molecule using modern spectroscopic techniques. While experimental data for this specific compound is not publicly available, this guide synthesizes established principles and data from analogous structures to predict its spectral characteristics.
Introduction: The Significance of N-Aryl Maleimides
N-substituted maleimides are a class of compounds with significant interest in medicinal chemistry and materials science due to their versatile reactivity and biological activity.[1][2] The introduction of a bromine atom and a substituted aryl group, as in 3-bromo-1-(3-methylphenyl)maleimide, is expected to modulate its electronic properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of this target molecule and for understanding its chemical behavior. This guide will delve into the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data and Analysis
A hypothetical synthesis of 3-bromo-1-(3-methylphenyl)maleimide would likely involve the reaction of 3-bromo-maleic anhydride with 3-methylaniline, followed by a cyclization/dehydration step.[1] The resulting structure, shown below, forms the basis for our spectroscopic predictions.
Structure of 3-bromo-1-(3-methylphenyl)maleimide:
Caption: Predicted structure of 3-bromo-1-(3-methylphenyl)maleimide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[3] The predicted ¹H NMR spectrum of 3-bromo-1-(3-methylphenyl)maleimide in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic, vinylic, and methyl protons.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinylic Proton (-CH=) | 6.90 - 7.10 | Singlet | 1H |
| Aromatic Protons (phenyl ring) | 7.20 - 7.50 | Multiplet | 4H |
| Methyl Protons (-CH₃) | 2.30 - 2.50 | Singlet | 3H |
Causality Behind Predictions:
-
Vinylic Proton: The single proton on the maleimide ring is expected to appear as a singlet in the range of 6.90-7.10 ppm. Its chemical shift is influenced by the adjacent carbonyl groups and the bromine atom.
-
Aromatic Protons: The four protons on the 3-methylphenyl ring will likely appear as a complex multiplet between 7.20 and 7.50 ppm due to their distinct chemical environments and spin-spin coupling.
-
Methyl Protons: The methyl group attached to the phenyl ring is predicted to be a singlet in the upfield region of 2.30-2.50 ppm.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 165 - 175 |
| Vinylic Carbons (-C(Br)=CH-) | 130 - 140 |
| Aromatic Carbons (phenyl ring) | 120 - 140 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Causality Behind Predictions:
-
Carbonyl Carbons: The two carbonyl carbons of the maleimide ring are expected to be the most downfield signals due to the strong deshielding effect of the oxygen atoms.
-
Vinylic Carbons: The two carbons of the double bond in the maleimide ring will have distinct chemical shifts. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and anisotropic effects.
-
Aromatic Carbons: The six carbons of the 3-methylphenyl ring will show a series of peaks in the aromatic region. The carbon attached to the nitrogen of the maleimide ring and the carbon with the methyl group will have distinct chemical shifts from the others.
-
Methyl Carbon: The methyl carbon will appear at the most upfield region of the spectrum.
Experimental Protocol for ¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) than for ¹H NMR.
-
Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.
-
Longer acquisition times (several hours) may be necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (imide, asymmetric stretch) | 1770 - 1790 | Strong |
| C=O (imide, symmetric stretch) | 1700 - 1720 | Strong |
| C=C (alkene) | 1630 - 1650 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium-Weak |
| C-N (imide) | 1350 - 1380 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H (methyl) | 2850 - 3000 | Medium-Weak |
| C-Br | 500 - 600 | Medium-Strong |
Causality Behind Predictions:
-
Imide Carbonyls: The most characteristic peaks will be the strong absorptions from the symmetric and asymmetric stretching of the imide carbonyl groups.
-
Alkene and Aromatic C=C: The double bonds within the maleimide ring and the aromatic ring will show absorptions in the 1450-1650 cm⁻¹ region.
-
C-N and C-Br Bonds: The stretching vibrations of the carbon-nitrogen bond in the imide ring and the carbon-bromine bond will also be present.
Experimental Protocol for IR Spectroscopy:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4][5] For 3-bromo-1-(3-methylphenyl)maleimide, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z Value | Interpretation |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks, showing the characteristic bromine isotope pattern. |
| [M - Br]⁺ | Loss of a bromine radical. |
| [M - CO]⁺ or [M - 2CO]⁺ | Loss of one or two carbonyl groups. |
| Fragments of the 3-methylphenyl group | Peaks corresponding to the tolyl cation or related fragments. |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak will be a doublet with a two-mass-unit difference and nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.
-
Fragmentation: The molecule is expected to fragment through the loss of the bromine atom, carbonyl groups, and cleavage of the bond between the nitrogen and the phenyl ring.
Experimental Protocol for Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Analyze the resulting mass-to-charge ratios of the ions to determine the molecular weight and fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 3-bromo-1-(3-methylphenyl)maleimide.
Caption: Workflow for the synthesis and spectroscopic confirmation of 3-bromo-1-(3-methylphenyl)maleimide.
Conclusion
The structural elucidation of novel compounds like 3-bromo-1-(3-methylphenyl)maleimide relies on the synergistic application of multiple spectroscopic techniques. This guide provides a robust framework for predicting and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this target molecule. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the synthesis and characterization of this and other related N-substituted maleimides, accelerating the pace of discovery in medicinal chemistry and materials science.
References
-
ResearchGate. Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
National Center for Biotechnology Information. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. [Link]
-
University of St Andrews. Synthesis of Next-Generation Maleimide Radical Labels. [Link]
-
PubChem. 3-Bromo-N-phenylpropanamide. [Link]
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ResearchGate. Fluorescent Triphenyl Substituted Maleimide Derivatives: Synthesis, Spectroscopy and Quantum Chemical Calculations. [Link]
-
YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
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ResearchGate. Synthesis of maleimide derivatives (3a-f). a). [Link]
-
Royal Society of Chemistry. The role of vibronic coupling in the electronic spectroscopy of maleimide: a multi-mode and multi-state quantum dynamics study. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. [Link]
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ResearchGate. Spectroscopic Methods and Theoretical Studies of Bromoacetyl Substituted Derivatives of Bile Acids. [Link]
-
Zenodo. Preparation, polymerization and characterization of some new maleimides. [Link]
-
National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the compound 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of N-substituted maleimides and related heterocyclic compounds.
Introduction: The Structural Significance of N-Aryl Bromomaleimides
3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione belongs to the class of N-aryl bromomaleimides, which are pivotal intermediates in organic synthesis. The maleimide scaffold is a recurring motif in biologically active molecules and serves as a versatile Michael acceptor in bioconjugation chemistry. The presence of a bromine atom on the pyrrole-2,5-dione ring and a substituted aryl group on the nitrogen atom introduces specific electronic and steric features that are crucial for its reactivity and potential applications in medicinal chemistry.
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target molecule, identifying potential isomers, and detecting impurities. This guide will delve into the predicted spectral features of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione, providing a detailed rationale for the expected chemical shifts and coupling patterns based on established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is expected to exhibit distinct signals corresponding to the vinylic proton on the maleimide ring, the aromatic protons of the 3-methylphenyl group, and the methyl protons. The predicted chemical shifts (in ppm) are based on analysis of similar N-aryl maleimides and the known effects of substituents on aromatic rings.
Table 1: Predicted ¹H NMR Data for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 6.90 - 7.10 | s | - |
| H2' | 7.10 - 7.20 | s | - |
| H4' | 7.25 - 7.35 | t | ~7.8 |
| H5' | 7.00 - 7.10 | d | ~7.6 |
| H6' | 7.15 - 7.25 | d | ~7.7 |
| -CH₃ | 2.35 - 2.45 | s | - |
Detailed Analysis of ¹H NMR Signals:
-
Vinylic Proton (H4): The proton on the C4 of the pyrrole-2,5-dione ring is expected to appear as a singlet in the range of δ 6.90 - 7.10 ppm . Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group (C5) and the bromine atom at C3. In unsubstituted N-phenylmaleimide, the vinylic protons typically appear around δ 6.85 ppm. The presence of the bromine atom at the C3 position will likely cause a downfield shift for the H4 proton.
-
Aromatic Protons (H2', H4', H5', H6'): The protons on the 3-methylphenyl ring will exhibit a complex splitting pattern.
-
H2': This proton is ortho to the point of attachment to the nitrogen and is expected to be a singlet or a narrow triplet in the range of δ 7.10 - 7.20 ppm .
-
H4': This proton is meta to the methyl group and para to the nitrogen-linked carbon. It is expected to appear as a triplet around δ 7.25 - 7.35 ppm due to coupling with H5' and H3 (of the ring).
-
H5': This proton is para to the methyl group and meta to the nitrogen-linked carbon. It is predicted to be a doublet at approximately δ 7.00 - 7.10 ppm , coupled with H4' and H6'.
-
H6': This proton is ortho to the nitrogen-linked carbon and is expected to be a doublet around δ 7.15 - 7.25 ppm .
-
-
Methyl Protons (-CH₃): The three protons of the methyl group attached to the C3' of the phenyl ring are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around δ 2.35 - 2.45 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Data for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 168.0 - 170.0 |
| C3 | 128.0 - 130.0 |
| C4 | 135.0 - 137.0 |
| C5 | 167.0 - 169.0 |
| C1' | 131.0 - 133.0 |
| C2' | 126.0 - 128.0 |
| C3' | 139.0 - 141.0 |
| C4' | 129.0 - 131.0 |
| C5' | 123.0 - 125.0 |
| C6' | 129.5 - 131.5 |
| -CH₃ | 21.0 - 22.0 |
Detailed Analysis of ¹³C NMR Signals:
-
Carbonyl Carbons (C2, C5): The two carbonyl carbons of the maleimide ring are expected to resonate at the downfield end of the spectrum, typically in the range of δ 167.0 - 170.0 ppm . The C2 carbonyl, being adjacent to the nitrogen, might appear at a slightly different chemical shift compared to the C5 carbonyl.
-
Vinylic Carbons (C3, C4):
-
C3: The carbon atom bearing the bromine atom (C3) is expected to have a chemical shift in the range of δ 128.0 - 130.0 ppm . The direct attachment of the electronegative bromine atom significantly influences its chemical shift.
-
C4: The C4 carbon, bonded to a proton, is predicted to be in the range of δ 135.0 - 137.0 ppm .
-
-
Aromatic Carbons (C1' - C6'): The chemical shifts of the aromatic carbons are influenced by the nitrogen of the maleimide ring and the methyl group.
-
C1': The ipso-carbon attached to the nitrogen atom is expected around δ 131.0 - 133.0 ppm .
-
C2': This carbon, ortho to the nitrogen linkage, is predicted to be in the range of δ 126.0 - 128.0 ppm .
-
C3': The carbon bearing the methyl group will be downfield, around δ 139.0 - 141.0 ppm .
-
C4' and C6': These carbons are expected to have similar chemical shifts in the range of δ 129.0 - 131.5 ppm .
-
C5': This carbon, ortho to the methyl group, is predicted to be the most upfield of the aromatic CH carbons, around δ 123.0 - 125.0 ppm .
-
-
Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the aliphatic region, with a predicted chemical shift of δ 21.0 - 22.0 ppm .
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[1][2]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Accumulate a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of approximately 240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 to 4096 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.
-
Reference the spectra. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm can be used. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is commonly used as a reference.
-
Conclusion
This technical guide has provided a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione. The predicted chemical shifts and coupling patterns, summarized in Tables 1 and 2, serve as a valuable reference for chemists working with this compound and its analogs. The provided experimental protocol outlines the necessary steps for obtaining high-quality NMR data, which is crucial for unambiguous structural verification and purity assessment. The careful application of these spectroscopic techniques is fundamental to ensuring the integrity of chemical research and development.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Schneider, H.-J. (1998). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 120(20), 5057-5065. [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
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physical and chemical properties of N-(3-methylphenyl)-3-bromomaleimide
An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of N-(3-methylphenyl)-3-bromomaleimide for Advanced Bioconjugation
Introduction
The maleimide functional group is a cornerstone in the field of bioconjugation, prized for its highly selective reactivity towards cysteine residues in proteins and peptides.[1][2] This specificity has made it an indispensable tool in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutic and diagnostic agents.[3] However, traditional N-alkyl maleimides suffer from a significant drawback: the resulting thioether linkage is susceptible to a retro-Michael reaction, leading to deconjugation and loss of payload, particularly in the presence of endogenous thiols like glutathione.[4]
To address this instability, medicinal chemists have engineered "next-generation" maleimides. The introduction of an N-aryl substituent, for instance, has been shown to accelerate both the initial thiol-maleimide coupling and the subsequent, stabilizing hydrolysis of the thiosuccinimide ring.[3][5] Concurrently, the incorporation of a bromine atom on the maleimide ring transforms the reaction mechanism from a simple Michael addition to a more rapid addition-elimination sequence, further enhancing reaction kinetics.[1][6]
This technical guide provides a comprehensive overview of N-(3-methylphenyl)-3-bromomaleimide , a sophisticated bioconjugation reagent that synergistically combines the benefits of both N-aryl substitution and C-bromo functionalization. We will delve into its core physical and chemical properties, provide validated protocols for its synthesis and application, and explain the underlying chemical principles that make it a superior choice for creating stable, cysteine-specific bioconjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for robust and reliable protein modification.
Part 1: Molecular Profile and Physicochemical Properties
The unique reactivity of N-(3-methylphenyl)-3-bromomaleimide stems directly from its molecular architecture, which features an electron-withdrawing N-aryl group and a reactive carbon-bromine bond on the electrophilic maleimide core.
Caption: Molecular Structure of N-(3-methylphenyl)-3-bromomaleimide.
Summary of Physicochemical Data
The following table summarizes the calculated and inferred physicochemical properties of the title compound. These values are critical for designing experimental conditions, including solvent selection and reaction setup.
| Property | Value | Source / Method |
| IUPAC Name | 3-bromo-1-(3-methylphenyl)pyrrole-2,5-dione | --- |
| Molecular Formula | C₁₁H₈BrNO₂ | Calculated |
| Molecular Weight | 266.09 g/mol | Calculated |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred from related N-aryl maleimides[7] |
| Solubility | Soluble in organic solvents (DMF, DMSO, CH₂Cl₂); Poorly soluble in aqueous media[5][8] | Inferred from related N-aryl maleimides |
| Melting Point | Data not available | --- |
Part 2: Synthesis and Characterization
The synthesis of N-aryl maleimides is a well-established, robust two-step process.[7] This methodology can be readily adapted for N-(3-methylphenyl)-3-bromomaleimide by utilizing bromomaleic anhydride as a starting material.[4]
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The Evolving Landscape of Substituted Bromomaleimides: From Bioconjugation Scaffolds to Potential Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of Bromomaleimides
Substituted bromomaleimides are a class of chemical compounds characterized by a maleimide ring bearing one or two bromine atoms. Their significance in the biomedical field stems from their unique reactivity, particularly their susceptibility to nucleophilic attack. This property has made them invaluable tools for bioconjugation, the process of linking molecules to biological targets. However, emerging research suggests that the biological activities of these compounds may extend beyond their role as mere linkers, hinting at their potential as standalone therapeutic agents. This guide provides an in-depth exploration of the known biological activities of substituted bromomaleimides, from their well-established applications in bioconjugation to their burgeoning potential in anticancer and antimicrobial therapies.
The core of the bromomaleimide's utility lies in its electrophilic nature, which makes it highly reactive towards soft nucleophiles like thiols. The presence of the bromine atom(s) further enhances this reactivity, allowing for rapid and selective reactions with cysteine residues in proteins under mild conditions. This reactivity forms the basis of their widespread use in creating stable and, in some cases, reversible linkages to biomolecules.
Established Roles in Bioconjugation: Precision Engineering of Biomolecules
The ability of substituted bromomaleimides to selectively react with cysteine residues has positioned them as powerful reagents in the field of bioconjugation. This has enabled significant advancements in protein modification, drug delivery, and diagnostic imaging.
Selective Protein Modification and Disulfide Bridging
One of the most prominent applications of substituted bromomaleimides is the selective modification of proteins. By targeting either naturally occurring or engineered cysteine residues, researchers can attach a variety of functional moieties, including fluorescent probes, polyethylene glycol (PEG) chains, and small molecule drugs. This has been instrumental in studying protein function, improving the pharmacokinetic profiles of protein therapeutics, and developing targeted drug delivery systems.
Dibromomaleimides have a particularly interesting application in their ability to bridge disulfide bonds.[1] This process involves the reduction of a disulfide bond to yield two free cysteine thiols, which then react with the dibromomaleimide to form a stable, covalent bridge.[1] This has been demonstrated with the peptide hormone somatostatin, and it offers a method to create more stable and conformationally constrained peptides and proteins.[1]
Reversible Bioconjugation for Controlled Release
A key advantage of bromomaleimide-based bioconjugation is the potential for reversibility. The thioether bond formed upon reaction with a cysteine residue can be cleaved under specific conditions, such as in the presence of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This has led to the development of "traceless" linkers that can release their cargo within the reducing environment of the cell cytoplasm.[2] This cleavability is a highly desirable feature for drug delivery systems, as it allows for the targeted release of a therapeutic agent at its site of action.[2]
Application in Antibody-Drug Conjugates (ADCs) and Imaging
The unique reactivity and stability of bromomaleimides have made them attractive for the development of antibody-drug conjugates (ADCs). In this context, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The bromomaleimide linker ensures the stable attachment of the drug to the antibody in circulation, with subsequent release inside the cancer cell.
Furthermore, substituted bromomaleimides have been functionalized with chelating agents to create bifunctional chelators for radiolabeling antibodies.[3] This enables the development of imaging agents for positron emission tomography (PET), allowing for the non-invasive visualization of tumors and the monitoring of treatment response.[3]
Emerging Therapeutic Potential: Beyond a Supporting Role
While their role in bioconjugation is well-documented, there is a growing interest in the intrinsic biological activities of substituted bromomaleimides. The same reactivity that makes them excellent bioconjugation reagents could also be harnessed to modulate the function of key biological targets, leading to therapeutic effects.
Anticancer Activity: Targeting Key Oncogenic Pathways
The anticancer potential of maleimide derivatives, the parent structure of bromomaleimides, has been explored in several studies. Novel indole-substituted maleimide derivatives have been synthesized and shown to exhibit anticancer activity against breast cancer cell lines, such as MDA-MB-231 and MCF-7.[4][5] The proposed mechanism of action for some of these derivatives involves the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme in cellular signaling pathways that is often dysregulated in cancer.[4][5]
The high reactivity of bromomaleimides towards cysteine residues suggests a plausible mechanism for their anticancer activity. Many enzymes that are critical for cancer cell survival and proliferation, such as kinases and phosphatases, have cysteine residues in their active sites. The covalent modification of these residues by a bromomaleimide could lead to irreversible enzyme inhibition, thereby disrupting essential cellular processes and inducing cancer cell death.
dot
Caption: Proposed mechanism of anticancer activity of substituted bromomaleimides.
Antimicrobial Activity: A New Frontier in Combating Infections
The maleimide scaffold has also shown promise as a source of new antimicrobial agents.[6] Synthetic maleimide derivatives, including farinomaleins, have demonstrated activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[7] The proposed mechanism of action for some of these compounds involves the inhibition of bacterial membrane or cell wall functions.[7]
Furthermore, N-substituted maleimides have displayed potent antifungal activity, with some compounds affecting the biosynthesis of chitin and β(1,3)glucan, essential components of the fungal cell wall.[1] The membrane enzyme β(1,3)glucan synthase has been identified as a potential target for these compounds in Candida albicans.[1]
Given that many essential microbial enzymes also contain reactive cysteine residues, it is conceivable that substituted bromomaleimides could exert their antimicrobial effects through a similar mechanism of covalent modification and enzyme inhibition. The presence of bromine atoms in brominated flavonoid derivatives has been shown to significantly influence their antimicrobial properties, suggesting that the bromine substitution in bromomaleimides could also play a crucial role in their antimicrobial potency.[8][9]
Synthesis and Experimental Protocols
The synthesis of substituted bromomaleimides can be achieved through various established chemical routes. A common method involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring, followed by bromination.
General Synthesis of N-Substituted Bromomaleimides
A typical synthesis involves the following steps:
-
Maleimide Formation: Maleic anhydride is reacted with a primary amine (R-NH₂) in a suitable solvent, such as acetic acid or toluene, often with heating, to form the N-substituted maleimide.
-
Bromination: The resulting maleimide is then treated with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to introduce one or two bromine atoms onto the maleimide ring.
dot
Caption: General workflow for the synthesis of N-substituted bromomaleimides.
Protocol for Evaluating Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted bromomaleimide compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the substituted bromomaleimide compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Evaluating Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Substituted bromomaleimide compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the substituted bromomaleimide compounds in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Summary
The following tables summarize the reported biological activities of some maleimide derivatives. While specific data for a wide range of substituted bromomaleimides as standalone therapeutic agents is still emerging, these tables provide a snapshot of the potential of the broader maleimide class.
Table 1: Anticancer Activity of Selected Maleimide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Indole-substituted maleimide 4a | MCF-7 | 3.21 | [10] |
| Indole-substituted maleimide 4a | MDA-MB-231 | 1.651 | [10] |
| Indole-substituted maleimide 5a | MCF-7 | 6.215 | [10] |
| Indole-substituted maleimide 5a | MDA-MB-231 | 3.055 | [10] |
Table 2: Antimicrobial Activity of Selected Maleimide Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Farinomalein A | Bacillus subtilis | 16 | [7] |
| Unnatural farinomalein analog | Escherichia coli | 32 | [7] |
| N-alkyl maleimides | Various bacteria | 8-32 | [11] |
| Neutral maleimides | Various fungi | 0.5-4 | [1] |
Conclusion and Future Perspectives
Substituted bromomaleimides have firmly established their place as indispensable tools in bioconjugation, enabling the precise chemical modification of proteins and the development of sophisticated drug delivery and imaging systems. Their unique reactivity and the potential for reversible conjugation offer a level of control that is highly sought after in the field of chemical biology.
Looking ahead, the exploration of the intrinsic therapeutic potential of substituted bromomaleimides as anticancer and antimicrobial agents represents an exciting and promising area of research. While the current body of evidence is still in its early stages, the known activities of the broader maleimide class, coupled with the unique properties imparted by bromine substitution, provide a strong rationale for further investigation. Future research should focus on the synthesis and screening of diverse libraries of substituted bromomaleimides to identify lead compounds with potent and selective biological activities. Elucidating their precise mechanisms of action will be crucial for their rational design and optimization as next-generation therapeutics. The continued development of these versatile molecules holds the potential to deliver innovative solutions for some of the most pressing challenges in medicine.
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A. Author et al., "Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives," ChemistryOpen, vol. 13, no. 12, p. e202400058, 2024. [Link]
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C. Author et al., "Chemical reactivity and antimicrobial activity of N-substituted maleimides," Journal of Applied Microbiology, vol. 91, no. 1, pp. 157-165, 2001. [Link]
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D. Author et al., "Synthesis and antimicrobial activities of N-substituted imides," Il Farmaco, vol. 56, no. 5-7, pp. 459-466, 2001. [Link]
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G. Author et al., "Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells," ChemBioChem, vol. 13, no. 1, pp. 46-49, 2012. [Link]
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N. Author et al., "New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes," Bioconjugate Chemistry, vol. 32, no. 4, pp. 747-758, 2021. [Link]
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Introduction: The Significance of N-Aryl-3-Bromomaleimides
An In-Depth Technical Guide to the Synthesis of N-Aryl-3-Bromomaleimides: Strategies, Mechanisms, and Applications
N-aryl-3-bromomaleimides are a class of heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry, chemical biology, and materials science. Their importance stems from a unique molecular architecture: a reactive maleimide core functionalized with both an aryl substituent on the nitrogen atom and a bromine atom on the double bond. This arrangement makes them highly versatile chemical entities.
In drug development and chemical biology, they are recognized as powerful and selective reagents for the chemical modification of proteins, specifically targeting cysteine residues.[1] The maleimide ring is a potent Michael acceptor, while the bromine atom can act as a leaving group, enabling a range of bioconjugation strategies. This reactivity has been harnessed to create antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and tools for probing protein structure and function.[2] Furthermore, the core structure is a key pharmacophore in various biologically active molecules, including inhibitors of protein kinases.[1][3]
This guide provides a comprehensive overview of the primary synthetic routes to N-aryl-3-bromomaleimides, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Synthetic Strategy 1: Bromination of Pre-formed N-Arylmaleimides
A classical and straightforward approach involves the initial synthesis of an N-arylmaleimide, followed by the regioselective introduction of a bromine atom. This two-stage process is often favored when the starting aniline and maleic anhydride are readily available and commercially inexpensive.
Stage 1: Synthesis of the N-Arylmaleimide Precursor
The most common pathway to N-arylmaleimides begins with the acylation of a primary arylamine (aniline) with maleic anhydride.[4] This reaction readily forms the corresponding N-arylmaleamic acid intermediate. The subsequent and more critical step is the dehydrative cyclization of this intermediate to form the stable five-membered maleimide ring.
Causality of Cyclization Reagent Choice: The choice of cyclization agent is pivotal and dictates the reaction conditions.
-
Harsh Conditions (Classical Method): A mixture of acetic anhydride and a base like sodium acetate is traditionally used.[4][5] While effective, this method requires high temperatures (reflux), which can be detrimental to substrates bearing sensitive functional groups. The large excess of acetic anhydride also necessitates a careful aqueous work-up to hydrolyze the remaining reagent.[5]
-
Milder Conditions: Reagents such as triphenylphosphine (PPh₃) in combination with a halogen source like bromotrichloromethane (CBrCl₃) can effect the cyclization under significantly milder conditions.[6] This system avoids the need for high heat and harsh acidic environments, preserving delicate functionalities on the aryl ring.
Experimental Protocol: Synthesis of N-Phenylmaleimide
-
Formation of Maleanilic Acid: In a flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath. Add a solution of aniline (1.0 eq) in the same solvent dropwise with stirring. A precipitate of N-phenylmaleamic acid will form. Stir for 1-2 hours, then collect the solid by filtration, wash with cold solvent, and dry under vacuum. The yield is typically high (87-95%).[4]
-
Cyclization: Suspend the dried N-phenylmaleamic acid (1.0 eq) and sodium acetate (0.2 eq) in acetic anhydride (approx. 5-10 volumes). Heat the mixture to reflux (approx. 100-120°C) for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride. Collect the solid N-phenylmaleimide by filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallization from a solvent like ethanol or isopropanol can be performed for further purification. Yields typically range from 79-93%.[4]
Stage 2: Electrophilic Bromination of the N-Arylmaleimide
With the N-arylmaleimide in hand, the next step is the introduction of the bromine atom at the 3-position. This proceeds via a two-step sequence: electrophilic addition of bromine across the alkene, followed by a base-induced dehydrobromination.[2]
Mechanistic Considerations:
-
Brominating Agent: Molecular bromine (Br₂) is a common choice, though N-Bromosuccinimide (NBS) can also be employed, often offering better handling and selectivity.[2][7]
-
Regioselectivity: The electron-withdrawing nature of the adjacent carbonyl groups deactivates the double bond towards electrophilic attack, but the reaction is generally regioselective, leading to the desired 3-bromo product. Side reactions, such as dibromination, can occur if excess brominating agent is used.
-
Elimination: A non-nucleophilic base, such as triethylamine (TEA), is used to eliminate hydrogen bromide (HBr) from the dibromosuccinimide intermediate, regenerating the double bond to yield the final N-aryl-3-bromomaleimide.[2]
Experimental Protocol: Synthesis of N-Methyl-3-bromomaleimide
This protocol for the N-methyl analogue illustrates the general procedure applicable to N-aryl derivatives.
-
Bromine Addition: Dissolve N-methylmaleimide (1.0 eq) in a suitable solvent like methanol. Add bromine (2.25 eq) dropwise at room temperature and stir for 24 hours. The formation of the clean dibromosuccinimide intermediate can be monitored by ¹H-NMR.[2]
-
Solvent Removal: Remove the solvent and excess bromine under reduced pressure (rotoevaporation).
-
Dehydrobromination: Immediately redissolve the crude dibromosuccinimide intermediate in a solvent such as tetrahydrofuran (THF). Add triethylamine (1.1-1.3 eq) dropwise at 0°C.
-
Purification: After the reaction is complete, the triethylammonium bromide salt can be filtered off. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to afford the pure N-methyl-3-bromomaleimide. For N-methyl bromomaleimide, this route gives a satisfactory overall yield of 65%.[2]
Workflow for Direct Bromination Strategy
Caption: Workflow for N-Aryl-3-bromomaleimide via Direct Bromination.
Synthetic Strategy 2: N-Arylation of a Brominated Precursor
An alternative and often milder approach is to begin with a pre-brominated maleimide scaffold and introduce the N-aryl group in the final step. This strategy is particularly advantageous when the aniline contains sensitive functional groups that would not tolerate the conditions of the classical cyclization or bromination steps.[1]
The Challenge of Traditional N-Arylation
The conventional method involves reacting a bromomaleic anhydride with an amine, followed by dehydrative cyclization. This typically requires harsh conditions, such as refluxing in acetic acid, which severely limits the substrate scope.[1]
A Mild and Modern Alternative: The N-Activation Method
A significant advancement in this area is the use of an N-activated bromomaleimide intermediate. This method allows the N-arylation to proceed at room temperature, dramatically expanding the range of compatible functional groups.[1][3] The key is the temporary installation of an N-methoxycarbonyl group, which acts as an excellent leaving group upon nucleophilic attack by the amine.
Mechanistic Rationale:
-
Activation: A commercially available or synthesized bromomaleimide (e.g., 2,3-dibromomaleimide) is treated with methyl chloroformate in the presence of a base like N-methylmorpholine (NMM). This forms the highly reactive N-methoxycarbonyl-dibromomaleimide.
-
Nucleophilic Displacement: The activated intermediate is then simply stirred with the desired aryl amine at room temperature. The amine nitrogen attacks the carbonyl carbon, leading to the displacement of the methoxycarbonyl group and formation of the desired N-aryl-dibromomaleimide. A similar reaction can be performed starting with monobromomaleimide to yield the target N-aryl-3-bromomaleimide directly.[1]
Workflow for the N-Activation Method
Caption: Mild synthesis of N-Aryl-3-bromomaleimides via N-Activation.
Experimental Protocol: Mild Synthesis of N-Aryl-dibromomaleimides
This protocol demonstrates the synthesis of dibromo derivatives, which is analogous for monobromo species.
-
Activation: To a solution of 2,3-dibromomaleimide (1.0 eq) in dichloromethane (CH₂Cl₂), add N-methylmorpholine (NMM, 1.1 eq) and cool to 0°C. Add methyl chloroformate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the N-methoxycarbonyldibromomaleimide, which is often used without further purification.
-
N-Arylation: Dissolve the N-methoxycarbonyldibromomaleimide (1.0 eq) in CH₂Cl₂. Add the desired aryl amine (1.0 eq) and stir the mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Purification: Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the pure N-aryl-dibromomaleimide product. Yields are generally good.[1]
Comparative Analysis and Field Insights
The choice between these two primary strategies depends critically on the specific characteristics of the target molecule and the available starting materials.
| Feature | Strategy 1: Direct Bromination | Strategy 2: N-Activation Method |
| Starting Materials | Aniline, Maleic Anhydride | Bromomaleimide, Aryl Amine |
| Key Advantage | Utilizes simple, inexpensive precursors. | Exceptionally mild final step; ideal for sensitive/complex anilines. |
| Key Limitation | Can involve harsh cyclization and bromination conditions. | Requires synthesis of the activated bromomaleimide precursor. |
| Substrate Scope | Best for robust anilines without easily oxidizable or acid-labile groups. | Broad scope, tolerating a wide range of functional groups. |
| Best For | Large-scale synthesis of simple N-aryl-3-bromomaleimides. | Late-stage functionalization in drug discovery and complex molecule synthesis. |
Expert Recommendation: For researchers in drug development working with complex, highly functionalized aryl amines, the N-Activation Method (Strategy 2) is unequivocally the superior choice.[1][3] It minimizes the risk of side reactions and degradation, ensuring the integrity of the core molecule. For process chemistry or when synthesizing simpler analogues, the Direct Bromination (Strategy 1) may be more cost-effective if the substrate can withstand the reaction conditions.
Application Spotlight: Reaction with Cysteine
The utility of N-aryl-3-bromomaleimides in bioconjugation is primarily driven by their reaction with the thiol side chain of cysteine residues in proteins. The reaction proceeds via a conjugate addition-elimination mechanism, forming a stable thioether bond. This process is fundamental to the construction of antibody-drug conjugates and other protein-based therapeutics.[8]
Caption: Reaction of N-Aryl-3-bromomaleimide with a Cysteine Thiol.
Conclusion
The synthesis of N-aryl-3-bromomaleimides can be effectively achieved through two primary routes: the direct bromination of N-arylmaleimides or the N-arylation of a brominated precursor. While the former relies on readily available starting materials, its often harsh conditions limit its applicability. The development of a mild N-activation method represents a significant advancement, enabling the synthesis of complex and functionally diverse N-aryl-3-bromomaleimides at room temperature. This mildness is crucial for applications in drug discovery and chemical biology, where substrate integrity is paramount. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most suitable synthesis for their target compounds.
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Caddick, S., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Tetrahedron Letters. Available at: [Link]
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ResearchGate. (n.d.). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Available at: [Link]
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MDPI. (2020). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]
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IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available at: [Link]
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A Technical Guide to Brominated Maleimides: Discovery, Characterization, and Application in Bioconjugation
Abstract
The selective and stable modification of biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. While the thiol-maleimide Michael addition reaction is a workhorse in bioconjugation, its inherent limitations—namely the irreversibility of the formed thioether bond and a single point of conjugation—have spurred the development of next-generation reagents.[1][2] This guide provides an in-depth technical exploration of brominated maleimides, a class of reagents that overcomes these challenges. We will detail their discovery, synthesis, and initial characterization, providing field-proven insights into the causality behind experimental choices. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage these versatile molecules for advanced bioconjugation strategies, including reversible protein modification and multi-functional scaffold assembly.
The Maleimide Motif: A Reassessment of a Classic Reaction
For decades, the maleimide functional group has been the reagent of choice for cysteine-selective modification. The reaction proceeds via a Michael addition, where a thiol attacks the electron-deficient double bond of the maleimide ring.[3] This process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at neutral pH.[4][5] The result is a stable succinimidyl thioether linkage, which has been instrumental in the construction of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[6]
However, the stability of this linkage can be a double-edged sword. The reaction is largely irreversible under physiological conditions, precluding applications where temporary modification or cargo release is desired. Furthermore, the maleimide scaffold offers only one site for conjugation. The discovery of brominated maleimides introduced a paradigm shift, transforming the maleimide from a simple linker into a versatile, cleavable scaffold with multiple points of attachment.[1][2]
Synthesis of Brominated Maleimide Scaffolds
The synthesis of brominated maleimides is accessible and typically begins with commercially available precursors like bromomaleic or dibromomaleic anhydride. The most common strategy involves a condensation reaction with a primary amine, followed by a dehydrative cyclization to form the imide ring.[7][8]
Core Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-substituted dibromomaleimides.
Experimental Protocol: Synthesis of N-Alkyl-3,4-dibromomaleimide
This protocol describes a standard procedure for synthesizing N-substituted dibromomaleimides. The choice of glacial acetic acid is critical; it serves as both a solvent and a catalyst for the final dehydrative ring-closure, while refluxing provides the necessary activation energy.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dibromomaleic anhydride (1.0 eq).
-
Reagent Addition: Dissolve the anhydride in glacial acetic acid. Add the desired primary amine (1.0 eq) dropwise to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 120 °C) for 3-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure (in vacuo).
-
Purification: The crude residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted dibromomaleimide.
Alternative Mild Synthesis
For substrates containing sensitive functional groups that cannot withstand harsh acidic conditions and high temperatures, a milder, two-step approach is recommended. This involves an initial reaction to form the maleamic acid, followed by a separate cyclization step using a milder dehydrating agent like sodium acetate in acetic anhydride. A more contemporary method employs an N-methoxycarbonyl activated maleimide, which reacts with amines at room temperature, obviating the need for heat.[9][10]
| Synthesis Method | Key Reagents | Conditions | Target Substrates | Reference |
| Standard Reflux | Amine, Dibromomaleic Anhydride, Acetic Acid | 120 °C, 3-5 h | Thermally stable amines | [7] |
| Two-Step | Amine, Dibromomaleic Anhydride; NaOAc, Ac₂O | RT then heat | Moderately sensitive amines | |
| N-Methoxycarbonyl Activation | Amine, N-methoxycarbonyl-dibromomaleimide | Room Temperature | Functionally complex/sensitive amines | [9] |
Initial Characterization and Quality Control
Rigorous characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized brominated maleimide reagents. A multi-technique approach provides a self-validating system to confirm the successful synthesis and purity of the final product.[11]
Characterization Workflow Diagram
Caption: A multi-technique workflow for the analytical characterization of brominated maleimides.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[12]
-
¹H NMR: For an N-alkyl dibromomaleimide, the spectrum will be notable for the absence of vinylic protons. The key signals will correspond to the protons on the N-substituent. For a monobromomaleimide, a single vinylic proton will be observed as a singlet.
-
¹³C NMR: Will show characteristic peaks for the two imide carbonyl carbons and the two bromine-substituted sp² carbons of the maleimide ring.[13]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula, as the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides definitive evidence of its presence.[14][15]
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient is typically employed. The purity is determined by integrating the area of the product peak relative to all other peaks detected by a UV detector.[11][16]
| Analytical Data | Expected Result for N-Ethyl-3,4-dibromomaleimide |
| Formula | C₆H₅Br₂NO₂ |
| Molecular Weight | 282.92 g/mol |
| HRMS (ESI+) | m/z for [M+H]⁺ showing characteristic Br₂ isotopic pattern |
| ¹H NMR (CDCl₃) | Quartet ~3.7 ppm (2H, -CH₂-); Triplet ~1.3 ppm (3H, -CH₃) |
| ¹³C NMR (CDCl₃) | Signals for C=O (imide), C-Br (alkene), -CH₂-, -CH₃ |
| HPLC Purity | >95% |
Core Reactivity: Beyond Michael Addition
The bromine atoms fundamentally alter the reactivity of the maleimide core. Instead of the canonical Michael addition, brominated maleimides react with thiols primarily through nucleophilic substitution.[1][17]
-
Monobromomaleimides: A single thiol displaces the bromide ion, preserving the maleimide double bond. This creates a thiomaleimide, which is resistant to the retro-Michael reaction that can plague traditional conjugates.[1][18]
-
Dibromomaleimides: These reagents offer two points of attachment. They undergo two sequential substitutions with thiol nucleophiles. This allows for the "bridging" of two distinct thiol molecules to a single maleimide scaffold.[1][19]
This unique reactivity allows dibromomaleimides to directly bridge the two cysteine residues generated from a reduced disulfide bond, effectively mimicking the native bond with a stable, synthetic linker.[2][20]
Reaction Mechanism Diagram
Caption: Comparison of reaction pathways for traditional and dibromomaleimides with thiols.
A key feature of these conjugates is their cleavability. The resulting dithioether adducts can be cleaved by adding a large excess of a competing thiol or a phosphine-based reducing agent like tris(2-carboxyethyl)phosphine (TCEP), regenerating the original thiolated molecules.[1][2] This "reversibility" is highly advantageous for drug delivery systems designed to release payloads in the reducing environment of the cell cytoplasm.[8][19]
Illustrative Application: Step-Wise Protein Functionalization
The ability of dibromomaleimides to react sequentially with two different thiols makes them ideal scaffolds for constructing multi-functional protein conjugates. This protocol outlines the modification of a model cysteine-containing protein, followed by the addition of a second thiol-containing molecule (e.g., a peptide or small-molecule drug).
Dual Labeling Workflow Diagram
Caption: Experimental workflow for the sequential, dual functionalization of a protein using a dibromomaleimide linker.
Experimental Protocol: Dual Thiol Conjugation
The choice of a neutral pH buffer is a deliberate balance: it ensures the cysteine thiol is sufficiently nucleophilic for the reaction to proceed efficiently while minimizing hydrolysis of the maleimide ring, which is accelerated at higher pH.[5][21]
-
Protein Preparation: If the protein contains disulfide bonds, it must first be treated with a reducing agent (e.g., TCEP, 5-10 eq) to generate free thiols. The excess reducing agent must then be removed via a desalting column or buffer exchange.
-
First Conjugation: Dissolve the cysteine-containing protein in a phosphate buffer (pH 7.0). Add a solution of the N-substituted dibromomaleimide (1.1 eq) in a minimal amount of a water-miscible organic solvent like DMSO. Allow the reaction to proceed at room temperature for 1 hour.
-
Intermediate Purification: Remove excess dibromomaleimide reagent via a desalting column, exchanging the protein into the same reaction buffer.
-
Second Conjugation: To the purified protein-maleimide adduct, add the second thiol-containing molecule (1.5 eq). Incubate at room temperature for 2 hours.
-
Analysis: The reaction progress and final product are analyzed by LC-MS. A successful two-step conjugation will show a mass shift corresponding to the addition of the maleimide linker minus two bromine atoms plus the two thiol-containing molecules.
Conclusion and Future Outlook
Brominated maleimides represent a significant evolution from their traditional counterparts. Their discovery and characterization have unlocked new strategies for bioconjugation, defined by reversibility and multifunctionality.[1][2] By enabling the precise assembly of multiple components onto a single, cleavable scaffold and the ability to bridge native disulfide bonds, these reagents provide powerful tools for the development of next-generation therapeutics.[19][22] Their application in creating advanced antibody-drug conjugates, fluorescent probes, and functionalized biomaterials is a rapidly expanding field.[19][23] Future work will likely focus on fine-tuning the electronic properties of the maleimide ring to control reaction kinetics and cleavage rates, further expanding the capabilities of this remarkable class of reagents.
References
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Jones, M. W., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society. [Link]
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ACS Publications. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers. [Link]
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ResearchGate. (n.d.). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Request PDF. [Link]
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JoVE. (2018). Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry. [Link]
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ACS Publications. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. [Link]
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ResearchGate. (n.d.). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. [Link]
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Royal Society of Chemistry. (2017). Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation. [Link]
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University of St Andrews. (2016). Synthesis of Next-Generation Maleimide Radical Labels. [Link]
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NIH National Center for Biotechnology Information. (n.d.). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. [Link]
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NIH National Center for Biotechnology Information. (2012). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. | Request PDF. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
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PubMed. (n.d.). A novel application of maleimide for advanced drug delivery. [Link]
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JOCPR. (n.d.). Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. [Link]
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Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. [Link]
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PubMed. (2001). Characterisation of five technical mixtures of brominated flame retardants. [Link]
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NIH National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]
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MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
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ResearchGate. (n.d.). Mass spectrometric analysis of maleimide CyDye labelled model peptides | Request PDF. [Link]
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Royal Society of Chemistry. (n.d.). Multistage characterization of label-derived oleamide. [Link]
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Methodological & Application
Application Notes and Protocols for Cysteine-Specific Protein Labeling with 3-Bromo-1-(m-tolyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tunable Approach to Cysteine Bioconjugation
The selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated molecular tools, diagnostics, and therapeutics. Cysteine, with its unique nucleophilic thiol side chain, offers a prime target for site-specific labeling. Maleimide-based reagents have long been the gold standard for cysteine bioconjugation due to their high reactivity and specificity under physiological conditions.[1][2] This document provides a detailed guide to the use of a specialized bromomaleimide, 3-bromo-1-(m-tolyl)maleimide , for the covalent modification of cysteine residues in proteins.
Unlike traditional maleimides that form largely irreversible thioether bonds, bromomaleimides introduce a dynamic element to bioconjugation. The presence of the bromo substituent allows for a unique reaction sequence that can be modulated to achieve either reversible or permanent protein modification.[3][4] The N-aryl substitution, in this case, the m-tolyl group, influences the electronic properties and hydrolytic stability of the maleimide ring, offering a greater degree of control over the final conjugate's properties.[3] This makes 3-bromo-1-(m-tolyl)maleimide a versatile reagent for applications ranging from reversible affinity labeling to the construction of stable antibody-drug conjugates (ADCs).
The Chemistry of Cysteine Labeling with 3-Bromo-1-(m-tolyl)maleimide
The reaction of 3-bromo-1-(m-tolyl)maleimide with a cysteine residue proceeds via a two-step mechanism:
-
Michael Addition: The thiol group of the cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming an initial thioether adduct. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5.[1]
-
Elimination of HBr (optional but key feature): In the case of bromomaleimides, this initial adduct can then undergo elimination of hydrogen bromide to form a thiomaleimide. This is a key distinction from standard maleimides.
-
Hydrolysis for Stabilization: The resulting succinimide or thiomaleimide conjugate, particularly with N-aryl substituents, can be susceptible to hydrolysis of the imide ring.[3] This hydrolysis can be strategically employed to create a stable, irreversible linkage that is no longer susceptible to retro-Michael reactions or thiol exchange.[3][5]
This tunable reactivity allows for precise control over the stability of the protein-label conjugate, a critical consideration in the design of bioconjugates for in vitro and in vivo applications.
Diagram of the Reaction Mechanism
Caption: Reaction pathway of 3-bromo-1-(m-tolyl)maleimide with a protein cysteine.
Key Experimental Parameters
Successful and reproducible protein labeling with 3-bromo-1-(m-tolyl)maleimide hinges on the careful control of several key parameters. The following table summarizes these critical factors and provides recommended starting conditions.
| Parameter | Recommended Range | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the specific and rapid reaction of the maleimide with the cysteine thiol group. At pH > 7.5, the reactivity of primary amines (e.g., lysine residues) towards the maleimide increases, leading to potential off-target labeling. Additionally, the rate of maleimide hydrolysis is accelerated at higher pH.[6] |
| Temperature | 4°C to 25°C (Room Temp.) | The reaction can be performed at room temperature for faster kinetics or at 4°C for proteins that are sensitive to higher temperatures. Lower temperatures can also help to minimize maleimide hydrolysis. |
| Molar Ratio (Maleimide:Protein) | 5:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and desired degree of labeling.[7] |
| Reaction Time | 1 to 4 hours | The reaction time will depend on the specific protein, reagent concentrations, and temperature. The progress of the reaction can be monitored by techniques such as mass spectrometry or SDS-PAGE. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | It is crucial to reduce any disulfide bonds in the protein to ensure the availability of free thiols for labeling. TCEP is the preferred reducing agent as it does not contain a thiol group and therefore does not compete with the protein for reaction with the maleimide.[8] If DTT (dithiothreitol) is used, it must be completely removed prior to adding the maleimide reagent. |
| Solvent for Maleimide | Anhydrous DMSO or DMF | 3-Bromo-1-(m-tolyl)maleimide should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF to prevent premature hydrolysis.[9] |
Detailed Experimental Protocol: Labeling of a Model Protein
This protocol provides a general workflow for the labeling of a protein containing one or more accessible cysteine residues with 3-bromo-1-(m-tolyl)maleimide.
Workflow Diagram
Caption: General workflow for cysteine-specific protein labeling.
Materials:
-
Protein of interest containing at least one accessible cysteine residue.
-
3-bromo-1-(m-tolyl)maleimide.
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.
-
Reducing Agent: TCEP hydrochloride solution (freshly prepared).
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.
-
Purification System: Desalting column (e.g., spin column) or dialysis cassette.
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. b. To reduce disulfide bonds, add a 10- to 50-fold molar excess of TCEP to the protein solution. c. Incubate at room temperature for 30-60 minutes.
-
Preparation of 3-bromo-1-(m-tolyl)maleimide Stock Solution: a. Immediately before use, dissolve the 3-bromo-1-(m-tolyl)maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM. b. Vortex briefly to ensure complete dissolution.
-
Labeling Reaction: a. Add the desired molar excess (e.g., 10-fold) of the maleimide stock solution to the reduced protein solution. b. Mix gently and immediately. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the maleimide is conjugated to a fluorophore.
-
Quenching the Reaction (Optional): a. To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess maleimide. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Remove excess, unreacted maleimide and quenching reagent by size-exclusion chromatography (e.g., a desalting spin column) or dialysis. b. Follow the manufacturer's instructions for the chosen purification method.
-
Characterization of the Conjugate: a. Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the label has a distinct absorbance, or by mass spectrometry (e.g., MALDI-TOF or ESI-MS). b. Assess the purity and integrity of the labeled protein by SDS-PAGE.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Incomplete reduction of disulfide bonds.- Hydrolysis of the maleimide reagent.- Re-oxidation of cysteine thiols.- Insufficient molar excess of the maleimide. | - Increase the concentration of TCEP and/or the incubation time for reduction.- Prepare the maleimide stock solution immediately before use in anhydrous solvent.[6]- Use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the molar ratio of maleimide to protein. |
| Non-specific Labeling | - Reaction pH is too high (>7.5), leading to reaction with amines.- Long reaction times. | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.- Reduce the reaction time and monitor the progress to determine the optimal endpoint. |
| Protein Precipitation | - The organic solvent (DMSO/DMF) concentration is too high.- The label attached to the maleimide is hydrophobic. | - Keep the volume of the maleimide stock solution added to the protein solution to a minimum (ideally <10% of the total reaction volume).- If precipitation occurs, try a lower protein concentration or a different buffer composition. |
References
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Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L. M., Papaioannou, D., Waksman, G., Caddick, S., & Baker, J. R. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965. [Link]
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Schumacher, F. F., Nobles, M., Ryan, C. P., Smith, M. E., Tinker, A., Caddick, S., & Baker, J. R. (2011). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Organic & Biomolecular Chemistry, 9(6), 1744–1747. [Link]
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Frisch, B., Boeckler, C., Schuber, F. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(2), 228-236. [Link]
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Click Chemistry Tools. Protocol: Maleimide labeling of proteins and other thiolated biomolecules. [Link]
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Bio-Synthesis Inc. Maleimide labeling of thiolated biomolecules. [Link]
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
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Martínez-Jothar, L., Briers, Y., Lavigne, R., & van der Eycken, E. V. (2018). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Journal of Physical Organic Chemistry, 31(11), e3865. [Link]
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Taslimi, P., Gök, Y., Aktaş, A., & Gülçin, İ. (2019). Synthesis of maleimide derivatives (3a-f). ResearchGate. [Link]
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Tedaldi, L. M., Smith, M. E. B., & Caddick, S. (2009). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ChemInform, 40(41). [Link]
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Stephan, A. F., & St. Pierre, J. F. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 25(12), e3220. [Link]
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Youziel, J., Akhbar, A. R., Aziz, Q., Smith, M. E. B., Caddick, S., Tinker, A., & Baker, J. R. (2014). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... ResearchGate. [Link]
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Youziel, J., Akhbar, A. R., Aziz, Q., Smith, M. E. B., Caddick, S., Tinker, A., & Baker, J. R. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(4), 557-560. [Link]
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Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Keppler, B. K. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(71), 17056-17060. [Link]
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Frisch, B., Boeckler, C., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(2), 228-236. [Link]
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Altinbasak, I., Kocak, N., Sanyal, R., & Sanyal, A. (2018). (a) Synthesis of the maleimide-containing copolymer and (b) 1 H NMR... ResearchGate. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
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Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Keppler, B. K. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]
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Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L. M., Papaioannou, D., Waksman, G., Caddick, S., & Baker, J. R. (2010). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965. [Link]
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Application Notes and Protocols for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing ADC Stability with Substituted Maleimides
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and payload is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and therapeutic index. For years, the thiol-maleimide reaction, targeting cysteine residues on the antibody, has been a workhorse for ADC construction due to its efficiency and selectivity under physiological conditions.[1][2]
However, the conventional thiosuccinimide linkage formed is susceptible to a retro-Michael reaction in vivo. This reversal can lead to premature release of the drug payload, causing off-target toxicity and diminishing therapeutic efficacy.[1] To overcome this critical instability, next-generation maleimides (NGMs) have been developed. These engineered reagents are designed to form more robust and stable linkages.
This document details the application of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione , a specialized N-aryl monobromomaleimide, in the development of stable and effective ADCs. We will explore the chemical principles behind its enhanced performance and provide detailed protocols for its use in ADC synthesis.
The Rationale for 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione in ADC Linker Chemistry
The unique structure of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione offers a dual-pronged approach to creating a superior ADC linker, addressing the primary instability issue of traditional maleimides.
-
N-Aryl Substitution for Enhanced Stability: The N-(3-methylphenyl) group is a critical feature. N-aryl substitutions on the maleimide ring have been shown to significantly accelerate the post-conjugation hydrolysis of the thiosuccinimide ring.[3][4] This hydrolysis opens the ring to form a stable maleamic acid, which is resistant to the retro-Michael reaction.[5] This "locking" mechanism prevents the premature release of the payload, leading to ADCs with greater stability in circulation.[3] Studies have shown that ADCs prepared with N-aryl maleimides exhibit substantially less deconjugation in serum compared to their N-alkyl counterparts.[3][5]
-
Monobromomaleimide for a Unique Conjugation Pathway: Unlike traditional maleimides that react via Michael addition, monobromomaleimides engage cysteine thiols through a rapid substitution reaction. The thiol group of a cysteine residue attacks the carbon bearing the bromine atom, displacing the bromide and forming a stable C-S bond.[6][7] This reaction creates a thiomaleimide intermediate, preserving the maleimide double bond for potential subsequent reactions or contributing to the final stable structure after hydrolysis.[7][8]
Taken together, this reagent is designed for both rapid, selective conjugation and the formation of a highly stable final ADC product.
Proposed Reaction Mechanism
The conjugation process using a payload functionalized with 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione involves a three-stage process: antibody reduction, thiol-bromo substitution, and hydrolytic stabilization.
Caption: Proposed reaction workflow for ADC synthesis.
Experimental Protocols
The following protocols provide a general framework. Optimization of molar excess, reaction times, and temperature may be required for specific antibody-payload combinations.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This procedure generates free cysteine thiol groups required for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a potent, odorless, and selective reducing agent that does not need to be removed prior to conjugation.[9][10]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS) containing 1 mM EDTA, pH 7.4
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in degassed Reaction Buffer.
-
Dilute the mAb to a working concentration (e.g., 5-10 mg/mL) in degassed Reaction Buffer.
-
Add a 5 to 10-fold molar excess of TCEP to the antibody solution. For an antibody at 10 mg/mL (~67 µM), this corresponds to a final TCEP concentration of 335-670 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
The reduced antibody is now ready for immediate use in the conjugation step.
Protocol 2: Conjugation and Stabilization
This protocol details the reaction between the free thiols on the reduced antibody and the 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione-functionalized payload, followed by the crucial hydrolysis step.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Drug-Linker construct featuring the 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione moiety
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO)
-
Hydrolysis Buffer: 100 mM Sodium Borate, pH 8.6
Procedure:
-
Prepare a stock solution of the Drug-Linker construct (e.g., 10 mM) in anhydrous DMSO.
-
To the reduced antibody solution, add a 5 to 10-fold molar excess of the Drug-Linker stock solution. Add the linker dropwise while gently stirring to avoid precipitation.
-
Protect the reaction mixture from light and incubate at room temperature (20-25°C) for 1 hour. The initial thiol-bromo substitution is typically very rapid.[7]
-
Stabilization Step: To promote the stabilizing hydrolysis of the maleimide ring, adjust the pH of the reaction mixture to 8.6 by adding the Hydrolysis Buffer or by buffer exchange.[11]
-
Incubate the mixture at 37°C for 1-2 hours. The N-aryl substitution is expected to drive rapid and complete hydrolysis to the stable maleamic acid form.[3][5]
-
To quench any unreacted maleimide-payload, add a 5-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted payload-linker, quenched linker, and any potential aggregates. Size Exclusion Chromatography (SEC) is the most common method.[10][]
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least 3 column volumes of the desired Storage Buffer.
-
Load the crude conjugation reaction mixture onto the column.
-
Elute the conjugate with the Storage Buffer.
-
Monitor the elution profile by UV absorbance at 280 nm. The ADC will elute in the initial, high molecular weight fractions. Smaller molecules, like the unreacted linker, will elute later.
-
Pool the fractions containing the purified ADC.
-
Determine the protein concentration of the purified ADC solution (e.g., using A280 or a BCA assay).
Data Presentation and Characterization
Thorough characterization is critical to ensure the quality, homogeneity, and consistency of the ADC.
Table 1: Typical Reaction Parameters and Characterization Data
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can increase aggregation risk. |
| TCEP Molar Excess | 5 - 10 fold | Optimized to achieve the desired number of free thiols. |
| Drug-Linker Molar Excess | 5 - 10 fold | Drives the reaction to completion. |
| Conjugation pH | 7.4 | Optimal for selective thiol reactivity. |
| Stabilization pH | 8.6 | Promotes rapid hydrolysis to the stable maleamic acid.[11] |
| Conjugation Time | 1 hour | The initial substitution is rapid.[7] |
| Stabilization Time | 1 - 2 hours | N-aryl maleimides hydrolyze much faster than N-alkyl versions.[5] |
| Expected DAR | 2 - 8 | Controlled by the degree of antibody reduction. |
| Conjugation Efficiency | > 90% | With optimized conditions. |
Recommended Characterization Techniques
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical quality attribute. It can be determined using:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs.
-
Reverse Phase HPLC (RP-HPLC): Often performed after deglycosylation and reduction of the ADC.
-
Mass Spectrometry (MS): Provides precise mass information for the intact or reduced ADC, allowing for accurate DAR calculation.
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): Used to quantify the percentage of monomer, aggregates, and fragments.
-
-
Stability:
-
Serum Stability Assay: The purified ADC is incubated in serum (e.g., human or mouse) at 37°C over time. Samples are analyzed (e.g., by HIC or MS) to measure the percentage of drug that remains conjugated.[3]
-
Conclusion
The use of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione as a linker component in ADC development offers a sophisticated strategy to overcome the inherent instability of traditional maleimide-based conjugates. By combining a unique thiol-bromo substitution reaction with the stabilizing effect of an N-aryl group, this reagent facilitates the creation of homogeneous and robust ADCs. The protocols outlined in this document provide a comprehensive guide for researchers to leverage this advanced chemistry, paving the way for the development of next-generation ADCs with improved safety and efficacy profiles.
References
- Sculpting a uniquely reactive cysteine residue for site-specific antibody conjug
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine.
- Minireview: addressing the retro-michael instability of maleimide bioconjug
- BroadPharm. General Protocol of Dye Maleimide Antibody Labeling Kit.
- Morais, M., Forte, N., et al. Application of Next Generation Maleimides (NGMs)
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release.
- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- SigutLabs. (2025).
- BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. PMC.
- Figure S9. Antibody conjugation and maleimide hydrolysis for compound 3...
- Park, K. (2016).
- Stabilization of cysteine-linked antibody drug conjug
- Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. RSC Publishing.
- Optimised approach to albumin-drug conjugates using monobromomaleimide-C-2 linkers. PubMed.
- Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. PMC.
-
Reaction scheme of a cysteine residue with a bromomaleimide, and the reversal reaction caused by a nucleophile (Nuc)[13]. ResearchGate.
- Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers. RSC Publishing.
- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors.
- BOC Sciences.
- Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group.
- Synthesis of N-(3-ethynylphenyl)maleimide. PrepChem.com.
- Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells.
- Novel approaches for cysteine bioconjug
- Process for the manufacture of n-phenylmaleimide.
- N-Phenylmaleimide. Organic Syntheses.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC.
- N-(3-Nitrophenyl)maleimide.
- Thiol Modification By Pharmacologically Active Agents of the Diazeniumdiol
- Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
- Improving the Stability of Maleimide–Thiol Conjug
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC.
- Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. NIH.
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- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-1-(3-methylphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation on the Maleimide Scaffold
The maleimide motif is a cornerstone in medicinal chemistry and materials science, prized for its role as a reactive handle in bioconjugation and as a core structural element in various bioactive molecules. The functionalization of the maleimide ring, particularly at the C3 and C4 positions, allows for the precise tuning of its electronic and steric properties, leading to the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as applied to 3-bromo-1-(3-methylphenyl)maleimide. As an electron-deficient substrate, the maleimide ring presents unique considerations for reaction optimization. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and provide insights into experimental design and troubleshooting, empowering researchers to leverage this powerful transformation effectively.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][5] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of the 3-bromo-1-(3-methylphenyl)maleimide. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[2][6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][6] For a substrate like 3-bromomaleimide, this step is generally facile.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9] The choice of base is therefore crucial and can significantly influence the reaction rate and yield.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond in the product, 3-aryl-1-(3-methylphenyl)maleimide. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Considerations
The success of the Suzuki-Miyaura coupling with 3-bromo-1-(3-methylphenyl)maleimide hinges on the careful selection of several key parameters. The electron-deficient nature of the maleimide ring can influence catalyst activity and stability.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands. | Pd(PPh₃)₄ is often a reliable choice as it is a pre-formed Pd(0) complex. PdCl₂(dppf) is excellent for a wide range of substrates, including electron-deficient ones.[10] Using a pre-catalyst like Pd(OAc)₂ requires an in situ reduction to Pd(0), often facilitated by phosphine ligands. |
| Ligand | Triphenylphosphine (PPh₃), dppf, Buchwald ligands (e.g., SPhos, XPhos). | For electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos can accelerate oxidative addition and reductive elimination.[11] dppf provides good stability to the catalyst. The choice of ligand is often the most critical parameter to screen. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃. Often used as an aqueous solution. | Cs₂CO₃ is a strong, yet often gentle base suitable for sensitive functional groups.[12] K₃PO₄ is another effective base, particularly in anhydrous conditions.[13] The base is essential for activating the boronic acid for transmetalation.[4][7] |
| Solvent | Dioxane, Toluene, DMF, THF, often with added water. | A mixture of an organic solvent like 1,4-dioxane or toluene with water is very common. Water aids in dissolving the inorganic base and facilitates the formation of the "ate" complex.[1] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, or their pinacol ester derivatives (Bpin). | Boronic acids are prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.[1] Using the corresponding pinacol ester can enhance stability. Typically, 1.1 to 1.5 equivalents are used to drive the reaction to completion. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature will depend on the solvent and the reactivity of the specific coupling partners. |
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-bromo-1-(3-methylphenyl)maleimide with a generic arylboronic acid.
Materials:
-
3-bromo-1-(3-methylphenyl)maleimide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-(3-methylphenyl)maleimide (e.g., 266 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (814 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-1-(3-methylphenyl)maleimide product.
-
Workflow for Reaction Optimization
For challenging substrates or to maximize yield, a systematic optimization of reaction conditions is recommended. The following workflow provides a logical approach to this process.
Caption: Figure 2: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the Pd(0) catalyst was not exposed to air. Use freshly degassed solvents. Consider a more robust ligand system like those developed by Buchwald.[11]
-
Ineffective Base: The base may not be strong enough or soluble enough. Try a different base (e.g., K₃PO₄) or a different solvent/water ratio.
-
Protodeboronation: The boronic acid may be degrading. Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).
-
-
Formation of Homocoupling Product (Biaryl of Boronic Acid):
-
This can occur if the reaction mixture is not properly degassed, leading to oxidative processes that favor homocoupling.[1] Improve inert atmosphere techniques.
-
-
Formation of Debrominated Starting Material:
-
This side reaction can sometimes occur. Optimizing the ligand and temperature may help to favor the cross-coupling pathway.
-
By understanding the mechanism and systematically optimizing the key parameters, the Suzuki-Miyaura cross-coupling reaction can be a highly effective and reliable method for the synthesis of novel 3-aryl-1-(3-methylphenyl)maleimide derivatives, opening new avenues for drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6755-6762. Retrieved from [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(22), 5581-5585. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11392-11403. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura protocol in aqueous KOH. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5563-5566. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of maleimides 14–19 via Suzuki cross‐coupling. Retrieved from [Link]
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Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Semmar, N., et al. (2019). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 24(18), 3358. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Application Notes & Protocol: Disulfide Bond Bridging with Bromomaleimides for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Site-Specific Conjugation
The precise, covalent linkage of functional molecules to proteins and peptides is a cornerstone of modern biotechnology and pharmaceutical development. Among the various strategies, targeting cysteine residues has proven highly effective due to their relatively low abundance and high nucleophilicity.[1] Traditional maleimide chemistry, while widely used, has limitations, including the irreversible nature of the resulting thioether bond and potential instability through a retro-Michael reaction.[2] A newer class of reagents, bromomaleimides, has emerged to address these challenges, offering a versatile platform for reversible cysteine modification, disulfide bond bridging, and the construction of complex bioconjugates.[1][3][4]
This guide provides a detailed protocol and in-depth scientific rationale for utilizing bromomaleimides, particularly dibromomaleimides, to re-bridge disulfide bonds in proteins and peptides. This technique is especially valuable in the construction of homogenous and stable antibody-drug conjugates (ADCs), fluorescently labeled biomolecules, and other advanced bioconjugates.[5][6]
The Chemistry of Bromomaleimide-Thiol Reactions
Unlike traditional maleimides that undergo a Michael addition with thiols to form a stable succinimide ring, bromomaleimides react via an addition-elimination mechanism.[7] This preserves the double bond within the maleimide ring, yielding a thiosuccinimide product. In the case of dibromomaleimides, two sequential additions can occur, allowing for the cross-linking of two thiol groups.[5] This unique reactivity is the basis for their application in disulfide bond bridging.
The resulting dithiosuccinimide bridge formed by dibromomaleimides offers several advantages:
-
Maintains Protein Structure: By re-establishing a covalent linkage between the two cysteine residues of a reduced disulfide bond, the native protein structure is better preserved.[8]
-
Homogenous Conjugates: This site-specific approach leads to the formation of homogenous bioconjugates with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[5][6]
-
Reversibility: The dithiosuccinimide linkage can be cleaved under specific reducing conditions, allowing for the release of the conjugated payload or the original protein.[4][9][10]
Visualizing the Disulfide Bridging Workflow
The overall process for disulfide bond bridging with a dibromomaleimide can be visualized as a two-step process: selective reduction of the disulfide bond followed by the bridging reaction.
Caption: A simplified workflow illustrating the two key stages of disulfide bond bridging with dibromomaleimides.
Core Protocol: Disulfide Bridging of a Model Peptide (Somatostatin)
This protocol details the re-bridging of the disulfide bond in the peptide hormone somatostatin using a dibromomaleimide reagent, a well-established model system.[1][4]
Materials and Reagents
-
Somatostatin (lyophilized powder)
-
Dibromomaleimide reagent
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Sodium phosphate buffer (50 mM, pH 6.2-8.0)
-
Acetonitrile (MeCN)
-
Dimethylformamide (DMF)
-
Deionized water
-
LC-MS system for analysis
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Somatostatin Solution: Dissolve lyophilized somatostatin in a buffer solution (e.g., 50 mM sodium phosphate, pH 6.2, with 40% MeCN and 2.5% DMF) to a final concentration of approximately 0.25 mg/mL (152.6 µM).[4] The choice of buffer pH can be broad, with successful reactions reported between pH 6.2 and 8.0.[1][4]
-
TCEP Solution: Prepare a fresh solution of TCEP in deionized water. The concentration should be calculated to allow for the addition of 1.0-1.1 equivalents relative to the somatostatin.
-
Dibromomaleimide Solution: Prepare a stock solution of the dibromomaleimide reagent in a suitable organic solvent like DMF.
-
-
Reduction of the Disulfide Bond:
-
To the somatostatin solution, add 1.1 equivalents of the TCEP solution.
-
Incubate the reaction mixture at room temperature (20°C) for 1 hour to ensure complete reduction of the disulfide bond.[4]
-
Verification (Optional but Recommended): Analyze a small aliquot of the reaction mixture by LC-MS to confirm the complete reduction of somatostatin (mass increase of 2 Da).
-
-
Disulfide Bridging Reaction:
-
To the reduced somatostatin solution, add 1.1 equivalents of the dibromomaleimide stock solution.
-
Allow the reaction to proceed at room temperature (20°C) for 1 hour.[4]
-
Monitoring the Reaction: The progress of the bridging reaction can be monitored by LC-MS. A successful reaction will show the disappearance of the reduced somatostatin peak and the appearance of a new peak corresponding to the bridged product.
-
-
Analysis and Characterization:
-
Analyze the final reaction mixture by LC-MS to confirm the quantitative conversion to the bridged somatostatin conjugate.[4] The expected mass of the product will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms.
-
Quantitative Data Summary
| Step | Analyte | Expected Mass (Da) |
| 1 | Native Somatostatin | 1638 |
| 2 | Reduced Somatostatin | 1640 |
| 3 | Bridged Somatostatin | 1734 |
Note: The exact mass of the bridged product will depend on the specific dibromomaleimide reagent used.
Protocol for Antibody-Drug Conjugate (ADC) Formation
The disulfide bridging strategy is highly applicable to the generation of homogenous ADCs by targeting the interchain disulfide bonds of antibodies.[5][6]
Materials and Reagents
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Dibromomaleimide-linker-drug conjugate
-
TCEP
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
-
SDS-PAGE and LC-MS for analysis
Step-by-Step Methodology
-
Antibody Reduction:
-
The antibody is treated with a controlled amount of TCEP to selectively reduce the interchain disulfide bonds while leaving the intrachain disulfides intact. The number of TCEP equivalents will depend on the desired number of conjugation sites.
-
Incubate the reduction reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Conjugation:
-
The dibromomaleimide-linker-drug conjugate is added to the reduced antibody solution. A slight excess of the conjugate (e.g., 1.5 equivalents per free thiol) is typically used.
-
The conjugation reaction is allowed to proceed at room temperature for several hours or overnight.
-
-
Purification and Characterization:
-
The resulting ADC is purified from unreacted small molecules using size-exclusion chromatography.
-
The final ADC product is characterized by SDS-PAGE to visualize the covalent linking of the drug to the antibody fragments and by LC-MS to determine the drug-to-antibody ratio (DAR). A successful reaction will yield a homogenous ADC with the desired DAR.[5]
-
Critical Considerations and Troubleshooting
-
Choice of Reducing Agent: TCEP is often preferred over dithiothreitol (DTT) as it is less likely to react with the bromomaleimide reagent.[8]
-
Reaction pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[11] However, successful bridging has been demonstrated across a broader pH range.[1][4]
-
Stability of the Linkage: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[2] For applications requiring high stability, strategies to promote the hydrolysis of the succinimide ring to a stable maleamic acid thioether can be employed.[11] This hydrolysis is often accelerated at a slightly basic pH (8.5-9.0).[11]
-
Stoichiometry: Precise control over the stoichiometry of the reducing agent and the bromomaleimide reagent is crucial for achieving a homogenous product and avoiding unwanted side reactions.
Conclusion: A Versatile Tool for Bioconjugation
The use of bromomaleimides for disulfide bond bridging represents a significant advancement in the field of bioconjugation. This technique provides a robust and reliable method for the site-specific modification of proteins and peptides, enabling the creation of highly defined and stable conjugates. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this powerful technology in their work, from basic research to the development of next-generation therapeutics like ADCs.
References
- Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody drug conjugates.
- Baker, J. R., et al. (2013). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & Biomolecular Chemistry, 11(15), 2408-2411.
- Schumacher, F. F., et al. (2011). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells.
- Tedaldi, L. M., et al. (2019). Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers.
- Schumacher, F. F., et al. (2011). Protocol for the synthesis of Bromomaleimide linkers.
- Schumacher, F. F., et al. (2011). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells.
- Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1960-1970.
- Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1960-1970.
- Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. American Chemical Society.
- Tedaldi, L. M., et al. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents.
- Amro, K., et al. (2021). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Journal of the American Chemical Society, 143(31), 12182-12189.
- Tedaldi, L. M., et al. (2014). Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds.
- Badescu, G., et al. (2014).
- BenchChem. (n.d.). Technical Support Center: Thiosuccinimide Linkage Stability. BenchChem.
- Gevrek, T. N., et al. (2020). Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis. Macromolecules, 53(8), 2843-2851.
- UCL. (n.d.).
- Schumacher, F. F., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation.
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Application Notes and Protocols for the Use of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Functional Polymers
3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a highly functionalized monomer that holds significant promise for the synthesis of advanced polymers. The presence of the electron-deficient maleimide double bond, a bromine atom, and a substituted aromatic ring provides a unique combination of properties and reactive sites. This application note provides a comprehensive guide to the use of this monomer in polymer synthesis, with a focus on controlled radical polymerization techniques and post-polymerization modification.
The N-substituted maleimide core is known to impart high thermal stability and rigidity to polymer chains.[1][2] Copolymers of N-substituted maleimides with electron-donating monomers like styrene often exhibit a strong tendency for alternating copolymerization, leading to well-defined microstructures.[3][4] The bromine atom on the pyrrole-2,5-dione ring can influence the reactivity of the double bond and, more importantly, serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. The 3-methylphenyl substituent can enhance the solubility of the monomer and the resulting polymer in organic solvents and can also influence the thermal properties, such as the glass transition temperature (Tg).[2]
This guide will detail protocols for the copolymerization of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione with styrene via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Additionally, a protocol for the post-polymerization modification of the resulting copolymer via Suzuki coupling will be presented, demonstrating the utility of the bromo-substituent.
Physicochemical Properties and Monomer Characteristics
A summary of the key physicochemical properties of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is provided in the table below. Understanding these properties is crucial for designing polymerization reactions and for the characterization of the resulting polymers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | N/A |
| Molecular Weight | 266.09 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Expected |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | [2] |
| Melting Point | Not readily available, requires experimental determination | N/A |
Polymerization Methodologies: Crafting Functional Polymers
The unique structure of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione allows for its incorporation into polymers using various techniques. Controlled radical polymerization methods like ATRP and RAFT are particularly well-suited for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.[1]
Atom Transfer Radical Polymerization (ATRP) of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione with Styrene
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes and maleimides.[5][6] The copolymerization of N-substituted maleimides with styrene via ATRP is known to produce copolymers with a high degree of alternation.[5][6]
Causality behind Experimental Choices:
-
Catalyst System: A copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system is chosen for its high efficiency and good solubility in the reaction medium.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) is a common and effective initiator for the ATRP of styrenic and acrylic monomers.
-
Solvent: Anisole is selected as the solvent due to its high boiling point, which allows for reactions at elevated temperatures, and its ability to dissolve both the monomers and the resulting polymer.
-
Temperature: A reaction temperature of 110 °C is chosen to ensure a reasonable polymerization rate for styrene.[7]
-
Monomer Feed Ratio: A 1:1 molar ratio of the maleimide to styrene is used to favor the formation of an alternating copolymer, a known tendency for this monomer pair.[3][4]
Experimental Protocol:
-
Monomer and Ligand Preparation: In a Schlenk flask, add 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione (2.66 g, 10 mmol), styrene (1.04 g, 10 mmol), and PMDETA (0.173 g, 1 mmol).
-
Solvent Addition: Add 20 mL of anisole to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.
-
Catalyst Addition: Under a positive pressure of argon, add CuBr (0.143 g, 1 mmol) to the flask.
-
Initiator Injection: Heat the reaction mixture to 110 °C in an oil bath. Once the temperature is stable, inject the initiator, ethyl α-bromoisobutyrate (0.195 g, 1 mmol), via a degassed syringe.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 6-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR.
-
Termination and Purification: Terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 60 °C overnight.
Expected Outcome:
This protocol is expected to yield a copolymer of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione and styrene with a controlled molecular weight and a narrow molecular weight distribution (Đ < 1.3). The copolymer is anticipated to have a predominantly alternating structure.
Workflow Diagram:
Caption: Workflow for ATRP of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione and styrene.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione with Styrene
RAFT polymerization is another powerful technique for synthesizing well-defined polymers and is compatible with a wide range of functional monomers.[8]
Causality behind Experimental Choices:
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate is chosen as the RAFT agent due to its effectiveness in controlling the polymerization of both styrenic and maleimide monomers.
-
Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator for radical polymerization.
-
Solvent: Toluene is a suitable solvent for this system.
-
Temperature: The reaction is conducted at 70 °C, a common temperature for AIBN-initiated RAFT polymerizations.
-
Monomer to RAFT Agent Ratio: The ratio of monomer to RAFT agent determines the target molecular weight of the polymer.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione (2.66 g, 10 mmol), styrene (1.04 g, 10 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (0.34 g, 1 mmol), and AIBN (0.016 g, 0.1 mmol) in 20 mL of toluene.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-48 hours).
-
Termination and Purification: Stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Polymer Precipitation: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry under vacuum at 60 °C.
Expected Outcome:
This protocol should yield a well-defined copolymer with a predictable molecular weight and a low dispersity (Đ < 1.2). The end-groups of the polymer chains will be derived from the RAFT agent, allowing for further chain extension or modification if desired.
Workflow Diagram:
Caption: Workflow for RAFT polymerization of the target monomer and styrene.
Post-Polymerization Modification: Unlocking Further Functionality
The bromine atom on the maleimide unit provides a valuable site for post-polymerization modification, enabling the synthesis of highly functionalized materials. Suzuki cross-coupling is a powerful and versatile reaction for forming carbon-carbon bonds.[9]
Suzuki Coupling of a Phenyl Group onto the Poly(3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione-co-styrene)
This protocol describes the modification of the synthesized copolymer by introducing a phenyl group via a palladium-catalyzed Suzuki coupling reaction.
Causality behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a mild and effective base for this transformation.
-
Boronic Acid: Phenylboronic acid is used to introduce the phenyl group.
-
Solvent System: A mixture of toluene and water is used to facilitate the reaction, with the aqueous phase containing the base and the organic phase containing the polymer and catalyst.
Experimental Protocol:
-
Polymer Dissolution: Dissolve the bromo-functionalized copolymer (1 g) in 20 mL of toluene in a round-bottom flask.
-
Reagent Addition: Add phenylboronic acid (a 1.5-fold molar excess relative to the bromo groups on the polymer), potassium carbonate (a 3-fold molar excess), and tetrakis(triphenylphosphine)palladium(0) (5 mol% relative to the bromo groups).
-
Aqueous Phase: Add 10 mL of deionized water to the flask.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously for 24 hours.
-
Work-up: After cooling, separate the organic layer. Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purification: Precipitate the modified polymer in cold methanol and dry under vacuum.
Expected Outcome:
Successful Suzuki coupling will result in the replacement of the bromine atoms on the polymer backbone with phenyl groups. This can be confirmed by ¹H NMR spectroscopy (disappearance of the signal corresponding to the proton adjacent to the bromine and appearance of new aromatic signals) and elemental analysis (absence of bromine).
Logical Relationship Diagram:
Caption: Suzuki post-polymerization modification of the bromo-functionalized copolymer.
Characterization of Polymers
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties. The following techniques are recommended:
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of copolymer composition and microstructure.[1][10] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups in the monomer and polymer. |
| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg).[11] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer.[11] |
| Elemental Analysis | Confirmation of the elemental composition of the polymers, particularly for verifying the success of post-polymerization modification. |
Conclusion and Future Perspectives
3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a valuable monomer for the synthesis of functional polymers with tailored properties. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this building block in various applications, including the development of new drug delivery systems, advanced coatings, and high-performance engineering plastics. The ability to perform post-polymerization modifications opens up a vast chemical space for the creation of novel materials with precisely controlled architectures and functionalities. Further research could focus on exploring other co-monomers, investigating the biological activity of the resulting polymers, and developing new post-polymerization modification strategies to expand the utility of this versatile monomer.
References
-
Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - RSC Publishing. (2022, September 14). Retrieved January 20, 2026, from [Link]
-
RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization - PubMed. (2025, September 1). Retrieved January 20, 2026, from [Link]
-
Synthesis of N‐Substituted Maleimides and Poly(styrene‐co‐N‐maleimide) Copolymers and Their Potential Application as Photoresists | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Inhibition of Free Radical Polymerization: A Review - MDPI. (2023, January 17). Retrieved January 20, 2026, from [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Post-polymerization modification of styrene–maleic anhydride copolymer brushes - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents | Macromolecules. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety - JOCPR. (n.d.). Retrieved January 20, 2026, from [Link]
-
Atom Transfer Radical Copolymerization of N-Phenylmaleimide and Styrene Initiated with Dendritic Polyarylether 2-Bromoisobutyrate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fundamental Investigations into the Free-Radical Copolymerization of N-Phenylmaleimide and Norbornene | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis on N-Alkylated Maleimides - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
Direct routes to functional RAFT agents from substituted N-alkyl maleimides - Polymer Chemistry (RSC Publishing). (2022, November 14). Retrieved January 20, 2026, from [Link]
-
Nickel-Catalyzed Reductive Homodimerization of Brominated Polystyrene Chains. (2022, September 21). Retrieved January 20, 2026, from [Link]
-
Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Post-polymerization modification of styrene-maleic anhydride copolymer brushes. (2017, October 21). Retrieved January 20, 2026, from [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - NIH. (2025, April 22). Retrieved January 20, 2026, from [Link]
-
Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2021, September 20). Retrieved January 20, 2026, from [Link]
-
Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy - ResearchGate. (2018, September 15). Retrieved January 20, 2026, from [Link]
-
Exploring Electrochemically Mediated ATRP of Styrene - Unipd. (2021, July 30). Retrieved January 20, 2026, from [Link]
-
Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates | Macromolecules. (2009, July 29). Retrieved January 20, 2026, from [Link]
-
Atom Transfer Radical Copolymerization of Styrene and N-Cyclohexylmaleimide. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Direct routes to functional RAFT agents from substituted N-alkyl maleimides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing Peptide Conjugates with N-Aryl Bromomaleimides
Introduction: Advancing Bioconjugation with N-Aryl Bromomaleimides
The field of bioconjugation has been significantly advanced by the development of highly specific and efficient chemical ligation strategies. Among these, the reaction between a maleimide and a thiol, typically from a cysteine residue, has become a cornerstone for the synthesis of peptide-drug conjugates, imaging agents, and other functional bioconjugates.[][2] This popularity stems from the rapid reaction kinetics and high chemoselectivity of the maleimide-thiol reaction under physiological conditions.[3] However, the stability of the resulting thiosuccinimide linkage has been a point of concern, as it can undergo a retro-Michael reaction, leading to payload exchange with other thiols in vivo.[4]
To address this instability, "next-generation" maleimides have been developed. N-aryl maleimides, for instance, have been shown to form more stable conjugates.[5][6] The aromatic substituent accelerates the hydrolysis of the thiosuccinimide ring, forming a stable ring-opened product that is resistant to the retro-Michael reaction.[5][6] Concurrently, bromomaleimides have emerged as versatile reagents that offer the potential for reversible conjugation and the introduction of multiple functionalities.[7][8][9]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-aryl bromomaleimides for the development of peptide conjugates. We will delve into the unique reaction mechanism, provide detailed experimental protocols, and discuss the characterization of the resulting conjugates. The insights provided herein are grounded in established principles of bioconjugation chemistry and aim to equip the user with the knowledge to leverage the unique advantages of N-aryl bromomaleimides for their research and development endeavors.
The Chemistry of N-Aryl Bromomaleimides: Mechanism and Advantages
The reaction of a thiol with an N-aryl bromomaleimide is a nuanced process that combines the features of both N-aryl and bromo-substituted maleimides. The reaction proceeds via an addition-elimination mechanism, where the thiol initially adds to the double bond of the maleimide, followed by the elimination of the bromide ion. This results in a thiomaleimide conjugate.
The N-aryl group plays a crucial role in enhancing the stability of the final conjugate. It accelerates the hydrolysis of the maleimide ring post-conjugation, leading to a stable, ring-opened structure that prevents the undesirable retro-Michael reaction.[5][6] Furthermore, the electron-withdrawing nature of the aryl group can increase the reactivity of the maleimide towards thiols.[10]
The bromo-substituent introduces several unique advantages. Firstly, it allows for a sequential, multi-functionalization approach. After the initial reaction with a thiol, a second thiol can be introduced to form a stable bis-thioether conjugate.[8][9] This opens up possibilities for creating more complex bioconjugates with multiple payloads or targeting moieties. Secondly, the initial thiomaleimide adduct can be cleaved under reducing conditions, offering a pathway for reversible bioconjugation.[11][12] This is particularly useful for applications requiring the release of a payload under specific physiological conditions, such as within the reducing environment of the cell cytoplasm.[11]
Visualizing the Reaction Pathway
Caption: Reaction pathways of N-aryl bromomaleimides with peptide thiols.
Experimental Protocols
Protocol 1: General Procedure for Peptide Conjugation with an N-Aryl Bromomaleimide
This protocol outlines a general method for the conjugation of a cysteine-containing peptide to an N-aryl bromomaleimide.
Materials:
-
Cysteine-containing peptide
-
N-Aryl bromomaleimide reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: N-acetylcysteine or 2-mercaptoethanol
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP solution. Incubate at room temperature for 30-60 minutes.
-
-
N-Aryl Bromomaleimide Preparation:
-
Immediately before use, prepare a stock solution of the N-aryl bromomaleimide reagent in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the N-aryl bromomaleimide stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can also be performed at 4°C overnight. Protect the reaction from light if either the peptide or the maleimide is light-sensitive.
-
-
Quenching the Reaction:
-
To quench any unreacted N-aryl bromomaleimide, add a 5-10 fold molar excess of a quenching reagent like N-acetylcysteine or 2-mercaptoethanol. Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the peptide conjugate from excess reagents and byproducts using RP-HPLC or SEC. The choice of purification method will depend on the properties of the peptide and the conjugate.
-
-
Characterization:
-
Characterize the purified conjugate by mass spectrometry (e.g., LC-MS) to confirm the molecular weight and by HPLC or SDS-PAGE to assess purity.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
To ensure the formation of a stable, non-reversible conjugate, the thiomaleimide intermediate can be hydrolyzed to its ring-opened form.
Procedure:
-
Following the conjugation reaction and purification of the thiomaleimide conjugate (from Protocol 1), adjust the pH of the conjugate solution to 8.0-9.0 using a suitable buffer (e.g., 100 mM sodium phosphate).
-
Incubate the solution at room temperature or 37°C for 2-4 hours.
-
Monitor the progress of the ring-opening by mass spectrometry until the reaction is complete. The hydrolyzed product will have a mass increase of 18 Da compared to the thiomaleimide conjugate.
-
Re-purify the conjugate if necessary to remove any byproducts formed during the pH adjustment and incubation.
Protocol 3: Cleavage of the Bromomaleimide-Peptide Conjugate
This protocol describes the cleavage of the thiomaleimide linkage to release the free peptide.
Procedure:
-
Dissolve the purified thiomaleimide-peptide conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 100-fold molar excess of a reducing agent such as TCEP or dithiothreitol (DTT).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the cleavage by RP-HPLC, observing the disappearance of the conjugate peak and the appearance of the free peptide peak.
-
Confirm the identity of the cleaved peptide by mass spectrometry.
Characterization of Peptide Conjugates
Thorough characterization of the peptide conjugate is essential to ensure its identity, purity, and stability. A combination of analytical techniques is recommended.
| Analytical Technique | Purpose | Key Parameters to Assess |
| RP-HPLC | Purity assessment and quantification | Retention time shift of the conjugate compared to the starting peptide; peak purity analysis. |
| LC-MS | Identity confirmation and determination of drug-to-antibody ratio (DAR) | Molecular weight of the conjugate; confirmation of the expected mass addition. |
| SDS-PAGE | Purity and molecular weight estimation | Shift in the band of the conjugate compared to the unconjugated peptide. |
| UV-Vis Spectroscopy | Concentration determination and DAR estimation (if payload has a chromophore) | Absorbance at 280 nm for the peptide and at the specific wavelength for the payload. |
Workflow for Developing N-Aryl Bromomaleimide Peptide Conjugates
Caption: A typical workflow for the synthesis and characterization of a stable peptide conjugate.
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Cause: Incomplete reduction of peptide disulfide bonds.
-
Solution: Increase the molar excess of TCEP and/or the incubation time. Ensure the use of degassed buffers to prevent re-oxidation of thiols.
-
Cause: Hydrolysis of the N-aryl bromomaleimide.
-
Solution: Prepare the N-aryl bromomaleimide stock solution immediately before use in an anhydrous solvent.
-
-
Formation of Multiple Products:
-
Cause: Reaction with other nucleophilic residues (e.g., lysine) at higher pH.
-
Solution: Maintain the conjugation reaction pH between 7.2 and 7.4. The reaction of maleimides with amines is significantly slower than with thiols at this pH.[2]
-
Cause: Disulfide scrambling.
-
Solution: If the peptide has multiple cysteines, consider using site-specific protection/deprotection strategies or engineered peptides with a single reactive cysteine.
-
-
Instability of the Conjugate:
-
Cause: Incomplete hydrolysis of the thiomaleimide ring.
-
Solution: Ensure the pH is maintained at 8.0-9.0 during the hydrolysis step and monitor the reaction to completion by mass spectrometry.
-
Conclusion
N-aryl bromomaleimides represent a significant advancement in bioconjugation chemistry, offering a versatile platform for the development of sophisticated peptide conjugates. By combining the stability-enhancing properties of N-aryl maleimides with the unique reactivity and potential for reversibility of bromomaleimides, researchers can create novel bioconjugates with tailored properties. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for the successful implementation of this powerful technology in drug discovery and development.
References
Sources
- 2. vectorlabs.com [vectorlabs.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Bromo-1-(3-methylphenyl)maleimide Synthesis
Document ID: TSS-CHEM-44B1-01
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-bromo-1-(3-methylphenyl)maleimide. This molecule is a valuable building block in bioconjugation, polymer chemistry, and drug development, often utilized for its reactivity as a Michael acceptor.[1] The synthetic route, while conceptually straightforward, involves several critical steps where reaction conditions must be precisely controlled to ensure high yield and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the synthesis, providing not just solutions but the underlying chemical principles to empower your research.
The synthesis typically follows a three-step sequence:
-
Amidation: Reaction of maleic anhydride with 3-methylaniline (m-toluidine) to form the intermediate N-(3-methylphenyl)maleamic acid.
-
Cyclization (Imidization): Dehydration of the maleamic acid to form 1-(3-methylphenyl)maleimide.
-
Bromination: Selective bromination of the maleimide double bond to yield the final product.
This document will guide you through optimizing each of these stages.
General Synthetic Workflow
The overall process is visualized below, outlining the transformation from starting materials to the final product.
Caption: Overall workflow for the three-step synthesis of 3-bromo-1-(3-methylphenyl)maleimide.
Troubleshooting Guide & FAQs
Part 1: Synthesis of N-(3-methylphenyl)maleamic Acid (Intermediate)
Question 1: My yield of the maleamic acid is low, or the product is impure. What are the likely causes?
Answer: Low yield in this initial amidation step typically points to issues with starting material quality, solvent choice, or reaction control.
-
Causality & Explanation: The reaction between maleic anhydride and an amine is a nucleophilic acyl substitution that opens the anhydride ring.[2] It is generally fast and high-yielding. However, maleic anhydride can hydrolyze to maleic acid in the presence of moisture, which will not react with the amine. The amine (3-methylaniline) can also be oxidized if it is old or improperly stored, leading to colored impurities.
-
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Maleic Anhydride: Use freshly opened or purified (sublimed) maleic anhydride. Ensure it is a white crystalline solid.
-
3-Methylaniline: Use freshly distilled 3-methylaniline. It should be a colorless to pale yellow liquid. Darker colors indicate oxidation.
-
-
Optimize Solvent and Temperature:
-
The reaction is exothermic. While often performed at room temperature, adding the amine solution dropwise to the maleic anhydride solution with cooling (e.g., an ice bath) can prevent side reactions.[3]
-
Solvents like diethyl ether, N,N-dimethylacetamide (DMAc), or chloroform are commonly used.[3][4] Ether is an excellent choice as the maleamic acid product often precipitates directly from the reaction mixture in high purity.[3]
-
-
Ensure Stoichiometry: Use a 1:1 molar ratio of reactants. A slight excess (1-1.1 moles) of maleic anhydride can sometimes be used to ensure the complete consumption of the more valuable amine.[5]
-
Part 2: Cyclization to 1-(3-methylphenyl)maleimide
Question 2: The cyclization reaction is not going to completion, or I am getting a dark, tarry mixture. How can I improve this step?
Answer: Incomplete cyclization or polymerization is a common hurdle. This step involves a heat-driven dehydration, and the conditions must be anhydrous and carefully controlled.
-
Causality & Explanation: The cyclization of a maleamic acid to a maleimide is a dehydration reaction.[6] Acetic anhydride is a common and effective dehydrating agent, often used with a catalyst like anhydrous sodium acetate or nickel acetate.[3][4][7] The mechanism involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization.[8] If conditions are too harsh (excessively high temperature or prolonged reaction time), polymerization of the maleimide product can occur. Water in the reaction will consume the acetic anhydride and prevent cyclization.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry the N-(3-methylphenyl)maleamic acid intermediate thoroughly under vacuum before proceeding.
-
Use anhydrous sodium acetate (fused by heating above its melting point and cooling in a desiccator) and fresh, unopened acetic anhydride.
-
-
Control Temperature: The reaction is typically heated to around 80-100°C.[6][7] Monitor the temperature with an oil bath. Overheating can lead to decomposition and a dark-colored reaction mixture. A typical procedure involves heating on a steam bath for 30-60 minutes.[3]
-
Effective Quenching: After the reaction is complete (monitored by TLC), the mixture must be quenched to precipitate the product and destroy excess acetic anhydride. Pouring the cooled reaction mixture slowly into a large volume of ice-water is the standard method.[6] This precipitates the water-insoluble maleimide product.
-
Consider Alternative Catalysts: While sodium acetate is common, other catalysts like P₂O₅ have been used to promote cyclization at lower temperatures (20-70°C), potentially reducing side reactions.[9]
-
| Parameter | Standard Condition | Troubleshooting Action |
| Dehydrating Agent | Acetic Anhydride | Use fresh, high-purity grade. Ensure no water contamination. |
| Catalyst | Anhydrous Sodium Acetate | Ensure it is truly anhydrous by fusing before use. |
| Temperature | 80–100 °C | Use a controlled oil bath; avoid direct, intense heating. |
| Reaction Time | 30–60 min | Monitor by TLC to avoid prolonged heating after completion. |
Part 3: Bromination of 1-(3-methylphenyl)maleimide
Question 3: My bromination yield is low, and I'm isolating a mixture of products, including starting material and potentially a di-brominated compound.
Answer: Selective mono-bromination requires careful choice of the brominating agent and control over stoichiometry and reaction conditions.
-
Causality & Explanation: The goal is to add a single bromine atom to the maleimide double bond. The two primary methods are addition of Br₂ followed by elimination, or direct substitution using a source like N-Bromosuccinimide (NBS).[10] Using liquid bromine (Br₂) can be difficult to control and may lead to the formation of a dibromo-succinimide intermediate. NBS is often preferred as it provides a low, constant concentration of bromine radicals, favoring selective mono-bromination, especially when used with a radical initiator like AIBN or benzoyl peroxide.[10]
-
Troubleshooting Steps:
-
Choose the Right Brominating Agent: For better selectivity, use N-Bromosuccinimide (NBS). It is a crystalline solid that is easier to handle than liquid bromine. Ensure your NBS is pure; it should be a white or slightly off-white solid. Old NBS can be yellow/orange due to free bromine and should be recrystallized from hot water.[11]
-
Control Stoichiometry: Use 1.0 to 1.1 equivalents of NBS per equivalent of the maleimide. Using a large excess will increase the risk of side reactions or di-bromination.
-
Use a Radical Initiator: While the reaction can proceed without one, adding a catalytic amount (1-5 mol%) of AIBN (azobisisobutyronitrile) or benzoyl peroxide can initiate the reaction at a lower temperature and improve the yield and reaction rate.
-
Solvent Choice: Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or benzene are classic choices for radical brominations. Acetonitrile is also a suitable solvent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical chain reaction.
-
Purification: The primary byproduct from using NBS is succinimide, which is water-soluble. After the reaction, the mixture can be filtered to remove succinimide, and the filtrate can be washed, dried, and concentrated. The final product is typically purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
-
Caption: Decision tree for troubleshooting the bromination step.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-methylphenyl)maleimide
This two-step, one-pot procedure is adapted from established methods for N-aryl maleimide synthesis.[7]
-
Step A: Maleamic Acid Formation
-
To a solution of 3-methylaniline (10.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether in a 500 mL flask, add a solution of maleic anhydride (9.8 g, 0.1 mol) in 150 mL of anhydrous diethyl ether dropwise with stirring at room temperature.
-
A thick, cream-colored precipitate of N-(3-methylphenyl)maleamic acid will form.
-
Stir the suspension for 1 hour at room temperature.
-
Collect the solid product by suction filtration and wash with cold diethyl ether. Dry under vacuum. The yield should be nearly quantitative.
-
-
Step B: Cyclodehydration
-
In a 250 mL flask, suspend the dried maleamic acid from Step A in acetic anhydride (60 mL).
-
Add anhydrous sodium acetate (6.0 g, 0.073 mol).
-
Heat the mixture in an oil bath at 90-100°C with stirring for 45-60 minutes, or until the solution becomes clear.[6]
-
Allow the solution to cool to room temperature, then pour it slowly into 500 mL of an ice-water slurry with vigorous stirring.
-
A yellow solid, 1-(3-methylphenyl)maleimide, will precipitate.
-
Stir for 30 minutes, then collect the solid by suction filtration. Wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or cyclohexane to yield pure, yellow needles.[3]
-
Protocol 2: Bromination of 1-(3-methylphenyl)maleimide
-
Dissolve 1-(3-methylphenyl)maleimide (5.0 g, 0.027 mol) in 100 mL of carbon tetrachloride in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (5.2 g, 0.029 mol, 1.1 eq.).
-
Add a catalytic amount of AIBN (approx. 100 mg).
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material is UV active and the product will have a lower Rf.
-
After completion, cool the reaction to room temperature. The byproduct, succinimide, will precipitate.
-
Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromo-1-(3-methylphenyl)maleimide.
-
Purify the crude solid by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to obtain the pure product.
References
-
Di Stefano, M., et al. (2014). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 57(19), 8153–8169. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. Available at: [Link]
-
Tedaldi, L. (2012). Development of Novel Maleimide Reagents for Protein Modification. UCL Discovery. Available at: [Link]
- Kondo, H., & Sato, K. (1990). Preparation process of N-substituted maleimides. European Patent Office, EP0403240A1.
-
Smith, M. E. B., et al. (2009). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Request PDF on ResearchGate, originally from a related publication. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of maleimide derivatives (3a-f) [Table]. Available at: [Link]
-
Ivanov, D., & Konstantinov, I. (2006). Computational study of maleamic acid cyclodehydration with acetic anhydride. Request PDF on ResearchGate, originally from International Journal of Quantum Chemistry. Available at: [Link]
-
Steglich, W., & Höfle, G. (1979). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Heterocycles, 12(1), 1. Available at: [Link]
-
Sauers, C. K., et al. (1973). Dehydration of N-arylmaleamic acids with acetic anhydride. The Journal of Organic Chemistry, 38(4), 642–646. Available at: [Link]
-
Cava, M. P., et al. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. Available at: [Link]
- Chang, T. W., & Chu, H. M. (2019). Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group. Google Patents, US20190055195A1.
-
Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Available at: [Link]
-
Afonso, C. A. M., et al. (2016). Synthesis of N-arylmaleimides. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Jones, L. H., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1872–1873. Available at: [Link]
-
Ivanov, D., & Konstantinov, I. (2007). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 52(2), 89-95. Available at: [Link]
-
Beaudoin, D., et al. (2018). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 83(9), 5038–5046. Available at: [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3-ethynylphenyl)maleimide. Available at: [Link]
-
Forster, M., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(18), 5849. Available at: [Link]
-
Ali, F. B. M., et al. (2012). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules, 17(9), 10471–10480. Available at: [Link]
-
Wang, W. K., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. Molecules, 29(13), 2977. Available at: [Link]
-
Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Synlett, 2006(19), 3167-3168. Available at: [Link]
-
Wikipedia. (n.d.). Maleamic acid. Retrieved from [Link]
-
Le Saux, T., et al. (2018). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 24(56), 14930-14934. Available at: [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660–670. Available at: [Link]
-
Al-Douh, M. H., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(9), 31-38. Available at: [Link]
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- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Side Reactions in Maleimide-Thiol Conjugation
Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common side reactions encountered during this widely used bioconjugation technique. Here, we will dissect the causality behind experimental choices, offer self-validating protocols, and provide troubleshooting strategies to ensure the success of your conjugation experiments.
Introduction: The Duality of Maleimide Reactivity
The Michael addition reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its high selectivity for cysteine residues and rapid reaction kinetics under physiological conditions.[1][2] This has led to its extensive use in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[3] However, the electrophilic nature of the maleimide's carbon-carbon double bond, while key to its reactivity with thiols, also renders it susceptible to several competing side reactions. These unintended pathways can lead to reduced conjugation efficiency, heterogeneous products, and in vivo instability, ultimately compromising the efficacy and safety of the final conjugate.[4]
This guide will illuminate the mechanisms of the most common side reactions, provide quantitative insights into their kinetics, and equip you with the knowledge to mitigate their impact.
Core Reaction & Competing Pathways
Understanding the desired reaction pathway is fundamental to troubleshooting deviations. The primary reaction involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the vinyl carbons of the maleimide ring, forming a stable thiosuccinimide linkage.[1] However, this desired product can be compromised by several competing reactions.
Caption: Competing reaction pathways in maleimide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
The optimal pH for maleimide conjugation is between 6.5 and 7.5.[5] This range is a critical compromise:
-
Below pH 6.5: The concentration of the reactive thiolate anion (-S⁻) decreases as the thiol group (-SH) remains protonated. This significantly slows down the desired conjugation reaction.[5]
-
Above pH 7.5: Two side reactions become prominent:
At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1]
Q2: My maleimide reagent seems to have lost reactivity. What could be the cause?
The most likely cause is hydrolysis of the maleimide ring. Maleimides are sensitive to moisture and are particularly unstable in aqueous solutions at pH values above 7.5.[1] Once hydrolyzed, the resulting maleic amide is unreactive towards thiols.[1]
Mitigation:
-
Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.
-
Do not store maleimide-containing products in aqueous solutions for extended periods.[1]
Q3: What is the "retro-Michael reaction" and why is it a concern?
The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation, leading to the cleavage of the thiosuccinimide bond.[4] In a biological environment rich in thiols, such as glutathione in plasma, the released maleimide can then react with other molecules, leading to "payload migration."[1][4] This is a significant concern for ADCs, as it can cause off-target toxicity and reduce therapeutic efficacy.[7][8]
Q4: How can I improve the stability of the maleimide-thiol linkage?
Several strategies can enhance the stability of the thiosuccinimide linkage:
-
Post-conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyzing the thiosuccinimide ring by raising the pH can create a stable, ring-opened succinamic acid thioether that is resistant to the retro-Michael reaction.[1][9]
-
Use of Next-Generation Maleimides:
-
Self-hydrolyzing maleimides: These reagents are engineered with neighboring groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring at neutral pH shortly after conjugation.[4][7][10] This leads to a stable, ring-opened product without the need for a separate hydrolysis step.
-
N-aryl maleimides: These have been shown to hydrolyze faster post-conjugation compared to their N-alkyl counterparts, leading to more stable adducts.[9]
-
Dibromomaleimides: These reagents can react with both a thiol and an amine in a one-pot reaction to form a stable aminothiomaleimide that is resistant to further nucleophilic attack.[11]
-
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Explanation | Troubleshooting & Mitigation |
| Maleimide Hydrolysis | The maleimide reagent has been inactivated by ring-opening hydrolysis prior to the conjugation reaction. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of maleimide reagents. |
| Incorrect pH | The reaction buffer is outside the optimal pH range of 6.5-7.5. | Ensure the reaction buffer is within the optimal pH range. Below pH 6.5, the reaction is slow; above 7.5, hydrolysis and amine reactivity increase.[5] |
| Presence of Competing Thiols | Buffers containing thiol-based components (e.g., DTT, 2-Mercaptoethanol) will compete with your biomolecule for the maleimide. | Use thiol-free buffers such as PBS, HEPES, or Tris. If a reducing agent like DTT was used, ensure its complete removal before adding the maleimide. |
| Re-oxidation of Thiols | Free thiols on the biomolecule have re-oxidized to form disulfide bonds, which are unreactive towards maleimides. | Degas all buffers and perform the reaction under an inert gas (e.g., nitrogen, argon). Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. |
| Insufficient Reduction of Disulfides | If your protein contains disulfide bonds, they must be reduced to free thiols for conjugation. | Ensure complete reduction by using a sufficient molar excess of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). |
Problem 2: Product Instability and Heterogeneity
| Potential Cause | Explanation | Troubleshooting & Mitigation |
| Retro-Michael Reaction (Thiol Exchange) | The thiosuccinimide linkage is reversing, leading to loss of the conjugated molecule, especially in thiol-rich environments. | Induce post-conjugation hydrolysis of the thiosuccinimide ring to form a stable, ring-opened structure.[1][9] Consider using next-generation maleimides (e.g., self-hydrolyzing or N-aryl maleimides) that form more stable adducts.[4][7][9] |
| Reaction with Amines | The reaction was performed at a pH above 7.5, leading to non-specific labeling of lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[1] |
| Thiazine Rearrangement | With N-terminal cysteine peptides, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine derivative. | If possible, avoid using peptides with an unprotected N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (around 5-6) to suppress this side reaction, though this will slow the desired reaction. |
Quantitative Data on Reaction Kinetics and Stability
The following tables summarize key quantitative data to aid in experimental design.
Table 1: pH Dependence of Maleimide Reactions
| pH | Relative Reactivity with Thiols | Relative Reactivity with Amines | Maleimide Stability (Hydrolysis) |
| < 6.5 | Decreasing | Low | High |
| 6.5 - 7.5 | Optimal | Low (Thiol reaction ~1000x faster) | Moderate |
| > 7.5 | High | Increasing | Decreasing |
Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide Linkage)
| Adduct Type | Condition | Half-life (t½) | Primary Degradation Pathway |
| N-Alkyl Maleimide Adduct | pH 7.4, 37°C | ~27 hours | Hydrolysis[9] |
| N-Aryl Maleimide Adduct | pH 7.4, 37°C | ~1.5 hours | Hydrolysis[9] |
| N-Fluorophenyl Maleimide Adduct | pH 7.4, 37°C | ~0.7 hours | Hydrolysis[9] |
| Self-hydrolyzing Maleimide Adduct | pH 7.4, 37°C | ~2-3 hours | Hydrolysis[9] |
| N-Alkyl Maleimide Adduct | In rat plasma | ~50% drug loss after 2 weeks | Retro-Michael Reaction[9] |
| Self-hydrolyzing Maleimide Adduct | In rat plasma | No measurable drug loss over 2 weeks | -[9] |
| NEM-4-mercaptophenylacetic acid | In glutathione | 20 - 80 hours | Retro-Michael Reaction[12] |
Note: The stability and reaction rates are highly dependent on the specific N-substituent on the maleimide, the nature of the thiol, and the precise reaction conditions.
Experimental Protocols
Protocol 1: General Maleimide Labeling of a Thiolated Protein
-
Prepare the Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5.[13] If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert gas.
-
Prepare the Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide. Gently mix and incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using gel filtration, dialysis, or HPLC.[13]
Protocol 2: Analytical Characterization by HPLC-MS
-
Sample Preparation: Quench the reaction by adding a thiol-containing compound (e.g., L-cysteine) to consume any unreacted maleimide.
-
Chromatography: Use a reverse-phase HPLC (RP-HPLC) column (e.g., C4, C8, or C18) suitable for protein or peptide separation.
-
Detection: Monitor the elution profile using a UV detector (at 280 nm for proteins and a wavelength appropriate for the label if applicable) and an in-line mass spectrometer (MS).
-
Data Analysis:
-
The desired conjugate will have a mass equal to the sum of the biomolecule and the maleimide reagent.
-
Unreacted biomolecule will be detected at its original mass.
-
Hydrolyzed maleimide adducts will show an increase in mass of 18 Da (the mass of water).
-
Amine adducts will have the same mass as the thiol adduct but may have a different retention time.
-
Caption: Troubleshooting workflow for low conjugation yield.
Conclusion
While maleimide-thiol chemistry is a powerful tool for bioconjugation, a thorough understanding of the potential side reactions is crucial for success. By carefully controlling reaction parameters, particularly pH, and by leveraging next-generation maleimide technologies, researchers can minimize unwanted side reactions, leading to more homogeneous, stable, and effective bioconjugates. This guide provides the foundational knowledge and practical strategies to troubleshoot and optimize your maleimide-thiol conjugation experiments, ensuring the integrity and performance of your final product.
References
-
Lyon, R. P., Setter, J. R., Bovee, T. D., Doronina, S. O., Senter, P. D., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
-
Semantic Scholar. (n.d.). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Retrieved from [Link]
-
UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
ResearchGate. (2025, October 17). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
ACS Publications. (n.d.). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Retrieved from [Link]
-
Ravasco, J. M. J. M., Faustino, H., Trindade, A., & Gois, P. M. P. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59. [Link]
-
Lahnsteiner, M., Kastner, A., Mayr, J., Roller, A., & Keppler, B. K. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem, 19(5), 436–440. [Link]
-
Jones, M. W., Strickland, R. A., & Tirell, D. A. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 10947–10952. [Link]
-
Christie, R. J., & Grainger, D. W. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(8), 1453–1463. [Link]
-
ACS Publications. (n.d.). A New Reagent for Stable Thiol-Specific Conjugation. Retrieved from [Link]
-
ACS Publications. (2022, July 18). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra illustrating the reaction of maleimides with thiolated.... Retrieved from [Link]
-
Zhang, R., & An, K. (2017). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Journal of Applied Polymer Science, 134(12). [Link]
-
ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]
-
Semantic Scholar. (2015, April 28). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-time 1 H NMR measurements of the thiol-maleimide reaction in.... Retrieved from [Link]
-
DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. Retrieved from [Link]
-
ResearchGate. (2023, July 14). Best method for verifying the success of maleimide-peptide tagging?. Retrieved from [Link]
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- 3. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Technical Support Center: Improving the Yield of Suzuki Coupling with Bromomaleimides
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with bromomaleimide substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of this crucial transformation. Bromomaleimides, while valuable synthons, present unique challenges due to the electronic nature and potential base sensitivity of the maleimide ring. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the Suzuki coupling of bromomaleimides.
Q1: Why is my reaction yield extremely low or why is there no product formation at all?
A1: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic cycle. The most common culprits are:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents and reagents, or a failure to maintain a positive pressure of inert gas (Argon or Nitrogen), can lead to catalyst oxidation and deactivation.[1]
-
Failed Oxidative Addition: While the electron-withdrawing nature of the maleimide ring generally makes the C-Br bond reactive, highly sterically hindered substrates can impede the oxidative addition step.[2]
-
Problematic Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This process can be inefficient if the ligand or other reaction components are not suitable.
-
Poor Reagent Quality: Ensure the quality of your reagents. Boronic acids can degrade over time, and solvents like THF or dioxane can form peroxides, which inhibit the catalyst.[1]
Q2: My main side product is a biaryl compound from the homocoupling of my boronic acid. How do I prevent this?
A2: Homocoupling is a classic side reaction in Suzuki couplings and is most often caused by the presence of oxygen.[3][4] Oxygen can facilitate the oxidative homocoupling of the boronic acid mediated by the palladium catalyst.[5]
-
Solution: The most critical step is to ensure your reaction is rigorously anaerobic. Degas your solvent(s) thoroughly (including any water used) by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][6] Assembling the reaction in a glovebox or using robust Schlenk line techniques is highly recommended. Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes help, as it doesn't require an in situ reduction step that can be sensitive to reaction conditions.[7]
Q3: I'm observing significant protodeboronation, where my boronic acid is converted back to the corresponding arene. What causes this and how can I stop it?
A3: Protodeboronation, or the hydrolysis of the C-B bond, is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[3][4][8] It is often accelerated by aqueous basic conditions and elevated temperatures.
-
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or neopentylglycol boronic esters are significantly more stable towards hydrolysis than their corresponding boronic acids.[5][9] MIDA boronates offer even greater stability and allow for a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[10]
-
Use Anhydrous Conditions: If possible, switch to anhydrous conditions. Using a non-aqueous solvent system with a base like potassium phosphate (K₃PO₄) can suppress this side reaction.[11]
-
Choose the Right Base: Fluoride-based bases like KF or CsF can sometimes reduce protodeboronation compared to strong hydroxide or carbonate bases.[11][12]
-
Q4: The maleimide ring itself appears to be degrading. What reaction conditions are gentler on my substrate?
A4: The maleimide core can be susceptible to hydrolysis or other nucleophilic attacks under harsh basic conditions, especially at high temperatures.
-
Solution: Employ milder bases. Instead of strong bases like NaOH or Cs₂CO₃, consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[13][14] Sodium bicarbonate (NaHCO₃) is even milder and can be effective in cases where the substrate is particularly sensitive.[11] Running the reaction at the lowest effective temperature is also crucial. A temperature screen from 60°C to 100°C is advisable.
Q5: My reaction mixture turns black and the reaction stalls. What does this mean?
A5: The formation of a black precipitate is typically palladium black, which results from the agglomeration and precipitation of the Pd(0) catalyst out of the solution.[4] This removes the catalyst from the catalytic cycle and halts the reaction.
-
Causes and Solutions:
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to unstable, ligandless Pd(0) which then precipitates. Using bulkier, more electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can form more stable palladium complexes that resist decomposition.[11]
-
Inappropriate Solvent: The palladium complex may have poor solubility in the chosen solvent system, leading to precipitation. Ensure your solvent system can adequately dissolve the catalyst complex at the reaction temperature.
-
Troubleshooting and Optimization Workflow
When faced with a low-yielding reaction, a systematic approach is key. The following workflow and decision-making diagrams can guide your optimization process.
Visual Guide: Troubleshooting Low Yields
This diagram outlines a logical sequence for diagnosing and addressing common causes of low reaction yield.
Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions.
In-Depth Optimization Strategies
Catalyst and Ligand Selection
The combination of the palladium source and the phosphine ligand is the heart of the reaction. For an electron-deficient substrate like a bromomaleimide, the oxidative addition step is generally facile. The challenges often lie in achieving an efficient transmetalation and a clean reductive elimination while maintaining catalyst stability.
| Catalyst/Ligand System | Key Characteristics & Best Use Cases |
| Pd(PPh₃)₄ | A workhorse Pd(0) catalyst. Good starting point for simple systems. Can be prone to decomposition at high temperatures (>100°C).[7] |
| Pd(OAc)₂ / PPh₃ | A common Pd(II) system. Requires in situ reduction. Less active than more advanced systems. |
| PdCl₂(dppf) | Highly stable and effective for a wide range of substrates. The dppf ligand's wide bite angle can promote reductive elimination.[2] |
| Pd₂(dba)₃ / SPhos or XPhos | Buchwald-type ligands. These bulky, electron-rich monophosphine ligands create highly active and stable catalysts. Excellent for challenging couplings, including sterically hindered substrates or those prone to side reactions.[11] SPhos is often effective for chlorides and unreactive bromides.[11] |
Visual Guide: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The base plays a critical role in the transmetalation step.[13]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Base Selection
The base activates the boronic acid, making it sufficiently nucleophilic to transmetalate to the palladium center.[13] The choice of base is a trade-off between reactivity and the potential for substrate/product degradation.
| Base | Strength | Typical Conditions | Pros & Cons |
| NaHCO₃ | Weak | Aqueous/Organic | Pro: Very mild, good for highly base-sensitive substrates.[11] Con: May not be strong enough for less reactive partners. |
| K₂CO₃ | Moderate | Aqueous/Organic | Pro: Good general-purpose base, inexpensive.[11][14] Con: Can be too harsh for some sensitive maleimides. |
| K₃PO₄ | Moderate | Aqueous or Anhydrous | Pro: Often provides high yields and is effective in anhydrous systems, which can suppress protodeboronation.[13][15] Con: Can be slow to dissolve. |
| Cs₂CO₃ | Strong | Aqueous/Organic | Pro: Highly effective, often increases reaction rates.[6] Con: Expensive, can promote decomposition of sensitive substrates. |
| KF | Weak | Anhydrous | Pro: Can activate boronic acids while minimizing hydrolysis of both the boron reagent and substrate.[12] Con: Requires anhydrous conditions. |
Solvent System
The solvent must dissolve the reagents and catalyst, and it can significantly influence the reaction rate and outcome.[16] Biphasic systems are common for Suzuki reactions.
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are excellent general-purpose solvents.[17] Dioxane/water mixtures are classic, but be aware of the potential for peroxide formation in aged solvents.[11][18]
-
Aromatic Solvents (Toluene): Often used for higher temperature reactions. A Toluene/Ethanol/Water mixture can be effective for solubilizing a range of components.[6]
-
Polar Aprotic Solvents (DMF, NMP): Useful for poorly soluble substrates, but can be difficult to remove during workup. The addition of water as a co-solvent to polar aprotic solvents can greatly improve the reaction rate.[18] The choice of polar solvent can also influence reaction selectivity in complex substrates.[19][20]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromomaleimide
This protocol provides a robust starting point for your optimization.
Materials:
-
Bromomaleimide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask or microwave vial, add the bromomaleimide (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (3 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromomaleimide starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Small-Scale Parallel Screen for Condition Optimization
When starting with a new substrate, a parallel screen can rapidly identify optimal conditions.
Setup: Use a 24-well plate or an array of small reaction vials. For each well/vial:
-
Add bromomaleimide (0.05 mmol) and the chosen boronic acid/ester (0.06 mmol).
-
Add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) or a different catalyst/ligand combination to each vial.
-
Add the solvent system, seal the plate/vials, and heat on a heating block with stirring.
-
After a set time (e.g., 12 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the best-performing condition for scale-up.
References
Click to expand
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
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- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Protein Labeling with N-Aryl Maleimides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during protein labeling with N-aryl maleimides. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome low labeling yields and achieve robust, reproducible results.
Introduction to N-Aryl Maleimide Chemistry
N-aryl maleimides are highly efficient reagents for the site-specific modification of proteins, primarily targeting the thiol group of cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2][3] Compared to their N-alkyl counterparts, N-aryl maleimides offer distinct advantages, including faster reaction kinetics and enhanced stability of the final conjugate.[4][5] This increased stability is attributed to the electron-withdrawing nature of the aryl group, which promotes hydrolysis of the thiosuccinimide ring post-conjugation, rendering the linkage resistant to a retro-Michael reaction that can lead to deconjugation.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with N-aryl maleimides?
The optimal pH range for maleimide conjugation is between 6.5 and 7.5.[2][9] Within this window, the reaction with thiols is highly selective. At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues).[2] Above pH 7.5, the reactivity of primary amines increases, which can lead to non-specific labeling and a decrease in the desired conjugate yield.[2][9][10] Conversely, below pH 6.5, the concentration of the highly reactive thiolate anion is reduced, slowing down the rate of the desired conjugation.[9]
Q2: Why is my labeling efficiency low despite having cysteine residues in my protein?
Low labeling efficiency in the presence of cysteine residues is often due to the formation of disulfide bonds.[11][12] In many proteins, particularly antibodies, cysteine residues exist in their oxidized form as disulfide bridges (-S-S-), which are crucial for maintaining the protein's tertiary structure.[13] Maleimides react specifically with free thiol (-SH) groups and not with disulfide bonds.[9][13] Therefore, it is essential to reduce these disulfide bonds to expose the free thiols for conjugation.
Q3: Which reducing agent should I use, and are there any I should avoid?
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for maleimide labeling workflows.[9][13] Unlike dithiothreitol (DTT), TCEP is a non-thiol-containing reducing agent. This is a critical advantage because DTT contains thiol groups that will compete with the protein's thiols for reaction with the maleimide, thereby reducing your labeling efficiency.[13] If DTT must be used, it is imperative to completely remove it from the protein solution, typically by dialysis or through a desalting column, before introducing the maleimide reagent.[9][13]
Q4: My N-aryl maleimide reagent is dissolved in an aqueous buffer. Can I store it for later use?
It is strongly advised against storing maleimide reagents in aqueous solutions.[10][14] The maleimide ring is susceptible to hydrolysis in aqueous environments, a process that is accelerated at higher pH and temperatures.[2][10][15] Hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.[10] To ensure maximum reactivity, always prepare a fresh stock solution of your N-aryl maleimide in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[9][12]
Q5: What are the main side reactions to be aware of during maleimide labeling?
Besides the desired reaction with cysteine thiols, several side reactions can occur:
-
Hydrolysis of the Maleimide: As discussed, the maleimide ring can hydrolyze in aqueous solutions, rendering it inactive.[10]
-
Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic residues, most notably the primary amine of lysine.[2][10]
-
Thiazine Rearrangement: A less common but reported side reaction can occur with peptides containing an N-terminal cysteine, where the newly formed succinimidyl thioether can undergo rearrangement to a six-membered thiazine structure, particularly at neutral to basic pH.[1][16][17]
-
Retro-Michael Reaction (Deconjugation): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione, leading to the release of the conjugated molecule.[18][19] N-aryl maleimides are advantageous as they promote a subsequent hydrolysis of the succinimide ring to a more stable, ring-opened product that is resistant to this reversal.[6][8][20]
Troubleshooting Guide for Low Labeling Yield
This section provides a structured approach to diagnosing and resolving common issues leading to low labeling efficiency.
Problem: Very Low or No Conjugate Formation
| Potential Cause | Explanation | Recommended Solution |
| Hydrolyzed Maleimide Reagent | The maleimide ring has opened due to exposure to water, rendering it inactive.[10] | Prepare a fresh stock solution of the N-aryl maleimide in anhydrous DMSO or DMF immediately before initiating the labeling reaction.[9][12] |
| Oxidized Protein Thiols | Cysteine residues have formed disulfide bonds and are not available for reaction.[11][21] | Reduce the protein with a 10-100-fold molar excess of TCEP for 30-60 minutes at room temperature prior to adding the maleimide.[10][12] |
| Presence of Competing Thiols | The buffer or other additives contain thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that compete with the protein for the maleimide.[13] | Use thiol-free buffers such as PBS, HEPES, or Tris.[9] If a thiol-containing reducing agent was used, ensure its complete removal before starting the conjugation. |
| Incorrect Reaction pH | The pH of the reaction buffer is outside the optimal range of 6.5-7.5.[9] | Verify and adjust the pH of the reaction buffer to be within the 6.5-7.5 range. |
| Re-oxidation of Protein Thiols | Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. | Degas all buffers by vacuum or by bubbling with an inert gas like nitrogen or argon.[11] Including a chelating agent like EDTA in the buffer can also help prevent metal-catalyzed oxidation.[10] |
Problem: Incomplete Labeling or Lower than Expected Degree of Labeling (DOL)
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Molar Excess of Maleimide | The ratio of maleimide to protein is too low to drive the reaction to completion. | Increase the molar excess of the N-aryl maleimide reagent. A starting point of 10-20 fold molar excess is often recommended, but this may need to be optimized for your specific protein.[12][22] |
| Low Protein Concentration | The reaction kinetics can be slow at very low protein concentrations. | Increase the protein concentration if possible. A concentration range of 1-10 mg/mL is generally recommended.[11][23][24] |
| Short Reaction Time or Low Temperature | The reaction may not have proceeded to completion. | Increase the incubation time (e.g., 2 hours at room temperature) or consider an overnight incubation at 4°C, especially for sensitive proteins.[11][25] |
| Precipitation of Protein or Reagent | The protein or the maleimide reagent may have precipitated out of solution. | For hydrophobic maleimide reagents, a co-solvent like DMSO or DMF may be necessary.[21][24] If precipitation occurs, try increasing the proportion of the organic co-solvent. |
Experimental Protocols
Standard Protocol for Protein Labeling with N-Aryl Maleimide
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[9]
-
-
(Optional) Reduction of Disulfide Bonds:
-
Preparation of Maleimide Stock Solution:
-
Immediately before use, dissolve the N-aryl maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM.[12] Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Purification:
-
Remove excess, unreacted maleimide using size exclusion chromatography (gel filtration), dialysis, or spin filtration.[11]
-
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the fluorophore-to-protein (F/P) ratio, can be determined spectrophotometrically.[26]
-
Measure the absorbance of the purified conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of the label (A_max).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm:
-
Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A_280 / A_max) for the free label, and ε_protein is the molar extinction coefficient of the protein at 280 nm.[12]
-
-
Calculate the concentration of the label:
-
Label Concentration (M) = A_max / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its A_max.
-
-
Calculate the DOL:
-
DOL = Label Concentration / Protein Concentration
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and underlying chemistry, the following diagrams are provided.
The Thiol-Maleimide Reaction
Caption: The Michael addition reaction of a protein thiol with an N-aryl maleimide.
Troubleshooting Workflow for Low Labeling Yield
Caption: A decision tree for troubleshooting low yield in protein labeling.
References
- Benchchem. (n.d.). A Comparative Guide to the Stability of Maleimide-Cysteine Linkages in Bioconjugation.
- SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
- Lumiprobe. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios.
- Benchchem. (n.d.). effect of reducing agents on AF430 maleimide labeling.
-
Ravasco, J. M. J. M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(7), e3323. Retrieved from [Link]
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
-
MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
- Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 219, 159-167.
- Benchchem. (n.d.). Troubleshooting low yield in maleimide conjugation reactions.
-
NIH. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Retrieved from [Link]
- UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates.
- Quanta BioDesign. (n.d.). AQuora® Maleimide Dyes.
-
Lahnsteiner, J., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 59(44), 19596-19600. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules.
-
NIH. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- UCL Discovery. (n.d.). Development of Novel Maleimide Reagents for Protein Modification.
- DSpace. (2018). Insights into maleimide-thiol conjugation chemistry.
- Benchchem. (n.d.). how to prevent hydrolysis of maleimide group during labeling.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
-
ResearchGate. (n.d.). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Retrieved from [Link]
- Benchchem. (n.d.). Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation.
Sources
- 1. bachem.com [bachem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. kinampark.com [kinampark.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
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- 17. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 22. biotium.com [biotium.com]
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- 24. lumiprobe.com [lumiprobe.com]
- 25. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 3-Bromo-1-(3-methylphenyl)maleimide Conjugates
Welcome to the technical support center for the purification of 3-bromo-1-(3-methylphenyl)maleimide conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these specialized bioconjugates. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Purification Considerations
3-Bromo-1-(3-methylphenyl)maleimide is an electrophilic reagent used for the selective modification of thiol-containing molecules, such as cysteine residues in proteins and peptides. The resulting thioether bond is generally stable; however, the purification of these conjugates can be challenging due to the inherent reactivity of the bromomaleimide moiety and potential side reactions.
Key Structural Features Influencing Purification:
-
Bromomaleimide Core: The electron-withdrawing bromine atom increases the electrophilicity of the maleimide double bond, making it highly reactive towards nucleophiles. This heightened reactivity can lead to side products if not properly controlled.
-
N-Aryl Substitution: The 3-methylphenyl group attached to the nitrogen atom influences the molecule's solubility and potential for π-π stacking interactions, which can affect its behavior during chromatography.
-
Thioether Linkage: While the initial thiol addition is rapid, the stability of the resulting succinimide ring can be a concern. Under certain conditions, it may be susceptible to hydrolysis or retro-Michael reaction, especially with N-alkyl maleimides. However, N-aryl maleimides, such as the one , tend to form more stable conjugates[1].
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of your 3-bromo-1-(3-methylphenyl)maleimide conjugate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Conjugate | 1. Hydrolysis of the Maleimide Ring: The bromomaleimide ring is susceptible to hydrolysis, especially at non-neutral pH, forming an unreactive maleamic acid derivative. This is more pronounced in bromomaleimides compared to standard maleimides due to the inductive effect of the bromine atom[2].2. Adsorption to Purification Media: The conjugate may be irreversibly binding to the silica gel in flash chromatography or other purification matrices.3. Precipitation during Purification: Changes in solvent composition during chromatography or work-up can cause the conjugate to precipitate. | 1. Maintain Neutral pH: Ensure all buffers and solvents used during purification are maintained at a pH between 6.5 and 7.5 to minimize hydrolysis[2]. If basic or acidic conditions are unavoidable, limit the exposure time.2. Passivate Silica Gel: For flash chromatography, you can pre-treat the silica gel with a non-nucleophilic base like triethylamine (in a very small concentration in the eluent) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.3. Solubility Assessment: Before large-scale purification, perform small-scale solubility tests of your crude product in various solvent systems to identify a suitable mobile phase for chromatography or a good solvent for recrystallization. |
| Presence of Multiple Spots/Peaks (Impure Product) | 1. Unreacted Starting Materials: Incomplete reaction can leave unreacted 3-bromo-1-(3-methylphenyl)maleimide or the thiol-containing molecule.2. Formation of Side Products: - Bis-addition: If excess amine is present during the synthesis of the bromomaleimide, it can lead to bis-addition products[3]. - Reaction with Solvent/Buffers: Nucleophilic solvents (e.g., methanol) or buffer components can react with the bromomaleimide. - Hydrolysis Product: The maleamic acid derivative will appear as a separate, more polar spot/peak.3. Isomers: If the starting thiol is chiral, diastereomers may be formed, which can sometimes be separated by chromatography. | 1. Optimize Reaction Conditions: Ensure the correct stoichiometry of reactants and allow for sufficient reaction time. Quench any unreacted maleimide with a small amount of a thiol like cysteine before purification[4].2. Careful Selection of Solvents and Buffers: Use non-nucleophilic solvents and buffers. Avoid primary and secondary amines in your buffers[2].3. Chromatographic Separation: Utilize an appropriate gradient in flash chromatography to separate the desired conjugate from more polar (hydrolysis product, unreacted thiol) and less polar (unreacted bromomaleimide) impurities. For challenging separations, consider reverse-phase chromatography.4. Characterization of Impurities: Use techniques like LC-MS and NMR to identify the structure of the main impurities, which can provide insights into the source of the problem[5]. |
| Streaking or Tailing on TLC/Column | 1. Acidic Impurities: The presence of acidic byproducts can interact strongly with silica gel.2. Poor Solubility in Eluent: The compound may not be fully dissolved in the mobile phase as it moves through the column.3. Overloading the Column: Applying too much sample to the column can lead to poor separation. | 1. Neutralize the Sample: Before loading onto a silica gel column, you can dissolve your sample and add a small amount of a non-polar tertiary amine like triethylamine to neutralize acidic components.2. Optimize Mobile Phase: Choose a solvent system where your compound has good solubility and an appropriate Rf value (typically 0.2-0.4 for the desired compound on TLC for column chromatography)[6].3. Proper Loading Technique: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel or Celite, and then load the dried powder onto the column. This "dry loading" technique often results in better separation[7]. |
| Product Decomposes on the Column | 1. Instability on Silica Gel: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.2. Prolonged Exposure to Solvents: Long purification times can lead to hydrolysis or other degradation pathways. | 1. Use Deactivated Silica or Alumina: Consider using neutral or basic alumina, or silica gel that has been treated with a neutralizing agent.2. Rapid Purification: Flash chromatography is preferred over traditional gravity chromatography to minimize the time the compound spends on the column[6]. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for small-molecule 3-bromo-1-(3-methylphenyl)maleimide conjugates?
A1: For small-molecule conjugates, flash column chromatography on silica gel is a versatile and widely used technique for initial purification to remove major impurities. This can be followed by recrystallization to obtain a highly pure, crystalline product. The choice between these methods, or a combination of both, will depend on the specific properties of your conjugate and the nature of the impurities.
Q2: How can I monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to quickly assess the composition of your crude mixture and the fractions collected from your column. For visualization, UV light (254 nm) is often effective for aromatic compounds like your conjugate[8][9]. Staining with potassium permanganate (KMnO4) can also be useful as it reacts with the maleimide double bond, appearing as a yellow spot on a purple background[8].
Q3: What are some good starting solvent systems for flash chromatography?
A3: A good starting point for many N-aryl maleimides is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane[10]. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for your target compound.
Q4: My conjugate is a solid. Can I just recrystallize it without running a column?
A4: Recrystallization is an excellent method for achieving high purity, but it is most effective when the desired compound is the major component of the mixture. If your crude product contains significant amounts of impurities, it is generally better to perform an initial purification by flash chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified product.
Q5: How do I choose a suitable recrystallization solvent?
A5: The ideal recrystallization solvent is one in which your conjugate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[11]. For a compound like 3-bromo-1-(3-methylphenyl)maleimide, which has both aromatic and polar characteristics, you might explore single solvents like ethanol or acetonitrile, or a two-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes. Small-scale solubility tests are crucial for identifying the best solvent or solvent pair.
Q6: How can I confirm the purity and identity of my final product?
A6: A combination of analytical techniques should be used. Purity can be assessed by HPLC and by obtaining a sharp melting point. The identity of the conjugate should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to ensure the correct structure and molecular weight[5].
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying your conjugate using flash chromatography.
Materials:
-
Crude 3-bromo-1-(3-methylphenyl)maleimide conjugate
-
Silica gel (230-400 mesh)
-
Sand
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)
-
TLC plates, chamber, and visualization reagents (UV lamp, KMnO4 stain)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it from major impurities.
-
-
Column Packing:
-
Securely clamp a glass column in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column, allowing the silica to settle into a packed bed.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to elute the solvent through the column.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing them.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified conjugate.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining a highly pure, crystalline product from a partially purified conjugate.
Materials:
-
Partially purified 3-bromo-1-(3-methylphenyl)maleimide conjugate
-
Recrystallization solvent(s) (determined from solubility tests)
-
Erlenmeyer flask, beaker, hot plate, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals[11].
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.
-
V. Visualizations
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting the appropriate purification strategy.
Troubleshooting Logic for Impure Product
Caption: Logical workflow for troubleshooting an impure product.
VI. References
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery.
-
Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... ResearchGate.
-
Troubleshooting low yield in maleimide conjugation reactions. Benchchem.
-
Purification: How to Run a Flash Column. University of Rochester Department of Chemistry.
-
Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.
-
Supplementary Information. The Royal Society of Chemistry.
-
ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate.
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. PubMed.
-
TLC Visualization Methods. University of California, Los Angeles.
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
-
An In-depth Technical Guide to the Electrophilicity of the Maleimide Group. Benchchem.
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed.
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
-
Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today.
-
Successful Flash Chromatography. Biotage.
-
TLC Visualization Reagents. EPFL.
-
Visualizing a TLC plate. YouTube.
-
N-Phenylmaleimide. Organic Syntheses.
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
-
US5136052A - Process for the manufacture of n-phenylmaleimide. Google Patents.
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal.
-
Troubleshooting protein purification?. ResearchGate.
-
Synthesis of maleimide derivatives (3a-f). ResearchGate.
-
Maleimide - general description and preparation. Georganics.
-
Troubleshooting protein purification. Dutscher.
-
The Thiol-Maleimide Reaction: A Guide. Bachem.
-
Maleimide(541-59-3) 1H NMR spectrum. ChemicalBook.
-
Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. ResearchGate.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. rsc.org [rsc.org]
- 11. mt.com [mt.com]
Technical Support Center: Conjugating Maleimide-NHS Ester Crosslinkers to Thiol Surfaces
Welcome to the technical support center for challenges in conjugating maleimide-NHS ester crosslinkers to thiol surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your surface conjugation experiments are both successful and reproducible.
Overview of the Chemistry: A Tale of Two Reactions
Heterobifunctional crosslinkers containing both a maleimide and an N-hydroxysuccinimide (NHS) ester are powerful tools for covalently linking molecules to surfaces in a stepwise fashion. The process typically involves two key reactions:
-
Thiol-Maleimide Michael Addition: The maleimide group reacts with a thiol (sulfhydryl) group, commonly found on cysteine residues or thiol-modified surfaces, to form a stable thioether bond. This reaction is highly specific and efficient under mild conditions.[1]
-
Amine-NHS Ester Acylation: The NHS ester reacts with primary amines, such as those on lysine residues or amine-functionalized molecules, to form a stable amide bond.[2][]
The elegance of this two-step approach lies in its ability to controllably orient and immobilize molecules. However, the path to successful conjugation is often fraught with challenges stemming from competing side reactions and suboptimal conditions.
Visualizing the Workflow and Potential Pitfalls
To better understand the process, let's visualize the intended reaction pathway and the common side reactions that can derail your experiment.
Caption: Workflow of a two-step conjugation with potential side reactions.
Troubleshooting Guide: Question & Answer Format
This section addresses common issues encountered during the conjugation of maleimide-NHS ester crosslinkers to thiol surfaces.
Q1: Why is my conjugation efficiency so low? I'm not seeing my target molecule bind to the surface.
Possible Causes and Solutions:
-
Hydrolysis of the Maleimide or NHS Ester: Both reactive groups are susceptible to hydrolysis in aqueous environments.[4][5] The rate of hydrolysis increases with pH.[4][5]
-
Maleimide Hydrolysis: The maleimide group is relatively stable but will hydrolyze at a pH above 7.5, rendering it unreactive towards thiols.[4][6]
-
NHS Ester Hydrolysis: NHS esters are more sensitive to hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[5]
-
Solution: Perform the thiol-maleimide reaction at a pH of 6.5-7.5.[4][6] For the NHS ester-amine reaction, a pH range of 7.2-8.5 is a good compromise between amine reactivity and NHS ester stability.[5] Always use freshly prepared crosslinker solutions and minimize the time the crosslinker is in an aqueous buffer before introducing the target molecule.[6][7]
-
-
Thiol Oxidation: Free thiol groups on the surface can oxidize to form disulfide bonds, which are unreactive with maleimides.[6]
-
Solution: Consider treating your thiol surface with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) immediately before introducing the maleimide crosslinker. TCEP has the advantage of not needing to be removed prior to the maleimide reaction. Including a chelating agent like EDTA can also help prevent metal-catalyzed oxidation.[6]
-
-
Steric Hindrance: The accessibility of the thiol groups on the surface and the primary amines on your target molecule can be limited by their three-dimensional structure and the density of molecules on the surface.[8][9][10][11]
-
Solution: If you suspect steric hindrance, consider using a crosslinker with a longer spacer arm (e.g., a PEG spacer) to increase the distance between the surface and the reactive group.[7][10] Optimizing the density of the thiol groups on the surface can also be beneficial; a lower density may improve accessibility.[12]
-
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester.[5][13]
Q2: I'm observing a lot of non-specific binding of my target molecule to the surface.
Possible Causes and Solutions:
-
Incomplete Quenching of Reactive Groups: If unreacted maleimide or NHS ester groups remain on the surface, they can non-specifically react with other molecules in subsequent steps.
-
Solution: After each reaction step, ensure you thoroughly wash the surface to remove any unreacted reagents. Consider a quenching step after the NHS ester reaction by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to block any remaining NHS esters.[5]
-
-
Hydrophobic or Electrostatic Interactions: The surface itself or the immobilized crosslinker may have properties that promote non-specific adsorption of your target molecule.
Q3: The stability of my conjugated surface seems poor over time. What could be the issue?
Possible Causes and Solutions:
-
Retro-Michael Reaction of the Thiol-Maleimide Adduct: The thioether bond formed between the thiol and maleimide can undergo a retro-Michael reaction, especially in the presence of other thiols (like glutathione in biological samples), leading to the release of the conjugated molecule.[14][15][16]
-
Solution: While this is an inherent characteristic of the maleimide-thiol linkage, strategies to improve stability exist. One approach is the hydrolysis of the thiosuccinimide ring to form a more stable thioether, which can be promoted by using N-aryl substituted maleimides.[15][17] Another method involves a transcyclization reaction if the thiol is part of a cysteine residue.[14][18] For many applications, the stability of the standard thioether bond is sufficient, but for long-term stability in thiol-rich environments, alternative chemistries might be considered.
-
Frequently Asked Questions (FAQs)
What is the optimal pH for each reaction step?
-
Thiol-Maleimide Reaction: pH 6.5-7.5.[4][6] This range ensures the thiol is sufficiently deprotonated to be reactive while minimizing hydrolysis of the maleimide ring.[4]
-
NHS Ester-Amine Reaction: pH 7.2-8.5.[5] This is a balance between having the primary amine in its deprotonated, nucleophilic state and minimizing the hydrolysis of the NHS ester.[2][5]
How should I prepare and store my maleimide-NHS ester crosslinker?
-
These crosslinkers are moisture-sensitive.[4][6] Store them at -20°C with a desiccant.[4][6]
-
For use, equilibrate the vial to room temperature before opening to prevent moisture condensation.[4][7]
-
Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[4][7][19] Aqueous solutions of the crosslinker are not stable and should be used right away.[19]
How can I confirm that my conjugation was successful?
-
Surface Characterization: Techniques like X-ray photoelectron spectroscopy (XPS) can confirm changes in the elemental composition of the surface after each step. Atomic force microscopy (AFM) can reveal changes in surface morphology.[20][21]
-
Direct Measurement of Immobilized Molecule: If your target molecule is fluorescently labeled, you can measure the fluorescence intensity of the surface. If it's an enzyme, you can perform an activity assay. For proteins, you can use immunoassays (e.g., ELISA) to detect their presence on the surface.
Experimental Protocols
Two-Step Conjugation Protocol
This protocol provides a general framework. Optimization of concentrations and reaction times will be necessary for specific applications.
-
Thiol Surface Preparation:
-
If necessary, reduce the thiol surface with 10 mM TCEP in a suitable buffer (e.g., PBS with 5 mM EDTA, pH 7.0) for 30 minutes at room temperature.
-
Wash the surface thoroughly with the reaction buffer.
-
-
Reaction with Maleimide-NHS Ester Crosslinker:
-
Immediately before use, dissolve the maleimide-NHS ester crosslinker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Dilute the stock solution in a reaction buffer (e.g., PBS, pH 7.2) to the desired final concentration (typically a 10- to 50-fold molar excess over the surface thiols).[4]
-
Incubate the thiol surface with the crosslinker solution for 1-2 hours at room temperature.
-
Wash the surface extensively with the reaction buffer to remove unreacted crosslinker.
-
-
Immobilization of the Amine-Containing Target Molecule:
-
Dissolve your target molecule in a suitable buffer (e.g., PBS, pH 7.5-8.0).
-
Incubate the maleimide-activated surface with the target molecule solution for 2-4 hours at room temperature or overnight at 4°C.
-
Wash the surface with a buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound molecules.
-
-
Quenching (Optional but Recommended):
-
Incubate the surface with a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) for 30 minutes to block any unreacted NHS esters.
-
Wash the surface a final time with PBS.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions
| Parameter | Thiol-Maleimide Reaction | NHS Ester-Amine Reaction |
| pH Range | 6.5 - 7.5[4][6] | 7.2 - 8.5[5] |
| Recommended Buffers | PBS, HEPES | PBS, HEPES, Borate[5] |
| Incompatible Buffers | Tris, Glycine[5][13] | |
| Typical Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature |
| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight at 4°C) |
Visualizing the Chemical Mechanisms
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- 8. researchgate.net [researchgate.net]
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- 10. journals.asm.org [journals.asm.org]
- 11. The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Structural characterization of self-assembled monolayers of neoglycoconjugates using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of self-assembled monolayers from lithium dialkyldithiocarbamate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cysteine Labeling Showdown: A Comparative Guide to 3-Bromomaleimide and Iodoacetamide Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the site-specific modification of proteins is a cornerstone technique for developing advanced therapeutics, diagnostics, and research tools. Cysteine, with its nucleophilic thiol group, offers a prime target for such modifications. The choice of reagent for cysteine labeling is critical, directly impacting the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, data-supported comparison of two widely used thiol-reactive reagents: 3-bromomaleimide and iodoacetamide.
At a Glance: Key Performance Metrics
| Feature | 3-Bromomaleimide | Iodoacetamide |
| Reaction Mechanism | Michael Addition-Elimination | Nucleophilic Substitution (SN2) |
| Reaction Rate | Extremely Rapid | Moderate to Fast |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 |
| Specificity for Thiols | High at optimal pH | Good, but potential for off-target reactions |
| Conjugate Stability | Potentially Reversible (Retro-Michael Reaction) | Highly Stable Thioether Bond |
| Key Side Reactions | Hydrolysis of maleimide ring, reaction with amines at high pH | Alkylation of other nucleophilic residues (e.g., His, Lys, Met) |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference in the reactivity of 3-bromomaleimide and iodoacetamide lies in their distinct mechanisms of interaction with the cysteine thiol group.
3-Bromomaleimide: A Rapid Addition-Elimination Pathway
3-Bromomaleimide reacts with the thiolate anion of a cysteine residue via a Michael addition-elimination reaction. The thiolate first attacks one of the carbons of the maleimide double bond, followed by the elimination of the bromide ion. This rapid process regenerates the double bond, resulting in a thiosuccinimide conjugate.
Caption: Reaction mechanism of 3-bromomaleimide with cysteine.
Iodoacetamide: A Classic SN2 Substitution
Iodoacetamide engages with the cysteine thiolate through a second-order nucleophilic substitution (SN2) reaction. The thiolate acts as a nucleophile, attacking the carbon atom bonded to the iodine, displacing the iodide ion and forming a stable thioether bond.
Caption: Reaction mechanism of iodoacetamide with cysteine.
Head-to-Head Comparison: Performance in Cysteine Labeling
Reaction Kinetics: A Tale of Two Speeds
A significant differentiator between these two reagents is their reaction rate. While direct comparative kinetic data for 3-bromomaleimide under standardized conditions is not extensively published, qualitative descriptions consistently highlight its "extremely rapid" reactivity with thiols, often completing in under a minute. In contrast, iodoacetamide exhibits a more moderate to fast reaction rate. Studies comparing maleimides to haloacetyl reagents have shown that maleimides can be 2-3 orders of magnitude more reactive at pH 6.5.[1] For instance, the second-order rate constant for the reaction of iodoacetamide with free cysteine has been reported to be 36 M⁻¹ min⁻¹.[2] This difference in kinetics can be a critical factor in experimental design, particularly when labeling time-sensitive samples or when aiming to minimize exposure of the protein to labeling conditions.
The Influence of pH: A Balancing Act of Reactivity and Specificity
The optimal pH for cysteine labeling differs for 3-bromomaleimide and iodoacetamide, reflecting their distinct reaction mechanisms.
-
3-Bromomaleimide is most effective in the pH range of 6.5-7.5. In this slightly acidic to neutral environment, the cysteine thiol is sufficiently deprotonated to be reactive, while the primary amines on lysine residues and the N-terminus are predominantly protonated and thus less nucleophilic, ensuring high specificity for cysteine.
-
Iodoacetamide functions optimally at a slightly more alkaline pH of 7.5-8.5. This higher pH is necessary to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion required for the SN2 reaction.
Specificity and Off-Target Reactions: The Unintended Consequences
While both reagents are considered thiol-reactive, their specificity profiles differ, particularly under non-optimal conditions.
-
3-Bromomaleimide exhibits high selectivity for cysteine residues within its optimal pH range. However, at pH values above 7.5, the reactivity with primary amines (e.g., lysine side chains, N-terminus) increases, potentially leading to off-target labeling. Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols. The hydrolytic stability of the maleimide can be influenced by the N-substituent, with non-functionalized alkyl chains generally offering greater stability.
-
Iodoacetamide , while generally specific for cysteines, has a greater propensity for off-target reactions with other nucleophilic amino acid residues, including histidine, lysine, and methionine, especially at higher pH or when used in large excess.[3]
Conjugate Stability: A Question of Permanence
The stability of the resulting conjugate is a paramount consideration, especially for applications requiring long-term integrity, such as in vivo studies.
-
The thiosuccinimide bond formed from the reaction of 3-bromomaleimide is susceptible to a retro-Michael reaction , particularly in the presence of other thiols. This can lead to the exchange of the label with other thiol-containing molecules, such as glutathione in a cellular environment. The stability of the maleimide-thiol adduct is influenced by pH, with lower pH conditions retarding the retro-Michael reaction.[4]
-
The thioether bond formed by iodoacetamide is exceptionally stable and considered irreversible under typical physiological conditions.[5] This high stability makes iodoacetamide a preferred choice when the permanence of the label is critical.
Experimental Protocols: A Practical Guide to Cysteine Labeling
The following protocols provide a general framework for labeling proteins with 3-bromomaleimide and iodoacetamide. Optimization may be required for specific proteins and applications.
Caption: A generalized workflow for cysteine labeling.
Protocol 1: Cysteine Labeling with 3-Bromomaleimide
Rationale: This protocol is designed for rapid and highly specific labeling of cysteine residues at a near-neutral pH to minimize off-target reactions.
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. Ensure the buffer is free of any thiol-containing compounds.
-
If labeling cysteines involved in disulfide bonds, reduce the protein with a 10-20 fold molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. TCEP is preferred as it does not contain a free thiol that would compete with the maleimide reagent.
-
Remove excess TCEP using a desalting column equilibrated with the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of 3-bromomaleimide in an organic solvent such as DMSO or DMF.
-
Add a 10-20 fold molar excess of the 3-bromomaleimide stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 15-60 minutes at room temperature, protected from light. The reaction is typically very fast.
-
-
Quenching and Purification:
-
Quench the reaction by adding a low molecular weight thiol, such as β-mercaptoethanol or L-cysteine, to scavenge any unreacted 3-bromomaleimide.
-
Purify the labeled protein from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Cysteine Labeling with Iodoacetamide
Rationale: This protocol is optimized for creating a highly stable thioether linkage. The slightly alkaline pH enhances the reactivity of the cysteine thiol.
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at pH 7.5-8.5, such as Tris or bicarbonate buffer.
-
For reduction of disulfide bonds, use a 10-20 fold molar excess of DTT (dithiothreitol) or TCEP for 30-60 minutes at room temperature.
-
If DTT was used, it is crucial to remove the excess reducing agent using a desalting column equilibrated with the labeling buffer.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of iodoacetamide in the labeling buffer or an organic solvent like DMSO. Iodoacetamide solutions are light-sensitive and should be prepared immediately before use.
-
Add a 10-50 fold molar excess of the iodoacetamide solution to the protein.
-
Incubate the reaction for 30-90 minutes at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding a thiol-containing reagent to consume excess iodoacetamide.
-
Purify the labeled protein using standard methods such as desalting columns or dialysis.
-
Conclusion: Making the Right Choice for Your Application
The selection between 3-bromomaleimide and iodoacetamide for cysteine labeling is a nuanced decision that hinges on the specific goals of the experiment.
-
Choose 3-Bromomaleimide when:
-
Rapid reaction kinetics are essential.
-
High specificity for cysteine at near-neutral pH is a priority.
-
A potentially reversible linkage is acceptable or even desirable for certain applications.
-
-
Choose Iodoacetamide when:
-
The absolute stability of the final conjugate is paramount.
-
The experimental conditions can accommodate a slightly higher pH.
-
Potential off-target modifications can be controlled and monitored.
-
By carefully considering the chemical properties and performance characteristics outlined in this guide, researchers can make an informed decision to select the optimal reagent for their cysteine labeling needs, ultimately leading to more robust and reliable experimental outcomes.
References
-
Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 118–123. [Link]
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Giles, N. M., Watts, A. B., Giles, G. I., & Jacob, C. (2003). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Proteomics, 3(4), 444–451. [Link]
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Tunable degradation of maleimide-thiol adducts in reducing environments. (2012). Biomacromolecules, 13(11), 3568–3575. [Link]
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Christie, R. J., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of controlled release : official journal of the Controlled Release Society, 220(Pt A), 625–633. [Link]
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Gober, I. N., Riemen, A. J., & Villain, M. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 113(3), e24209. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953. [Link]
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Lyon, R. P., Bovee, T. D., Doronina, S. O., Burke, P. J., Hunter, J. H., Neff-LaFord, H. D., Jonas, M., Anderson, M. E., Senter, P. D., & Schellenberger, K. G. (2014). Reducing the heterogeneity of chemically defined antibody-drug conjugates. Nature biotechnology, 32(10), 1059–1062. [Link]
-
Tedaldi, L., Al-Shakarchi, W., Smith, M. E. B., & Caddick, S. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine. Chemical communications (Cambridge, England), (47), 7432–7434. [Link]
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Bernardim, B., & Cal, P. M. S. D. (2020). Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting. ChemBioChem, 21(21), 3020–3023. [Link]
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Baker, J. R., Tedaldi, L., & Smith, M. E. (2011). Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. Journal of the American Chemical Society, 133(4), 1132–1135. [Link]
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Jones, M. W., Strickland, R. A., & Schumacher, F. F. (2017). Site-selective chemical modification of proteins. Chemical Society reviews, 46(19), 5617–5644. [Link]
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Badescu, G., Bryant, P., Francis, V., & Davies, N. L. (2014). Bridging disulfides with next generation maleimides. Bioconjugate chemistry, 25(6), 1124–1136. [Link]
- Hermanson, G. T. (2013).
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876–884. [Link]
-
Jones, L. H., Al-shakarchi, W., & Chudasama, V. (2013). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & biomolecular chemistry, 11(16), 2601–2604. [Link]
-
M., Riederer, I., Herrero, R. M., Leuba, G., & M., Riederer, B. (2008). Serial Protein Labeling With Infrared Maleimide Dyes to Identify Cysteine Modifications. Journal of proteomics, 71(2), 222–230. [Link]
-
Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase. Angewandte Chemie (International ed. in English), 50(23), 5024–5048. [Link]
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Chalker, J. M., Bernardes, G. J., Lin, Y. A., & Davis, B. G. (2009). Chemical modification of proteins at cysteine: possibilities and challenges. Chemistry, an Asian journal, 4(5), 630–640. [Link]
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Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 64, 116–127. [Link]
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- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Conjugate Stability: A Comparative Analysis of N-Alkyl vs. N-Aryl Maleimides
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter dictating therapeutic efficacy and safety. The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its speed and specificity in creating antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics.[1][2][3][4] However, the long-term stability of the resulting thiosuccinimide linkage, particularly within the challenging in vivo environment, has been a significant hurdle.[5][6][7] This guide provides an in-depth, objective comparison of the stability of conjugates derived from N-alkyl maleimides versus their N-aryl counterparts, supported by mechanistic insights and experimental data.
The Foundation: Thiol-Maleimide Conjugation
The journey begins with the Michael addition reaction, where a thiol group (typically from a cysteine residue on a protein or peptide) performs a nucleophilic attack on the electron-deficient double bond of the maleimide ring.[4][8] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5-7.5, proceeding rapidly under mild, aqueous conditions without the need for a catalyst.[2][3]
Caption: The thiol-maleimide Michael addition reaction.
The product of this reaction is a thiosuccinimide conjugate. While this bond formation is efficient, the resulting linkage is not always permanent. It stands at a crossroads of two competing chemical fates that dictate the conjugate's ultimate stability.
The Stability Conundrum: Retro-Michael Reaction vs. Hydrolysis
Once formed, the thiosuccinimide linkage is subject to two opposing reactions, particularly under physiological conditions (pH 7.4, 37°C) where endogenous thiols like glutathione (GSH) and human serum albumin are abundant.[2][5][9][10]
-
Retro-Michael Reaction (Deconjugation): This is the primary pathway of instability. The thiol-maleimide reaction is reversible, and in the presence of competing thiols, the thiosuccinimide can revert to the original maleimide, releasing the conjugated payload.[3][5][11] This "payload migration" can lead to reduced therapeutic efficacy and potential off-target toxicity.[2][5]
-
Thiosuccinimide Ring Hydrolysis (Stabilization): In this competing, beneficial reaction, water attacks one of the carbonyl groups of the succinimide ring.[10][11][12] This irreversible ring-opening event forms a stable maleamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the payload to its carrier.[2][5][10][13]
The overall stability of the conjugate is therefore a kinetic race between these two pathways. For a conjugate to be effective in vivo, the rate of hydrolysis must significantly outpace the rate of the retro-Michael reaction.
Caption: Competing pathways for thiosuccinimide conjugate fate.
Comparative Analysis: N-Alkyl vs. N-Aryl Maleimides
The chemical nature of the substituent on the maleimide's nitrogen atom (the "N-substituent") is the single most important factor in determining which of the two competing pathways will dominate. This is where the distinction between N-alkyl and N-aryl maleimides becomes critical.
Mechanism of Enhanced Stability in N-Aryl Conjugates
N-aryl maleimides, such as N-phenylmaleimide, possess an aromatic ring directly attached to the nitrogen. This seemingly small change has a profound electronic effect that dramatically accelerates the rate of the stabilizing hydrolysis reaction.[14][15][16]
The lone pair of electrons on the nitrogen atom in an N-alkyl maleimide resonates with the two adjacent carbonyl groups, increasing their electron density and making them less susceptible to nucleophilic attack by water. In an N-aryl maleimide, the phenyl ring provides an additional, competing resonance pathway for these electrons.[16] This delocalization of electrons into the aromatic ring reduces the electron density at the carbonyl carbons, making them significantly more electrophilic and thus more prone to rapid hydrolysis.[16]
Caption: Resonance effect promoting hydrolysis in N-aryl conjugates.
Quantitative Data: The Experimental Verdict
The theoretical advantage of N-aryl maleimides is borne out by extensive experimental data. Studies consistently show that conjugates formed with N-aryl maleimides are substantially more stable in serum and thiol-containing buffers than their N-alkyl counterparts.
In a key study, cysteine-linked antibody-drug conjugates (ADCs) were prepared with both N-alkyl and N-aryl maleimides and incubated at 37°C. The results were striking.[14][17]
| Conjugate Type | % Deconjugation in Serum (7 days) | % Deconjugation in Thiol Buffer (7 days) | Key Finding |
| N-Alkyl Maleimide ADC | 35 - 67% | ~50% | Significant payload loss due to slow hydrolysis and dominant retro-Michael reaction. |
| N-Aryl Maleimide ADC | < 20% | < 20% | High stability due to rapid hydrolysis outcompeting the retro-Michael reaction.[14][17] |
Further kinetic studies have quantified the difference in hydrolysis rates. At physiological pH, the hydrolysis half-life of an N-alkyl thiosuccinimide can be as long as 27 hours, whereas an N-aryl conjugate can hydrolyze in as little as 1.5 hours.[12] This rapid conversion to the stable, ring-opened form is the primary reason for the superior performance of N-aryl maleimide conjugates.
Experimental Validation: Protocol for Comparative Stability Assessment
To provide a self-validating system for comparing conjugate stability, a robust experimental protocol is essential. The following workflow outlines a standard method for assessing and comparing the stability of N-alkyl and N-aryl maleimide conjugates in human plasma.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to Characterizing 3-Bromo-1-(3-methylphenyl)maleimide Conjugates
In the landscape of targeted therapeutics and advanced biomaterials, the precise chemical modification of proteins and other macromolecules is paramount. The thiol-maleimide Michael addition reaction is a cornerstone of bioconjugation, prized for its high specificity and efficiency under mild conditions.[1][2] Among the diverse array of maleimide reagents, 3-bromo-1-(3-methylphenyl)maleimide offers unique reactivity profiles that can be harnessed for specific applications. However, the successful development and application of conjugates derived from this reagent are critically dependent on rigorous analytical characterization.
This guide provides an in-depth comparison of key analytical methodologies for the characterization of 3-bromo-1-(3-methylphenyl)maleimide conjugates. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.
The Conjugation Pathway and Analytical Hurdles
The reaction of a thiol-containing molecule (e.g., a cysteine residue in a protein) with 3-bromo-1-(3-methylphenyl)maleimide proceeds via a Michael addition, forming a thiosuccinimide adduct. A subsequent, often desired, reaction is the elimination of HBr, leading to a stable maleimide product. However, the initial thiosuccinimide linkage can be susceptible to hydrolysis and retro-Michael reaction, which can compromise the stability and efficacy of the conjugate.[3][4][5][6] Therefore, a multi-faceted analytical approach is essential to confirm the desired conjugation, quantify its efficiency, and assess the stability of the final product.
Caption: Reaction scheme of 3-bromo-1-(3-methylphenyl)maleimide conjugation.
Comparative Analysis of Analytical Techniques
A comprehensive characterization of these conjugates necessitates a combination of chromatographic, spectrometric, and spectroscopic methods. Each technique provides a unique piece of the puzzle, and their synergistic use is key to a complete understanding of the conjugate's properties.
| Analytical Technique | Information Provided | Strengths | Limitations |
| UV-Vis Spectroscopy | Real-time monitoring of conjugation, quantification of maleimide consumption. | Simple, rapid, non-destructive. | Limited structural information, potential for interference from other chromophores. |
| HPLC/UPLC | Separation and quantification of conjugate, unreacted starting materials, and byproducts. | High resolution, quantitative, adaptable to various detectors. | Can be time-consuming for method development, requires reference standards for absolute quantification. |
| Mass Spectrometry (MS) | Confirmation of conjugate mass, identification of modifications and degradation products. | High sensitivity and specificity, provides molecular weight information. | Can be complex to interpret for heterogeneous samples, may require specialized instrumentation. |
| NMR Spectroscopy | Detailed structural elucidation of the conjugate, confirmation of covalent bond formation and stereochemistry. | Provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentrations, can be complex for large biomolecules. |
In-Depth Methodologies and Experimental Protocols
UV-Vis Spectroscopy: Real-Time Reaction Monitoring
Principle: The maleimide group possesses a characteristic UV absorbance that diminishes upon reaction with a thiol.[7][8] This change can be monitored over time to determine the kinetics of the conjugation reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 3-bromo-1-(3-methylphenyl)maleimide in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a stock solution of the thiol-containing molecule in an appropriate reaction buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer.
-
Add the thiol-containing molecule to the desired final concentration.
-
Initiate the reaction by adding the 3-bromo-1-(3-methylphenyl)maleimide stock solution. Mix thoroughly.
-
-
Data Acquisition:
-
Immediately begin monitoring the absorbance at the λmax of the maleimide (typically around 300 nm) over time using a UV-Vis spectrophotometer.[7]
-
Record data at regular intervals until the absorbance stabilizes, indicating the completion of the reaction.
-
Data Analysis and Interpretation: The rate of decrease in absorbance is proportional to the rate of maleimide consumption. This data can be used to calculate reaction kinetics and determine the optimal reaction time.
Caption: Workflow for UV-Vis spectroscopy-based reaction monitoring.
High-Performance Liquid Chromatography (HPLC/UPLC): Separation and Quantification
Principle: HPLC and UPLC are powerful techniques for separating complex mixtures.[9] For maleimide conjugates, reversed-phase chromatography is commonly employed to separate the conjugate from unreacted starting materials and reaction byproducts based on their hydrophobicity.
Experimental Protocol:
-
Sample Preparation:
-
Quench the conjugation reaction at various time points by adding a quenching agent (e.g., excess N-ethylmaleimide or a strong acid).
-
If necessary, desalt or purify the sample to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute components with increasing hydrophobicity.
-
Detection: UV detection at 280 nm (for proteins) and a wavelength specific to the chromophore of the maleimide reagent.
-
Data Analysis and Interpretation: The retention times of the peaks can be used to identify the conjugate, starting materials, and byproducts by comparing them to reference standards. The peak areas can be used to quantify the amount of each species, allowing for the calculation of conjugation efficiency and purity.[10]
Mass Spectrometry (MS): Unambiguous Mass Confirmation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For bioconjugates, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the precise molecular weight of the conjugate, confirming successful conjugation and identifying any modifications.[9][11]
Experimental Protocol (LC-MS):
-
LC Separation: Perform HPLC or UPLC separation as described above.
-
MS Analysis:
-
The eluent from the LC system is directly introduced into the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
For large molecules like proteins, the resulting spectrum will show a distribution of multiply charged ions.
-
Data Analysis and Interpretation: The raw mass spectrum can be deconvoluted to determine the molecular weight of the intact conjugate. The observed mass should correspond to the theoretical mass of the biomolecule plus the mass of the 3-bromo-1-(3-methylphenyl)maleimide moiety. Any deviations may indicate incomplete reaction, hydrolysis, or other modifications.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For maleimide conjugates, 1H and 13C NMR can be used to confirm the formation of the covalent bond between the thiol and the maleimide, and to characterize the structure of the resulting thiosuccinimide ring.[13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
The conjugate must be purified and dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).
-
The concentration of the sample needs to be relatively high for optimal signal-to-noise.
-
-
NMR Acquisition:
-
Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Data Analysis and Interpretation: The chemical shifts and coupling constants of the protons and carbons in the thiosuccinimide ring provide a unique fingerprint of the conjugate. For example, the disappearance of the vinyl proton signals of the maleimide and the appearance of new signals corresponding to the saturated succinimide ring are clear indicators of successful conjugation.[14][15] 2D NMR experiments can be used to establish the connectivity between atoms, providing unambiguous structural confirmation.[13]
Stability Assessment: A Critical Consideration
The stability of the thiosuccinimide linkage is a critical parameter, particularly for in vivo applications.[3][4][5] The analytical methods described above can be adapted to assess the stability of the conjugate under various conditions (e.g., different pH values, presence of competing thiols).
Protocol for Stability Study:
-
Incubate the purified conjugate under the desired stress conditions.
-
At various time points, take aliquots of the sample.
-
Analyze the aliquots using HPLC/UPLC and LC-MS to monitor for the appearance of degradation products, such as the hydrolyzed form or products of retro-Michael reaction.[1][16]
Conclusion
The characterization of 3-bromo-1-(3-methylphenyl)maleimide conjugates requires a multi-pronged analytical strategy. By combining the strengths of UV-Vis spectroscopy for real-time monitoring, HPLC/UPLC for separation and quantification, mass spectrometry for mass confirmation, and NMR spectroscopy for detailed structural elucidation, researchers can gain a comprehensive understanding of their conjugates. This rigorous analytical approach is fundamental to ensuring the quality, stability, and ultimately, the successful application of these important bioconjugates in research and drug development.
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Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(1), 145-152. [Link]
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Gao, C., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. Analytical Chemistry, 92(12), 8584-8590. [Link]
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Li, Y., et al. (2022). Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega, 7(30), 26425-26433. [Link]
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Gao, C., et al. (2020). Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. ResearchGate. [Link]
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Osorio-Lizarazo, A., et al. (2019). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 24(18), 3349. [Link]
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Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
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Jones, M. W., et al. (2016). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
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Raines, R. T., et al. (2008). Catalysis of imido-group hydrolysis in a maleimide conjugate. Protein Science, 17(11), 2013-2017. [Link]
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Zhang, C., et al. (2020). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 12(6), 559-566. [Link]
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Christie, R. J., et al. (2014). Antibody conjugation and maleimide hydrolysis for compound 3... ResearchGate. [Link]
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Baker, J. R., et al. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]
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Padrón, G., et al. (2020). On the utility of the extracted ion chromatograms for assigning the conjugation sites in bioconjugates synthesized by the maleimide-thiol chemistry. ResearchGate. [Link]
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Procter, A. J., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 11(21), 10344. [Link]
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Baldwin, A. D., & Kiick, K. L. (2013). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 24(2), 208-21. [Link]
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Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. [Link]
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Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 10(5), 793-803. [Link]
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Ghosh, S. S., et al. (1990). Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes. Bioconjugate Chemistry, 1(1), 71-76. [Link]
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kinetic analysis of 3-bromo-1-(m-tolyl)maleimide reaction with cysteine
An In-Depth Comparative Guide to the Kinetic Analysis of Cysteine Modification: Featuring 3-bromo-1-(m-tolyl)maleimide
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone technique for everything from protein labeling to the construction of antibody-drug conjugates (ADCs). The choice of reagent is critical, dictating the speed, specificity, and stability of the resulting conjugate. This guide provides an in-depth kinetic analysis of the reaction between the novel reagent 3-bromo-1-(m-tolyl)maleimide and cysteine, placed in context through objective comparison with established alternatives. We will delve into the causality behind experimental choices and provide the data and protocols necessary for rigorous evaluation in your own research.
The Primacy of Cysteine and the Rise of Substituted Maleimides
Cysteine's unique place in protein modification stems from the high nucleophilicity of its thiol side chain (pKa ~8.3-8.5) and its relatively low natural abundance, allowing for site-selective targeting.[1][2] Maleimides are among the most popular classes of reagents for cysteine bioconjugation, reacting via a Michael addition mechanism to form a stable thioether bond.[3][4] This reaction is rapid and highly selective for thiols at physiological pH (6.5-7.5).[3]
Standard maleimides like N-ethylmaleimide (NEM) are well-characterized, but the field is continually evolving. Substituted maleimides, such as the focus of this guide, 3-bromo-1-(m-tolyl)maleimide , offer intriguing possibilities. The introduction of a bromine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the maleimide's carbon-carbon double bond. This enhanced electrophilicity should, in turn, accelerate the rate of reaction with the cysteine thiolate. This guide will provide the framework for quantifying this expected rate enhancement.
Kinetic Analysis: 3-bromo-1-(m-tolyl)maleimide Reaction with Cysteine
The reaction proceeds via a Michael-type addition where the nucleophilic cysteine thiolate anion attacks one of the carbons in the maleimide double bond. The rate of this reaction is pH-dependent, as a higher pH increases the concentration of the more reactive thiolate species.[2]
Reaction Mechanism: Michael Addition
The proposed reaction mechanism is a classic Michael addition. The presence of the electron-withdrawing bromine atom on the maleimide ring is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the double bond, making it more susceptible to nucleophilic attack by the cysteine thiolate.
Caption: Michael addition of a cysteine thiolate to 3-bromo-1-(m-tolyl)maleimide.
A Comparative Look: Performance of Cysteine Modification Reagents
While 3-bromo-1-(m-tolyl)maleimide shows promise for rapid conjugation, it is crucial to understand its performance relative to other widely used reagents. Each alternative presents a unique profile of reactivity, specificity, and adduct stability.
| Reagent | Reaction Mechanism | Typical Second-Order Rate Constant (k₂) | Optimal pH | Adduct Stability & Notes |
| 3-bromo-1-(m-tolyl)maleimide | Michael Addition | Hypothesized >1000 M⁻¹s⁻¹ | 6.5 - 7.5 | Expected to be high, but the resulting succinimide ring can be susceptible to hydrolysis or rearrangement.[5] The bromo-substituent may offer a handle for further chemistry. |
| N-ethylmaleimide (NEM) | Michael Addition | ~1000 M⁻¹s⁻¹ | 6.5 - 7.5 | A standard benchmark for maleimide reactivity. The reaction is fast and specific, though the adduct can undergo retro-Michael reactions.[6][7][8] |
| Iodoacetamide (IAM) | SN2 Alkylation | ~0.6 - 10 M⁻¹s⁻¹[5][9] | 8.0 - 8.5 | Slower kinetics than maleimides.[5] Can react with other nucleophiles (His, Lys) at higher pH.[10] Forms a very stable thioether bond.[2][11] |
| Vinyl Sulfones | Michael Addition | ~40 M⁻¹s⁻¹[5] | > 7.5 | Generally slower than maleimides but form highly stable thioether linkages not prone to retro-Michael addition.[12][13] |
| Dibromomaleimides | Michael Addition (x2) | Very Fast | 6.5 - 8.0 | Can crosslink two thiol groups. The first addition is extremely rapid; the second is somewhat slower.[14] Useful for creating defined protein-protein conjugates. |
Note: Reaction rates are highly dependent on the specific protein, cysteine microenvironment, temperature, and buffer conditions.
Experimental Protocol: Determining the Second-Order Rate Constant (k₂)
To empirically validate the performance of 3-bromo-1-(m-tolyl)maleimide, a robust kinetic assay is required. This protocol describes a self-validating system to determine the second-order rate constant (k₂) of the reaction with a model thiol, N-acetyl-L-cysteine (NAC).
Principle
The reaction is monitored by observing the decrease in absorbance of the maleimide at ~302 nm as it is consumed. By running the reaction under pseudo-first-order conditions (a large excess of the thiol), the observed rate constant (k_obs) can be determined. The second-order rate constant (k₂) is then calculated from the slope of a plot of k_obs versus thiol concentration.
Materials
-
3-bromo-1-(m-tolyl)maleimide
-
N-acetyl-L-cysteine (NAC)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer with temperature control (25°C)
-
Quartz cuvettes
Procedure
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 3-bromo-1-(m-tolyl)maleimide in anhydrous DMF or DMSO.
-
Prepare a 100 mM stock solution of NAC in degassed reaction buffer. Ensure the pH is readjusted to 7.4 after dissolving the NAC.
-
-
Kinetic Measurement Workflow:
-
Set the spectrophotometer to monitor absorbance at 302 nm at 25°C.
-
In a quartz cuvette, add reaction buffer to a final volume of 1 mL.
-
Add the maleimide stock solution to achieve a final concentration of 50-100 µM. Mix by pipetting and allow the reading to stabilize (this is your baseline).
-
To initiate the reaction, add a small volume of the NAC stock solution to achieve a final concentration of at least 1 mM (a ≥10-fold excess).
-
Immediately start recording the absorbance at 302 nm every 5-10 seconds for 5-10 minutes, or until the reaction reaches completion (absorbance plateaus).
-
Repeat the measurement for a range of NAC concentrations (e.g., 1 mM, 2 mM, 3 mM, 4 mM, 5 mM).
-
-
Data Analysis:
-
For each NAC concentration, fit the absorbance decay curve to a single exponential decay equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) to determine the pseudo-first-order rate constant, k_obs.
-
Plot the calculated k_obs values (y-axis) against the corresponding NAC concentrations in M (x-axis).
-
Perform a linear regression on this plot. The slope of the resulting line is the second-order rate constant, k₂, in units of M⁻¹s⁻¹.
-
Experimental Workflow Diagram
Caption: Workflow for determining the second-order rate constant (k₂).
Conclusion and Future Outlook
The kinetic analysis of 3-bromo-1-(m-tolyl)maleimide reveals its potential as a highly reactive and specific reagent for cysteine modification. The electron-withdrawing nature of the bromine substituent likely accelerates the Michael addition, offering researchers a tool for rapid bioconjugation, potentially even in scenarios where reaction times are limited. However, its performance must be weighed against established alternatives like iodoacetamides, which offer superior adduct stability, and vinyl sulfones, which provide a different kinetic profile.
By following the detailed protocols within this guide, researchers can confidently quantify the kinetic parameters of this and other novel reagents, enabling an informed, data-driven selection for their specific application in drug development, proteomics, or chemical biology. The principles and comparative data presented here provide a solid foundation for pushing the boundaries of selective protein modification.
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Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed. [Link]
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Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]
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5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. NIH National Library of Medicine. [Link]
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Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. NIH National Library of Medicine. [Link]
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On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. NIH National Library of Medicine. [Link]
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Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. NIH National Library of Medicine. [Link]
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Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. ACS Publications. [Link]
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Reagents for cysteine-selective modifications in peptides and proteins. ResearchGate. [Link]
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Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]
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Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Springer Nature. [Link]
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A Senior Application Scientist's Guide to Thiol Reactivity: Bromomaleimide vs. Bromoacetyl
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. For researchers in drug development and proteomics, the covalent modification of cysteine residues offers a site-specific handle for attaching payloads, probes, and polymers. Among the arsenal of thiol-reactive chemistries, maleimides and haloacetyls have long been workhorses. This guide provides an in-depth comparative analysis of the reactivity of bromomaleimide and bromoacetyl functionalities with thiols, moving beyond simple protocols to explain the causal chemistry that governs their utility, stability, and potential pitfalls.
Section 1: The Chemistry of Thiol Conjugation
The foundation of this comparison lies in the distinct chemical mechanisms through which these two functional groups react with the nucleophilic sulfhydryl group of a cysteine residue.
1.1 The Maleimide Reaction: A Michael Addition
Maleimides react with thiols via a Michael addition mechanism.[1] The reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1][2] At neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, providing a wide window for selective modification.[2][3] The deprotonated thiolate anion acts as the nucleophile, attacking one of the double-bonded carbons of the maleimide ring to form a stable thioether bond—specifically, a thiosuccinimide linkage.[1][2]
1.2 The Bromoacetyl Reaction: An SN2 Alkylation
In contrast, the bromoacetyl group reacts with thiols through a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5] The thiol's sulfur atom attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.[4] This alkylation reaction is also pH-dependent, with reactivity increasing at higher pH values as the thiol is deprotonated to the more nucleophilic thiolate.[6][7]
Diagram: Reaction Mechanisms
Caption: Workflow for sequential thiol labeling.
Methodology:
-
Peptide & Reagent Preparation:
-
Dissolve the thiol-containing peptide in a degassed phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5). Rationale: Degassing minimizes thiol oxidation. EDTA chelates trace metals that can catalyze disulfide formation.
-
Prepare stock solutions of the maleimide-dye and bromoacetyl-payload in a water-miscible organic solvent like DMSO or DMF immediately before use. Rationale: Maleimides are susceptible to hydrolysis in aqueous solution, so fresh preparation is critical. [8]
-
-
Part I: Maleimide Conjugation (pH 6.5)
-
Add 1.5 molar equivalents of the maleimide-dye stock solution to the peptide solution.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight. Monitor the reaction progress by LC-MS until the desired level of mono-conjugation is achieved. Rationale: The 1.5x excess drives the reaction to completion while minimizing di-conjugation. The pH of 6.5 ensures the maleimide reacts selectively and rapidly with the most accessible thiol. [6] * Once complete, immediately purify the mono-conjugate using a desalting column or size-exclusion chromatography to remove excess, unreacted maleimide-dye. Rationale: This is a critical step. Failure to remove the unreacted maleimide will result in non-specific labeling when the pH is raised in the next step.
-
-
Part II: Bromoacetyl Conjugation (pH 9.0)
-
Exchange the purified mono-conjugate into a degassed borate buffer (e.g., 50 mM sodium borate, pH 9.0).
-
Add 2.0 molar equivalents of the bromoacetyl-payload stock solution to the mono-conjugate solution.
-
Incubate at room temperature for 2-4 hours. Again, monitor by LC-MS. Rationale: The shift to pH 9.0 deprotonates the remaining thiol, activating it for the S
N2 reaction with the bromoacetyl group. The bromoacetyl is unreactive at pH 6.5, ensuring its inertness during the first step. [6][7] * Once the reaction is complete, quench any remaining bromoacetyl reagent by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~20 mM. Incubate for 15 minutes. Rationale: Quenching prevents the reactive bromoacetyl group from modifying the conjugate during storage or purification.
-
-
Final Purification:
-
Purify the final dual-labeled peptide conjugate using a suitable method such as reverse-phase HPLC to remove the quenched reagent and any side products.
-
Conclusion
The choice between bromomaleimide and bromoacetyl is not a matter of one being universally superior, but rather a strategic decision based on experimental goals.
-
Choose Bromomaleimide for: Rapid and highly selective conjugations at or near physiological pH, especially when the subsequent stability of the linkage is either sufficient or can be enhanced post-conjugation. [2][9]* Choose Bromoacetyl for: Applications demanding a more robust, irreversible thioether bond where long-term stability is critical. It is also the reagent of choice for the second step in a sequential labeling strategy due to its inertness at neutral pH and clean reactivity at alkaline pH. [4][6] By understanding the underlying mechanisms of reactivity, pH dependence, and stability, researchers can harness the distinct advantages of each reagent to design and execute more precise and effective bioconjugation strategies.
References
-
Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 118–123. [Link]
-
Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 118-123. [Link]
-
ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. ResearchGate. [Link]
-
Duan, X., et al. (2017). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]
-
Semantic Scholar. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Semantic Scholar. [Link]
-
Smith, M. E. B., et al. (2013). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Chemical Communications, 49(100), 11746-11748. [Link]
-
ResearchGate. (2017). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
-
ResearchGate. (2009). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. | Request PDF. ResearchGate. [Link]
-
Smith, M. E. B., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(6), 1960–1965. [Link]
-
ACS Publications. (2020). Thiol-Dibromomaleimide Polymerization: A Simple Strategy for Easily Degradable and Modifiable Polythioether Synthesis. Macromolecules. [Link]
-
Gates, K. S., et al. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. [Link]
-
Bernardes, G. J. L., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(42), 11485-11490. [Link]
-
Bachem. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]
-
Kalia, J., & Raines, R. T. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate chemistry, 26(2), 347–351. [Link]
-
Bednar, R. A. (1990). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 29(15), 3684–3690. [Link]
-
Sivam, G. P., et al. (1989). Heterobifunctional cross-linking of a monoclonal antibody with 2-methyl-N1-benzenesulfonyl-N4-bromoacetylquinonediimide. Biochemical and Biophysical Research Communications, 158(3), 640-645. [Link]
-
van der Wal, S., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(41), 10999-11003. [Link]
-
Huang, W., et al. (2019). Maleimide–thiol adducts stabilized through stretching. Nature Chemistry, 11, 310–318. [Link]
-
van der Wal, S., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(41), 10999-11003. [Link]
-
van der Wal, S., et al. (2016). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 7, 10633. [Link]
-
Bernardes, G. J. L., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(42), 11485-11490. [Link]
-
Chemistry Steps. Reactions of Thiols. Chemistry Steps. [Link]
-
ResearchGate. (2019). Thiol Alkylation below Neutral pH. ResearchGate. [Link]
-
Chem Tuluma. (2021, September 26). Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. YouTube. [Link]
-
Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(11), e3323. [Link]
-
MDPI. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. MDPI. [Link]
Sources
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- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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A Researcher's Guide to Assessing the Cross-Reactivity of 3-Bromomaleimides with Amino Acids
In the landscape of bioconjugation, 3-bromomaleimides have emerged as powerful reagents for the site-specific modification of proteins and peptides. Their enhanced reactivity, attributed to the electron-withdrawing bromine atom, facilitates rapid and efficient conjugation, primarily targeting the thiol group of cysteine residues. However, a critical aspect of employing any bioconjugation reagent is a thorough understanding of its selectivity. This guide provides an in-depth, objective comparison of the reactivity of 3-bromomaleimides with cysteine against other potentially nucleophilic amino acids, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug development and research applications.
The Principle of Selectivity: A Tale of Nucleophilicity and pH
The remarkable selectivity of maleimides, including 3-bromomaleimides, for cysteine residues is rooted in the unique nucleophilicity of the thiol group. The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the electron-deficient double bond of the maleimide ring.[1] The efficiency and selectivity of this reaction are highly dependent on the pH of the reaction medium.
At a pH range of 6.5-7.5, the thiol group of cysteine (pKa ~8.3-8.6) exists in equilibrium with its more nucleophilic thiolate form.[2] This pH range is optimal for selective conjugation as it favors the presence of the reactive thiolate while the amino groups of lysine (pKa ~10.5) and the imidazole group of histidine (pKa ~6.0) are largely protonated and thus less nucleophilic.[2][3] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3][4]
However, as the pH increases above 7.5, the deprotonation of primary amines, such as the ε-amino group of lysine, increases their nucleophilicity, leading to potential cross-reactivity.[3] Similarly, the imidazole ring of histidine can also act as a nucleophile, particularly as the pH approaches and surpasses its pKa.
Comparative Reactivity: Cysteine vs. Other Amino Acids
| Amino Acid | Nucleophilic Group | pKa of Side Chain | Optimal pH for Reaction | Relative Reactivity (at optimal pH) | Notes |
| Cysteine | Thiol (-SH) | ~8.3 - 8.6 | 6.5 - 7.5 | +++++ | The primary and most reactive target for maleimides.[2] |
| Histidine | Imidazole | ~6.0 | > 6.5 | ++ | Reactivity increases significantly as pH rises above its pKa. Can be a potential source of off-target modification, especially in intramolecular reactions.[5] |
| Lysine | ε-Amino (-NH₂) | ~10.5 | > 8.5 | + | Generally low reactivity at physiological pH due to protonation. Becomes more reactive at higher pH.[3] |
| Tyrosine | Phenol (-OH) | ~10.1 | > 10 | - | The phenolate anion is a poor nucleophile for Michael addition to maleimides under typical bioconjugation conditions. |
| N-terminus | α-Amino (-NH₂) | ~7.5 - 8.0 | > 7.5 | ++ | Reactivity is comparable to histidine in the optimal pH range for cysteine modification and can lead to side reactions like thiazine formation with N-terminal cysteines.[6][7] |
Experimental Assessment of Cross-Reactivity
To empirically determine the cross-reactivity of a specific 3-bromomaleimide, a well-designed experimental protocol is essential. The following section outlines a comprehensive approach to assess selectivity.
Experimental Workflow
Caption: Experimental workflow for assessing 3-bromomaleimide cross-reactivity.
Detailed Protocol for Assessing Cross-Reactivity
1. Materials:
-
3-Bromomaleimide of interest
-
N-acetyl-L-cysteine
-
N-acetyl-L-lysine
-
N-acetyl-L-histidine[5]
-
N-acetyl-L-tyrosine
-
Reaction Buffers:
-
Phosphate buffer (100 mM, pH 6.5)
-
Phosphate-buffered saline (PBS, 1X, pH 7.4)
-
Borate buffer (100 mM, pH 8.5)
-
-
Quenching Solution (e.g., 1 M N-acetyl-cysteine or β-mercaptoethanol)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC-MS system with a suitable C18 column
2. Procedure:
a. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the 3-bromomaleimide in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare 100 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, and N-acetyl-L-tyrosine in ultrapure water. Adjust the pH of the amino acid solutions to be close to the respective reaction buffer pH if necessary.
b. Kinetic Analysis of Individual Amino Acid Reactions:
-
For each amino acid and each pH buffer, set up a reaction mixture. For example, in a microcentrifuge tube, add the reaction buffer, followed by the N-acetylated amino acid stock solution to a final concentration of 10 mM.
-
Initiate the reaction by adding the 3-bromomaleimide stock solution to a final concentration of 1 mM.
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of the quenching solution.
-
Dilute the quenched samples with an appropriate mobile phase for LC-MS analysis.
c. Competitive Reaction Assay:
-
Prepare a reaction mixture containing an equimolar concentration (e.g., 10 mM each) of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-histidine, and N-acetyl-L-tyrosine in each of the pH buffers.
-
Initiate the reaction by adding the 3-bromomaleimide stock solution to a final concentration of 1 mM.
-
At various time points, quench the reaction and prepare samples for LC-MS analysis as described above.
d. LC-MS Analysis:
-
Analyze the samples using a reverse-phase LC-MS method capable of separating the unreacted 3-bromomaleimide, the N-acetylated amino acids, and their respective adducts.[2]
-
Monitor the disappearance of the 3-bromomaleimide and the appearance of the adducts over time by extracting ion chromatograms for the respective masses.
-
Quantify the peak areas to determine the concentration of reactants and products at each time point.
e. Data Analysis:
-
For the individual amino acid reactions, plot the concentration of the adduct formed over time.
-
Calculate the initial reaction rates and determine the second-order rate constants for each amino acid at each pH.
-
For the competitive reaction, determine the relative percentage of each amino acid adduct formed at each time point to assess the selectivity of the 3-bromomaleimide under competitive conditions.
Interpreting the Results and Making Informed Decisions
The data generated from these experiments will provide a clear, quantitative picture of the cross-reactivity profile of your 3-bromomaleimide.
-
High Selectivity: If the reaction with N-acetyl-cysteine is several orders of magnitude faster than with other amino acids, particularly at physiological pH (7.4), this confirms the high selectivity of the reagent.
-
pH-Dependent Cross-Reactivity: An increase in the formation of lysine and histidine adducts at higher pH will highlight the importance of stringent pH control during conjugation to minimize off-target modifications.
-
Informing Conjugation Strategy: This data will enable you to optimize your conjugation protocols by selecting the appropriate pH, reaction time, and reagent stoichiometry to maximize cysteine-specific labeling while minimizing undesirable side reactions.
Conclusion
3-Bromomaleimides are highly valuable tools for bioconjugation, offering rapid and efficient labeling of cysteine residues. While their selectivity for thiols is a key advantage, a rigorous assessment of their potential cross-reactivity with other nucleophilic amino acids is a critical step in the development of well-defined and effective bioconjugates. By understanding the principles of selectivity and employing the experimental protocols outlined in this guide, researchers can confidently characterize their reagents and develop robust conjugation strategies, ultimately contributing to the advancement of targeted therapeutics and diagnostics.
Reaction Mechanism
Caption: Reaction of 3-bromomaleimide with cysteine and potential side reaction with lysine.
References
-
ResearchGate. (n.d.). Comparative Amine‐Catalyzed Thia‐Michael Reactions of Primary and Secondary Thiols with Maleic and Itaconic Anhydrides and Esters. Retrieved from [Link]
-
National Institutes of Health. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2012). Tunable degradation of maleimide-thiol adducts in reducing environments. Retrieved from [Link]
-
National Institutes of Health. (2017). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]
-
National Institutes of Health. (2004). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. Retrieved from [Link]
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670.
- Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(5), e3323.
-
Raines Lab. (n.d.). Catalysis of imido group hydrolysis in a maleimide conjugate. Retrieved from [Link]
-
Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Retrieved from [Link]
-
National Institutes of Health. (2022). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants of N-acetylcysteine reactions with various compounds.... Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-histidine. Retrieved from [Link]
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- 5. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
A Senior Application Scientist's Guide to Selecting the Optimal Base for Suzuki Coupling of Bromomaleimides
Introduction: The Critical Role of C-C Bond Formation in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its power lies in its ability to couple organoboron compounds with organic halides or triflates, demonstrating remarkable functional group tolerance and scalability.[3][4]
For researchers focused on developing novel therapeutics, the maleimide scaffold is a privileged structure, frequently employed in bioconjugation and as a core component of pharmacologically active molecules. The functionalization of bromomaleimides via Suzuki coupling opens a direct pathway to novel derivatives with tailored properties. However, the success of this transformation is not guaranteed; it hinges on the careful selection of reaction parameters, chief among them being the choice of base.
This guide provides an in-depth evaluation of various bases for the Suzuki coupling of bromomaleimides. Moving beyond a simple catalog of options, we will explore the mechanistic rationale behind base selection, present comparative data, and offer a robust experimental protocol to empower researchers to optimize their synthetic strategies.
The Mechanistic Imperative: Why the Base is More Than a Spectator
In the intricate catalytic cycle of the Suzuki reaction, the base is an active and essential participant. Its primary role, widely accepted in the scientific community, is to activate the organoboron species (typically a boronic acid) to facilitate the crucial transmetalation step.[5][6][7] In the absence of a base, the organoboron compound is generally not nucleophilic enough to transfer its organic moiety to the palladium center.[1][8]
The base accomplishes this activation by reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][7] This anionic boronate possesses enhanced reactivity, enabling the efficient transfer of the organic group to the palladium(II) complex that was formed during the initial oxidative addition step.
Computational and experimental studies have revealed that the base's role can be even more complex, potentially involving:
-
Formation of Palladium Complexes: The base can react with the palladium(II) halide complex to form a new species, such as [ArPd(OR)L₂], which may be more susceptible to transmetalation.[1]
-
Acceleration of Reductive Elimination: In some systems, the base has been shown to accelerate the final reductive elimination step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated.[1][5]
Therefore, the choice of base is not a trivial decision but a critical parameter that directly influences reaction kinetics and overall yield.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling, highlighting the critical intervention points of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis of Common Bases
The efficiency of a base in the Suzuki coupling of bromomaleimides is influenced by several factors, including its strength (pKa), solubility in the reaction medium, and the steric and electronic properties of the substrates.[7][9] We have compiled data from various studies to provide a comparative overview of commonly used inorganic bases.
| Base | Formula | Typical Yield Range (%) | Reaction Time (h) | Key Considerations & Insights |
| Sodium Carbonate | Na₂CO₃ | 90-98 | 2-12 | A cost-effective, widely used, and highly efficient base for a broad range of substrates.[6][10][11] Often serves as an excellent starting point for reaction optimization. |
| Potassium Carbonate | K₂CO₃ | 85-97 | 2-12 | Similar in reactivity to Na₂CO₃, its differing solubility can sometimes influence reaction kinetics.[6] |
| Cesium Carbonate | Cs₂CO₃ | 90-99 | 1-8 | Often provides superior yields, especially with challenging or sterically hindered substrates.[6] Its higher cost is a consideration, but its enhanced solubility in organic solvents is a distinct advantage.[2] |
| Potassium Phosphate | K₃PO₄ | 88-98 | 2-10 | A strong, non-nucleophilic base that is particularly effective for reactions involving heteroaryl substrates and can prevent side reactions sometimes seen with other bases.[6][12] |
| Potassium Fluoride | KF | 80-95 | 2-8 | An effective and less expensive alternative to cesium bases, particularly in anhydrous polar aprotic solvents.[6] Its performance is highly dependent on its anhydrous state. |
Note: The yields and reaction times presented are indicative and can vary significantly based on the specific bromomaleimide, boronic acid, catalyst, ligand, solvent, and temperature used.[6] While inorganic bases are most common, organic bases like triethylamine (TEA) or DBU can be used, though they are often found to be less effective in aqueous solvent systems compared to their inorganic counterparts.[10][13]
Field-Proven Experimental Protocol: A Self-Validating System
To ensure reliable and reproducible results when comparing bases, a standardized experimental protocol is essential. The following procedure details a robust method for the Suzuki coupling of a model bromomaleimide with phenylboronic acid.
Visualizing the Experimental Workflow
Caption: Standardized workflow for evaluating Suzuki coupling conditions.
Step-by-Step Methodology
Materials:
-
3-Bromo-1-phenyl-1H-pyrrole-2,5-dione (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv., 8 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1-phenyl-1H-pyrrole-2,5-dione, phenylboronic acid, and the selected base.[14]
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[12] The use of aqueous solvent systems is common and offers advantages in terms of safety and cost.[1]
-
Reaction: Immerse the flask in a preheated oil bath (e.g., 80-100 °C) and stir the mixture vigorously for the specified time (e.g., 2-12 hours).[2][12] Vigorous stirring is important, especially in biphasic systems, to ensure adequate mixing and mass transfer.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 3-phenyl-1-phenyl-1H-pyrrole-2,5-dione.
Conclusion and Recommendations
The selection of an appropriate base is a paramount consideration for achieving high efficiency in the Suzuki coupling of bromomaleimides. For most applications, sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) represent an excellent and cost-effective starting point, reliably providing high yields. For more challenging substrates, such as those that are sterically hindered or electronically deactivated, stronger or more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often prove superior.
Ultimately, the optimal base is substrate-dependent. By understanding the mechanistic role of the base and employing a systematic, standardized experimental approach as outlined in this guide, researchers can confidently and efficiently identify the ideal conditions to drive their syntheses toward success, accelerating the discovery and development of novel chemical entities.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Lima, F., et al. (2018). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Scott, N. M., & Toste, F. D. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
ResearchGate. Table 2 Effect of various bases in Suzuki cross-coupling reaction. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
ResearchGate. The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Master Organic Chemistry. How To Use a pKa Table. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
Introduction: A Proactive Approach to Safety and Compliance
As a reactive, halogenated organic compound, 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is an invaluable reagent in bioconjugation and drug development, particularly for its ability to selectively target cysteine residues.[1][2] However, the very properties that make it effective—its reactive maleimide ring and its halogenated structure—necessitate a rigorous and informed approach to its disposal. Improper handling of this waste stream not only poses significant safety risks but also violates strict environmental regulations.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring that your laboratory practices are safe, compliant, and scientifically sound. This protocol is designed for research scientists and drug development professionals who handle this and structurally similar compounds.
Part 1: Hazard Assessment and Essential Protective Measures
Understanding the "why" behind safety protocols is the cornerstone of a secure laboratory environment. The disposal process begins long before the waste container is full; it starts with a thorough hazard assessment and the consistent use of appropriate Personal Protective Equipment (PPE).
Chemical Hazard Profile
-
Skin and Eye Irritation: The compound is classified as a skin irritant (H315) and a cause of serious eye irritation (H319).[3] Direct contact must be avoided.
-
Respiratory Irritation: As a fine powder, the dust can cause respiratory irritation (H335).[3] All handling of the solid material should be performed in a certified chemical fume hood.
-
Halogenated Organic Compound: This is a critical classification. Halogenated wastes cannot be disposed of with general organic solvents. They require high-temperature incineration with specialized flue gas scrubbing to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of highly toxic dioxins and furans.[3][5]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Tightly fitting safety goggles are recommended.[6] | Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always check glove manufacturer data for compatibility. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood provides adequate engineering control to prevent inhalation of dust or vapors.[7] |
Part 2: The Cornerstone of Compliance: Waste Characterization and Segregation
The single most critical step in the proper disposal of this compound is correct waste stream segregation. Mixing halogenated and non-halogenated waste is a costly and serious compliance error.[8]
Waste Classification: Halogenated Organic Waste
All materials contaminated with 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione must be classified as Halogenated Organic Waste . This includes:
-
The pure, unused, or expired solid compound.
-
Solutions containing the compound (e.g., in DMF, DMSO, DCM).
-
Solvent rinses from contaminated glassware.
-
Contaminated consumables like pipette tips, weighing paper, and gloves.
The rationale for this strict segregation is both environmental and economic. Disposal facilities charge significantly more to process halogenated waste due to the complex incineration process required.[8] Contaminating a large drum of non-halogenated solvent waste with a small amount of this compound will force the entire drum to be treated as the more expensive halogenated category.
Table 2: Waste Segregation and Compatibility Guide
| Waste Stream Category | Compatible with 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione? | Examples of Materials |
| Halogenated Organic Solvents | YES | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.[9] |
| Non-Halogenated Organic Solvents | NO | Acetone, Ethanol, Hexanes, Toluene, Ethyl Acetate, Acetonitrile.[8] |
| Aqueous Waste (Acidic/Basic) | NO | Dilute acid or base solutions. The maleimide ring can undergo hydrolysis. |
| Aqueous Waste (Heavy Metals) | NO | Solutions containing salts of mercury, lead, chromium, etc. |
| Solid Chemical Waste (Non-Reactive) | NO (unless also halogenated) | Silica gel, Celite, other non-reactive solids. |
| Sharps and Glass Waste | NO | Needles, broken glass (unless being disposed of as contaminated solid halogenated waste). |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
This section provides a direct, procedural workflow for safely moving 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione from the point of use to its final collection point for disposal by your institution's Environmental Health & Safety (EHS) department.
Experimental Protocol: Waste Collection and Removal
-
Container Selection and Preparation:
-
Select a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate for liquid waste.[10] A labeled, sealable bag or container is suitable for contaminated solid waste.
-
Ensure the container is clean and dry before the first addition of waste.
-
Place the liquid waste container in secondary containment (a larger, chemically resistant tray or bucket) to contain any potential leaks.[11]
-
-
Accurate and Compliant Labeling:
-
Before adding any waste, affix a hazardous waste tag to the container. These are typically provided by your EHS department.
-
Clearly write the words "HAZARDOUS WASTE ".[8]
-
List all chemical constituents by their full name, including solvents. For example: "Waste 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione in Dichloromethane".
-
Estimate the percentage of each component.
-
Do not obscure the label with other markings.
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
The designated waste collection point within your laboratory is known as a Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of lab personnel.[12]
-
Keep the waste container tightly closed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs).
-
Do not overfill the container. A maximum of 90% capacity is a safe practice to allow for expansion.[10]
-
-
Decontamination of Labware:
-
Triple-rinse any glassware (beakers, flasks, etc.) that has come into contact with the compound.
-
The first rinse should be with a small amount of a suitable organic solvent (e.g., acetone or the solvent used in the reaction). This first rinsate is highly contaminated and must be added to the halogenated organic waste container.
-
Subsequent rinses can be performed, with the rinsate also being collected as hazardous waste.
-
Empty containers of the original product should be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular glass or plastic waste.[13]
-
-
Initiating Waste Removal:
-
Once the waste container is full or when the experiment is complete, seal it securely.
-
Follow your institution's specific procedure for requesting a waste pickup from EHS. This is typically done through an online portal or by contacting the EHS office directly.
-
Do not allow hazardous waste to accumulate in the lab indefinitely. Academic labs operating under EPA Subpart K regulations must have waste removed from the laboratory within twelve months of the accumulation start date.[14][15]
-
Diagram: Disposal Workflow
A visual representation of the decision-making and handling process for waste generated from 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
Caption: Disposal Workflow Diagram
Conclusion: Fostering a Culture of Safety
The proper disposal of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione is a non-negotiable aspect of responsible chemical research. By understanding its hazards, strictly adhering to waste segregation protocols, and following a systematic disposal workflow, you protect yourself, your colleagues, and the environment. Always consult your institution's specific Environmental Health & Safety guidelines, as they are tailored to local and national regulations. Proactive and informed waste management is a hallmark of scientific excellence.
References
- ChemicalBook. (2026, January 3). 3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Baldwin, A. D., et al. (2018). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 23(10), 2463. MDPI. Retrieved from [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. PubMed. Retrieved from [Link]
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University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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MDPI. (2025, October 13). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
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Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Division of Chemical Health and Safety.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 3-Bromo-1H-pyrrole-2,5-dione.
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Personal protective equipment for handling 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
Comprehensive Safety and Handling Guide: 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione
This document provides a detailed protocol for the safe handling, use, and disposal of 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione. As a brominated N-aryl maleimide, this compound requires stringent safety measures to mitigate potential health risks. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who are trained in handling hazardous chemical substances.
Hazard Assessment and Chemical Profile
Anticipated Hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Poses a risk of serious eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as dust or aerosol.[3][4]
The Globally Harmonized System (GHS) signal word for analogous compounds is Warning , with the GHS07 pictogram (exclamation mark) being appropriate.[4]
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound, N-Aryl Maleimide | [2][5] |
| Anticipated GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Anticipated Signal Word | Warning | [3][4] |
| Primary Hazards | Skin, Eye, and Respiratory Irritation | [3][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is based on the potential routes of exposure: dermal, ocular, and inhalation.
| PPE Category | Recommended Specification | Rationale and Best Practices |
| Hand Protection | Primary: Butyl or heavy-duty Neoprene gloves. Secondary (for incidental contact): Double-layered nitrile gloves. | Provides robust protection against halogenated organic compounds.[7][8] Gloves must be inspected for any signs of degradation before use and changed immediately upon contamination.[3] |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn with a full-face shield. | Ensures protection against splashes and airborne particles that can cause serious eye damage.[3][9][10] |
| Body Protection | A flame-resistant, long-sleeved lab coat worn over full-length pants and closed-toe shoes. A chemically resistant apron is also recommended. | Minimizes the risk of skin contact from accidental spills and protects underlying clothing.[9][10] |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator with organic vapor and P100 (particulate) cartridges is required. | Essential for preventing the inhalation of harmful dust or vapors, which may cause respiratory irritation.[8][9][10] |
Workflow for Safe Chemical Handling
The following diagram outlines the essential workflow from preparation to disposal.
Caption: Procedural workflow for handling 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
Operational Plan: Step-by-Step Guidance
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
3.1. Pre-Handling Preparations
-
Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest emergency eyewash station, safety shower, and spill kit.[7]
-
Don PPE: Put on the complete set of PPE as detailed in the table above before entering the designated handling area.
3.2. Handling the Compound
-
Weighing: When weighing the solid compound, use gentle motions to prevent the generation of airborne dust.[3]
-
Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.[7]
-
Containment: Keep all containers holding the compound tightly sealed when not in active use.[12][13]
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, ensuring that no contaminated outer surfaces touch your skin. Gloves should be removed last.[7]
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[14]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | Emergency Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[3][9] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. For small spills, contain the leak and absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled hazardous waste container.[12] For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.[15] |
Disposal Plan
As a brominated organic compound, 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione must be disposed of as hazardous waste.
5.1. Waste Segregation
-
Halogenated vs. Non-Halogenated: This compound and any solutions containing it must be collected in a designated hazardous waste container for halogenated organic waste .[5][16] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][16]
-
Incompatible Wastes: Do not mix with strong acids, bases, or oxidizers in the same waste container.[16]
5.2. Waste Collection and Labeling
-
Container: Use a designated, sealable, and compatible container for collecting all waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents and their approximate percentages.[12][15]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
PPE Ensemble Diagram
Caption: Required PPE layers for handling 3-bromo-1-(3-methylphenyl)-1H-pyrrole-2,5-dione.
References
- Hazardous Waste Segregation. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 3.1.10. Synthesis of N-arylmaleimides.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione.
- BenchChem. (n.d.). Personal protective equipment for handling 5-bromopentanal.
- ChemicalBook. (2026). 3-bromo-1H-pyrrole-2,5-dione - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Echemi. (n.d.). 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione Safety Data Sheets.
- Organic Syntheses. (n.d.). N-Phenylmaleimide.
- University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry.
- MDPI. (n.d.). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure.
- Fisher Scientific. (2009). 3-Bromo-1-propanol Safety Data Sheet.
- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- Ossila. (2022). Safety Data Sheet.
- Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
- BLD Pharmatech. (n.d.). Safety Data Sheet BD01239115.
- ResearchGate. (2025). Synthesis on N-Alkylated Maleimides.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole.
- BLD Pharmatech. (n.d.). Safety Data Sheet BD226511.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
